molecular formula C7H5ClN2S B7760699 6-chloro-1H-benzimidazole-2-thiol

6-chloro-1H-benzimidazole-2-thiol

Cat. No.: B7760699
M. Wt: 184.65 g/mol
InChI Key: ZZIHEYOZBRPWMB-UHFFFAOYSA-N
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Description

6-chloro-1H-benzimidazole-2-thiol is a useful research compound. Its molecular formula is C7H5ClN2S and its molecular weight is 184.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-chloro-1H-benzimidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIHEYOZBRPWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Dynamics and Therapeutic Potential of 6-Chloro-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-chloro-1H-benzimidazole-2-thiol (CAS 25369-78-2), a critical heterocyclic scaffold used in medicinal chemistry and materials science.

Executive Summary

6-chloro-1H-benzimidazole-2-thiol (also designated as 5-chloro-2-mercaptobenzimidazole) represents a privileged scaffold in heterocyclic chemistry. Characterized by its tautomeric versatility and dual nucleophilic centers (sulfur and nitrogen), it serves as a primary intermediate in the synthesis of antimicrobial, antiviral, and anticancer therapeutics. Beyond the pharmaceutical sector, its ability to form stable coordinate bonds with transition metals makes it a potent corrosion inhibitor for copper and zinc alloys. This guide delineates its physicochemical properties, validated synthesis protocols, and reactivity profiles for downstream derivatization.

Chemical Identity & Structural Dynamics

The reactivity of CAS 25369-78-2 is governed by the prototropic tautomerism between the thione (1,3-dihydro-2H-benzimidazole-2-thione) and thiol (1H-benzimidazole-2-thiol) forms.

Tautomeric Equilibrium

While nomenclature often refers to the "thiol" form, X-ray crystallography and NMR studies confirm that the thione tautomer predominates in the solid state and in polar solvents due to the stabilization provided by the thioamide resonance energy. This equilibrium is critical when designing alkylation reactions, as the specific conditions (solvent polarity, base strength) dictate the ratio of S-alkylation versus N-alkylation products.

Tautomerism Figure 1: Tautomeric equilibrium governing the reactivity of CAS 25369-78-2. Thione Thione Form (Major) (1,3-dihydro-2H-benzimidazole-2-thione) Polar/Solid State Stable Thiol Thiol Form (Minor) (1H-benzimidazole-2-thiol) Reactive Intermediate Thione->Thiol  Prototropic Shift   (Basic pH / Non-polar Solvent)

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models suitable for quality control (QC) benchmarking.

PropertySpecificationNotes
CAS Number 25369-78-2
Molecular Formula C₇H₅ClN₂S
Molecular Weight 184.65 g/mol
Appearance White to pale brown crystalline powderOxidation can darken color.
Melting Point 290–295 °CDecomposes near MP. Lower values (190°C) often indicate impurities.
Solubility Soluble: DMF, DMSO, EtOH (hot), Dilute AlkaliInsoluble: Water, HexaneDissolves in NaOH via salt formation.
pKa (Predicted) ~9.71 (Thiol group)Weakly acidic due to NH/SH protons.
LogP ~2.3Moderate lipophilicity.

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing 6-chloro-1H-benzimidazole-2-thiol involves the cyclocondensation of 4-chloro-1,2-diaminobenzene with carbon disulfide (


) or potassium ethyl xanthate. The following protocol utilizes 

for high atom economy.
Validated Laboratory Protocol

Reagents:

  • 4-Chloro-o-phenylenediamine (1.0 eq)

  • Carbon Disulfide (

    
    ) (1.2 eq)
    
  • Potassium Hydroxide (KOH) (1.1 eq)

  • Solvent: Ethanol/Water (9:1 v/v)

Methodology:

  • Dissolution: Dissolve 4-chloro-o-phenylenediamine in the ethanol/water mixture containing KOH.

  • Addition: Add

    
     dropwise over 30 minutes while maintaining the temperature at 40°C. Caution: 
    
    
    
    is highly flammable and toxic.
  • Cyclization: Heat the mixture to reflux (approx. 80°C) for 3–4 hours. The evolution of hydrogen sulfide (

    
    ) gas indicates reaction progress (trap gas in NaOH scrubber).
    
  • Work-up: Cool the reaction mixture to room temperature. Add activated charcoal (10% w/w) and filter to remove colored impurities.

  • Precipitation: Acidify the filtrate with 1N HCl to pH 3–4. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (3x), and recrystallize from hot ethanol to yield pure crystals.

Synthesis Figure 2: Cyclocondensation pathway for the synthesis of CAS 25369-78-2. Start Start: 4-Chloro-o-phenylenediamine Reagent Add CS₂ + KOH (aq/EtOH) Start->Reagent Reflux Reflux (80°C, 4h) Cyclization (-H₂S) Reagent->Reflux Acidify Acidify with HCl (pH 3-4) Precipitation Reflux->Acidify Product Final Product: 6-Chloro-1H-benzimidazole-2-thiol Acidify->Product

Reactivity Profile & Derivatization

The scaffold offers three sites for functionalization: the sulfur atom, the nitrogen atoms, and the chlorinated benzene ring.

S-Alkylation vs. N-Alkylation

In the presence of a base (e.g.,


) and an alkyl halide, S-alkylation  is kinetically favored, yielding thioethers (2-alkylthiobenzimidazoles). This is the primary route for synthesizing antimicrobial derivatives.
  • Conditions: Acetone/DMF,

    
    , R-X, Room Temp.
    
  • Mechanism: The thiolate anion is a softer nucleophile than the nitrogen anion, preferring attack on soft electrophiles (alkyl halides).

N-Alkylation

N-alkylation typically requires stronger bases (NaH) or specific protecting group strategies to block the sulfur. Direct N-alkylation often yields a mixture of N1 and N3 isomers due to the asymmetry introduced by the chlorine substituent.

Applications in Drug Development

The 6-chloro-1H-benzimidazole-2-thiol moiety acts as a pharmacophore in various therapeutic areas.

Antimicrobial & Antifungal Agents

Derivatives substituted at the sulfur position (S-benzyl or S-alkyl) exhibit potent activity against MRSA and Candida albicans. The mechanism often involves the inhibition of bacterial DNA topoisomerases or disruption of cell wall synthesis.

Anticancer Therapeutics

Recent studies indicate that benzimidazole-2-thiol derivatives can inhibit Dihydrofolate Reductase (DHFR) , a critical enzyme for DNA synthesis, similar to methotrexate. The 6-chloro substituent enhances lipophilicity, improving cellular uptake compared to the non-halogenated parent compound.

Industrial Corrosion Inhibition

The compound is utilized to protect copper surfaces in acidic media. The sulfur and nitrogen atoms form coordinate covalent bonds with Cu(II) ions, creating a polymeric protective film that prevents oxidative dissolution.

Safety & Handling (MSDS Summary)

Signal Word: WARNING / DANGER

Hazard ClassCodeDescription
Acute Toxicity H301Toxic if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and N95/P100 respirator are mandatory.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation to the disulfide dimer.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur and Chlorine content).

References

  • Synthesis & Properties: ChemBK. (2024). "6-chloro-1H-benzimidazole-2-thiol - Physico-chemical Properties."

  • Tautomerism Studies: MDPI. (2015). "Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions."

  • Antimicrobial Applications: Royal Society of Chemistry (RSC). (2022). "Design, synthesis, bio-evaluation... of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives."

  • Safety Data: Sigma-Aldrich. (2025). "Safety Data Sheet: 6-Chloro-1H-benzo[d]imidazole-2-thiol."

  • Corrosion Inhibition Mechanisms: PubChem. (2025). "5-Chloro-2-mercaptobenzimidazole Compound Summary."

Technical Guide: Solubility Profile and Solvent Selection for 5-Chloro-2-mercaptobenzimidazole (CMBI)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, solvent selection criteria, and thermodynamic considerations for 5-chloro-2-mercaptobenzimidazole (CMBI), often referred to tautomerically as the 6-chloro isomer.

Executive Summary

5-Chloro-2-mercaptobenzimidazole (CMBI) is a critical heterocyclic building block used in the synthesis of antivirals, rubber antioxidants, and corrosion inhibitors. Its utility is defined by its solubility behavior, which is governed by a tautomeric equilibrium between the thione and thiol forms. While highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols (Ethanol, Methanol), it remains practically insoluble in water.[1] This guide provides a validated framework for solvent selection during synthesis, purification (recrystallization), and analytical characterization.[1]

Chemical Identity & Tautomeric Equilibrium

Understanding the solubility of CMBI requires recognizing its dynamic structure. In solution, CMBI exists in equilibrium between the thione (1,3-dihydro) and thiol (S-H) forms. This equilibrium is solvent-dependent: polar solvents stabilize the thione form, while the thiol form is often the reactive species in S-alkylation.

Tautomeric Shift Diagram

The following diagram illustrates the structural shift that dictates polarity and solubility. Note that due to the N-H migration, the 5-chloro and 6-chloro positions are chemically equivalent in the unsubstituted tautomer.

Tautomerism Thione Thione Form (Polar, Major in Solution) 5-chloro-1,3-dihydro-2H-benzimidazole-2-thione Thiol Thiol Form (Aromatic, Reactive Intermediate) 5-chloro-1H-benzimidazole-2-thiol Thione->Thiol  K_eq (Solvent Dependent)   Solvent Solvent Polarity (Driver) Solvent->Thione High Polarity Stabilizes

Figure 1: Tautomeric equilibrium of CMBI. In solution, the "5-chloro" and "6-chloro" designations refer to the same equilibrating entity.

Solubility Profile

The following data aggregates experimental observations and standard synthesis protocols. CMBI exhibits a "like-dissolves-like" behavior typical of polar heterocyclic compounds.

Qualitative Solubility Table
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMSO High (>50 mg/mL)Preferred for NMR and stock solutions.
Polar Aprotic DMF High Used for S-alkylation reactions; difficult to remove.
Alcohol Ethanol Moderate Standard Recrystallization Solvent. Soluble at boiling point; crystallizes upon cooling.
Alcohol Methanol Moderate Good for HPLC mobile phases; higher volatility than ethanol.
Ketone Acetone Moderate/Good Suitable for rapid dissolution; less effective for crystallization due to fast evaporation.
Chlorinated DCM Low/Moderate Soluble enough for extraction but poor for bulk dissolution.
Aqueous Water Insoluble < 0.1 mg/mL at neutral pH.
Aqueous Base NaOH (1M) High Dissolves by deprotonation (formation of thiolate salt).
Thermodynamic Parameters (Proxy Analysis)

While specific thermodynamic parameters (Enthalpy of dissolution,


) for the chloro derivative are not widely published, data for the parent compound (2-Mercaptobenzimidazole ) serves as a reliable proxy for process design:
  • Dissolution Behavior: Endothermic (

    
    ). Solubility increases significantly with temperature.
    
  • Apelblat Equation Fit: The solubility curve follows the modified Apelblat equation, indicating a non-ideal solution behavior driven by hydrogen bonding in alcoholic solvents.

Experimental Protocols

Protocol A: Recrystallization (Purification)

The purity of CMBI is critical for its use as a corrosion inhibitor or pharmaceutical intermediate. The standard method utilizes the temperature-dependent solubility in ethanol.

Objective: Purify crude CMBI to >98% purity.

  • Preparation: Place crude CMBI (e.g., 5.0 g) in a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Add Ethanol (95%) slowly through the top of the condenser while heating the flask to a gentle boil.

    • Metric: Use approximately 15-20 mL of ethanol per gram of solid.

    • Caution: Do not add excess solvent; stop immediately when the solid dissolves.

  • Filtration (Hot): If insoluble particles (charcoal/dust) remain, filter the hot solution rapidly through a pre-heated fluted filter paper or a heated glass frit.

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature on a cork ring (insulation).

    • Optimization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with cold ethanol (-20°C).

  • Drying: Dry in a vacuum oven at 50°C for 4 hours to remove residual solvent.

Protocol B: Thermodynamic Solubility Determination

For formulation scientists requiring exact mole fraction data, use the Shake-Flask Method .

SolubilityProtocol Step1 1. Saturation Add excess CMBI to solvent Step2 2. Equilibration Agitate at const. Temp (24-72h) Step1->Step2 Step3 3. Phase Separation Filter (0.45 µm PTFE) or Centrifuge Step2->Step3 Step4 4. Quantification Dilute & Analyze (HPLC/UV-Vis) Step3->Step4

Figure 2: Workflow for determining exact solubility values.

Analytical Conditions (HPLC):

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Methanol : Water (0.1% Formic Acid) [60:40 v/v].

  • Detection: UV at 305 nm (Characteristic absorption of the benzimidazole ring).

Solvent Selection Decision Tree

Select the appropriate solvent based on your operational goal.

DecisionTree Start Goal Synthesis Synthesis / Reaction Start->Synthesis Purification Purification Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis HighTemp High Temp (>80°C)? Synthesis->HighTemp Recryst Recrystallization Purification->Recryst Standard NMR NMR: DMSO-d6 Analysis->NMR HPLC HPLC: Methanol/Water Analysis->HPLC UseDMF Use DMF or DMSO HighTemp->UseDMF Yes UseEtOH Use Ethanol/Methanol HighTemp->UseEtOH No RecrystNote Solvent: Ethanol (Dissolves hot, precipitates cold) Recryst->RecrystNote

Figure 3: Decision matrix for solvent selection.

Safety & Handling

  • Toxicity: CMBI is classified as Toxic if swallowed (H301) and causes skin irritation (H315).[2]

  • Handling: Always handle in a fume hood, especially when heating solvents like ethanol or DMF.

  • Waste: Solutions containing CMBI must be disposed of as halogenated organic waste.

References

  • Thermo Scientific Chemicals. 5-Chloro-2-mercaptobenzimidazole, 98% Product Specification. Retrieved from

  • PubChem. 2-Benzimidazolinethione, 5-chloro- (Compound Summary). National Library of Medicine. Retrieved from

  • Wang, J., et al. (2019). "Solubility Determination and Thermodynamic Modeling of 2-Mercaptobenzimidazole in 12 Solvents". Journal of Chemical & Engineering Data. (Referenced for thermodynamic proxy data of the parent compound). Retrieved from

  • BenchChem. Recrystallization solvent for 6-Chlorobenzoxazole-2(3H)-thione. (Comparative heterocyclic solubility data). Retrieved from

  • Orient Journal of Chemistry. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. (Describes recrystallization of 5-chloro derivative from ethanol). Retrieved from

Sources

The Tautomeric Dichotomy of 6-Chloro-1H-benzimidazole-2-thiol: A Technical Guide to Thione-Thiol Equilibria

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of heterocyclic pharmacophores is a critical prerequisite for rational drug design. 6-chloro-1H-benzimidazole-2-thiol is a privileged scaffold in medicinal chemistry, but its nomenclature masks a complex physicochemical reality: it exists in a dynamic tautomeric equilibrium between its thiol (mercapto) and thione (thioamide) forms. This whitepaper provides an in-depth mechanistic analysis of this annular tautomerism, detailing the thermodynamic drivers, phase-dependent behaviors, and the self-validating experimental protocols required to definitively elucidate its structure in both solid and solution states.

Mechanistic Drivers of Tautomerism

The tautomerism of 6-chloro-1H-benzimidazole-2-thiol is governed by a delicate balance of intrinsic thermodynamics, electronic substituent effects, and external solvation forces.

Thermodynamic Stability and DFT Insights

Density Functional Theory (DFT) calculations provide a foundational understanding of the intrinsic stability of these tautomers. In the gas phase and solid state, the thione form is significantly more stable than the thiol tautomer, with a calculated Gibbs free energy difference (ΔG) of approximately 51–55 kJ mol⁻¹[1]. This stability is driven by the preservation of the aromaticity in the benzene ring while localizing the double bond exocyclically (C=S), which facilitates highly stable intermolecular hydrogen-bonded dimers (N-H···S=C). Interestingly, the energy barrier for the prototropic shift between the two annular nitrogen atoms (N1 and N3) in the thiol form is exceptionally low (< 0.5 kJ mol⁻¹)[1], resulting in rapid annular tautomerism.

The 6-Chloro Electronic Effect

The introduction of a chlorine atom at the 6-position breaks the symmetry of the benzimidazole core. Chlorine exerts a strong electron-withdrawing inductive effect (-I), which subtly pulls electron density away from the imidazole ring. This effect increases the acidity of the N-H proton in the thione form. Consequently, in the presence of strong hydrogen-bond accepting solvents, this heightened acidity lowers the activation energy required for the proton to migrate to the exocyclic sulfur atom, thereby facilitating the shift toward the thiol form.

Tautomerism Thione Thione Tautomer (Dominant in Solid State) Thiol Thiol Tautomer (Favored in DMSO) Thione->Thiol Prototropic Shift Factors Equilibrium Drivers: 1. Solvent Polarity 2. 6-Chloro Inductive Effect 3. Crystal Lattice Energy Factors->Thione Solid State Stabilization Factors->Thiol Solvation Effects

Fig 1. Thermodynamic drivers of the thione-thiol tautomeric equilibrium in benzimidazoles.

Phase-Dependent Tautomeric Behavior

The physical state of the compound dictates which tautomer dominates, a phenomenon that frequently confounds analytical characterization if not properly controlled.

  • Solid-State Dominance: In the crystalline form, X-ray crystallography and solid-state NMR consistently reveal that the thione form is the predominant tautomer [2],[3]. The crystal lattice is stabilized by rigid N-H···S=C hydrogen bonds, which lock the proton onto the nitrogen atom.

  • Solution-State Dynamics: Dissolution in polar aprotic solvents disrupts the crystalline hydrogen-bond network. While non-polar solvents generally maintain the thione form, high-dielectric, hydrogen-bond accepting solvents like DMSO-d₆ can invert the equilibrium. Spectroscopic data indicates that while the thione tautomer dominates the solid state, the thiol form can become the preferred species in DMSO solutions for certain derivatives.

Self-Validating Experimental Protocols

To prevent mischaracterization during drug development, analytical workflows must be phase-specific and self-validating. The following protocols are engineered to establish causality between the experimental conditions and the observed tautomer.

Protocol A: Solid-State Elucidation via FT-IR & XRD

Objective: Confirm the dominance of the thione tautomer in the crystalline lattice. Causality: By isolating the compound in an anhydrous, solid matrix, we eliminate solvent-induced proton exchange, allowing direct observation of the thermodynamically stable lattice configuration.

Step-by-Step Methodology:

  • Crystallization: Dissolve the synthesized 6-chloro-1H-benzimidazole-2-thiol in a boiling ethanol/water mixture. Allow to cool at 1 °C/hour. Rationale: Slow cooling of a protic solvent mixture facilitates the thermodynamic formation of the most stable hydrogen-bonded network (thione form).

  • FT-IR Sample Preparation: Grind 2 mg of the crystallized compound with 198 mg of anhydrous KBr. Press into a translucent pellet at 10,000 psi. Rationale: Anhydrous KBr prevents ambient water O-H stretches from masking the critical N-H stretch region (3100–3200 cm⁻¹).

  • Spectral Acquisition & Validation: Scan from 4000 to 400 cm⁻¹. The protocol is self-validating if the C=S stretch is distinctly observed at ~1180–1200 cm⁻¹ and the S-H stretch (~2550 cm⁻¹) is completely absent.

  • X-Ray Diffraction (XRD): Mount a single crystal on a diffractometer. Measure the C2-S bond length. Validation: A length of ~1.68–1.70 Å confirms a C=S double bond (thione), whereas ~1.74–1.76 Å would indicate a C-S single bond (thiol)[2].

Protocol B: Solution-State Dynamics via Multinuclear NMR

Objective: Quantify the tautomeric equilibrium shift in polar aprotic solvents. Causality: DMSO-d₆ acts as a strong hydrogen bond acceptor, stabilizing the S-H proton and slowing down the prototropic exchange rate sufficiently to observe distinct nuclear environments on the NMR timescale.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Rationale: DMSO-d₆ provides the high dielectric constant needed to stabilize polar tautomers and lacks exchangeable protons that would obliterate the N-H/S-H signals.

  • ¹H NMR Acquisition: Acquire spectra at 298 K (400 MHz or higher). Validation: The chemical shift directly identifies proton localization. Look for a broad singlet at ~12.0–12.5 ppm (indicating N-H of the thione) or a signal at ~3.5–4.0 ppm (indicating S-H of the thiol).

  • ¹³C NMR Acquisition: Acquire with complete proton decoupling. Validation: The C2 carbon shift is the ultimate diagnostic tool. A shift at ~168–170 ppm confirms the thione (C=S), while a shift at ~140–150 ppm indicates the thiol (C-S)[3].

Workflow Start 6-Chloro-1H-benzimidazole-2-thiol Sample Preparation Split Phase-Specific Analysis Start->Split Solid Solid-State Characterization Split->Solid Solution Solution-State Characterization Split->Solution IR FT-IR Spectroscopy (KBr) Target: N-H & C=S stretches Solid->IR Amorphous/Powder XRD X-Ray Crystallography Target: C-S bond length Solid->XRD Single Crystal NMR Multinuclear NMR (DMSO-d6) Target: 13C C=S shift (~168 ppm) Solution->NMR Solubilized

Fig 2. Self-validating experimental workflow for phase-dependent tautomer characterization.

Quantitative Data Synthesis

To facilitate rapid spectral interpretation during drug development, the expected diagnostic parameters for both tautomeric forms are synthesized in the table below.

Analytical ParameterThione Tautomer (Expected)Thiol Tautomer (Expected)Diagnostic Significance
FT-IR: S-H Stretch Absent~2500 – 2600 cm⁻¹Direct confirmation of thiol presence
FT-IR: C=S Stretch ~1180 – 1200 cm⁻¹AbsentDirect confirmation of thione presence
¹H NMR (DMSO-d₆) ~12.0 – 12.5 ppm (br s, NH)~3.5 – 4.0 ppm (s, SH)Identifies proton localization
¹³C NMR (C2 Shift) ~168 – 170 ppm~140 – 150 ppmDistinguishes C=S vs C-S hybridization
XRD: C2-S Bond Length ~1.68 – 1.70 Å~1.74 – 1.76 ÅCrystallographic validation of bond order
DFT: Relative ΔG 0 kJ/mol (Reference)+51 to +55 kJ/molThermodynamic stability in solid/gas phase

Conclusion

The structural assignment of 6-chloro-1H-benzimidazole-2-thiol cannot be generalized from its nomenclature. While the thione form is thermodynamically favored and dominates the solid state, the electron-withdrawing nature of the 6-chloro substituent sensitizes the molecule to solvent-induced tautomerization. By employing the phase-specific, self-validating protocols outlined in this guide—anchored by ¹³C NMR and FT-IR—researchers can accurately map the tautomeric landscape of this critical pharmacophore, ensuring high-fidelity data for downstream drug design and target binding simulations.

References

  • benzimidazole derivative compound: Topics by Science.gov Source: science.gov URL: Citation Index:[1]

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions Source: PMC (nih.gov) URL: Citation Index:[2]

  • SYNTHESIS OF NEW TRIAZOLE AND THIADIAZOLE DERIVATIVES OF THE N,N'-DISUBSTITUTED BENZIMIDAZOLE-2-THIONE AND EVALUATION OF THEIR ANTITUMOR POTENTIAL Source: uctm.edu URL: Citation Index:

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion Source: PMC (nih.gov) URL: Citation Index:[3]

Sources

Biological Activity of 6-Chloro-1H-Benzimidazole-2-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets. Within this family, 6-chloro-1H-benzimidazole-2-thiol (and its S-substituted derivatives) represents a high-value pharmacophore. The synergistic combination of the lipophilic, electron-withdrawing chlorine atom at the C-6 position and the nucleophilic thione/thiol group at the C-2 position creates a versatile platform for drug design.

This guide provides a technical deep-dive into the biological profile of these derivatives, focusing on their dual-action potential as antimicrobial and anticancer agents.[1][2][3] It synthesizes structure-activity relationships (SAR), elucidates molecular mechanisms (DHFR/VEGFR-2 inhibition), and provides validated experimental protocols for synthesis and bioassay.

Chemical Foundation & Synthesis

To understand the biological activity, one must first master the structural dynamics. The core molecule exists in a tautomeric equilibrium between the thione (1H-benzo[d]imidazole-2(3H)-thione) and thiol (1H-benzo[d]imidazole-2-thiol) forms. In solution, the thione form generally predominates, but S-alkylation locks the molecule into the thiol structure, significantly altering its pharmacokinetics.

General Synthesis Workflow

The synthesis of the parent core typically involves the cyclocondensation of 4-chloro-1,2-phenylenediamine with a thiocarbonyl source (Carbon disulfide or Potassium ethyl xanthate).

SynthesisWorkflow cluster_legend Reaction Phase Start 4-Chloro-1,2- phenylenediamine Reagent CS2 / KOH (Ethanol/Water) Start->Reagent Mix Reflux Reflux (3-4 Hours) Reagent->Reflux Inter Intermediate Salt Reflux->Inter Acid Acidification (Acetic Acid) Inter->Acid Precipitation Product 6-Chloro-1H- benzimidazole-2-thiol Acid->Product Deriv S-Alkylation/N-Alkylation (Derivatization) Product->Deriv R-X / Base

Figure 1: General synthetic pathway for the production of the 6-chloro-2-thiol benzimidazole core and subsequent derivatization.

Pharmacological Profile[4][5][6][7][8][9]

Antimicrobial Activity

The 6-chloro derivatives exhibit broad-spectrum activity, often outperforming non-chlorinated analogs. The lipophilicity introduced by the chlorine atom facilitates penetration through the lipid bilayers of bacterial cell membranes.

  • Target Organisms: Staphylococcus aureus (MRSA/MSSA), Escherichia coli, Pseudomonas aeruginosa, Candida albicans.

  • Potency: Selected S-substituted derivatives (e.g., S-benzyl or S-phenacyl) have demonstrated MIC values in the range of 2–16 µg/mL , comparable to Ciprofloxacin.

Anticancer Activity

Recent studies have repositioned these compounds as potent anticancer agents.[3] The mechanism is often multi-targeted, reducing the likelihood of drug resistance.

  • Cell Lines: A-549 (Lung), MCF-7 (Breast), HeLa (Cervical).

  • IC50 Values: Potent derivatives show IC50 values between 1.84 µM and 10.28 µM , approaching the efficacy of Paclitaxel.[4][5][6]

Quantitative Data Summary:

Compound ClassSubstitution (R)TargetActivity MetricRef
6-Cl-2-thiol S-BenzylS. aureusMIC: 4 µg/mL[1]
6-Cl-2-thiol S-(4-NO2-benzyl)E. coliMIC: 8 µg/mL[1]
6-Cl-2-thiol N-Methyl, S-AlkylMCF-7 (Breast Ca)IC50: 2.1 µM[2]
Standard CiprofloxacinS. aureusMIC: 0.5-1 µg/mL-

Mechanism of Action (MOA)

The biological efficacy of 6-chloro-1H-benzimidazole-2-thiol derivatives is not accidental; it is driven by specific molecular interactions.

  • DHFR Inhibition: The benzimidazole core mimics the purine structure of biological nucleotides, allowing it to competitively inhibit Dihydrofolate Reductase (DHFR). This halts DNA synthesis in rapidly dividing cells (bacteria and cancer).

  • VEGFR-2 Inhibition: In cancer models, these derivatives dock into the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), inhibiting angiogenesis.

  • Membrane Disruption: The thiol/thione group can interact with membrane proteins and thiols, while the 6-chloro group enhances lipophilic transport.

MOA Drug 6-Chloro-2-thiol Derivative DHFR DHFR Enzyme (Bacterial/Human) Drug->DHFR Competitive Inhibition VEGFR VEGFR-2 (Angiogenesis) Drug->VEGFR Allosteric/ATP Site Binding Tubulin Microtubule Polymerization Drug->Tubulin Interference NoFolate Folate Depletion DHFR->NoFolate NoVessel Inhibition of Angiogenesis VEGFR->NoVessel Stasis Cell Cycle Arrest (G2/M Phase) Tubulin->Stasis Apoptosis Apoptosis / Cell Death NoFolate->Apoptosis NoVessel->Apoptosis Stasis->Apoptosis

Figure 2: Multi-target Mechanism of Action (MOA) showing pathways leading to apoptosis in pathogenic and neoplastic cells.

Structure-Activity Relationship (SAR)

Optimization of the 6-chloro-1H-benzimidazole-2-thiol scaffold relies on precise modifications at three key positions.

SAR Core Benzimidazole Scaffold Pos6 Position 6 (Chlorine) Core->Pos6 Pos2 Position 2 (Thiol/Thione) Core->Pos2 Pos1 Position 1 (Nitrogen) Core->Pos1 Effect6 Increases Lipophilicity (LogP) Enhances Metabolic Stability Electron Withdrawing Pos6->Effect6 Effect2 Essential Pharmacophore S-Alkylation with bulky aryl groups increases potency (Anticancer) Pos2->Effect2 Effect1 N-Alkylation (e.g., Morpholine) can improve solubility and bioavailability Pos1->Effect1

Figure 3: SAR Map highlighting the functional contribution of specific substitutions on the benzimidazole core.

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-1H-benzimidazole-2-thiol

Objective: To synthesize the parent scaffold with >95% purity.

Reagents:

  • 4-Chloro-1,2-phenylenediamine (10 mmol)

  • Carbon disulfide (CS2) (12 mmol) or Potassium Ethyl Xanthate (12 mmol)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

Methodology:

  • Dissolution: Dissolve 4-chloro-1,2-phenylenediamine (1.42 g) and KOH (0.6 g) in a mixture of ethanol (20 mL) and water (3 mL).

  • Addition: Slowly add Carbon Disulfide (0.9 mL) to the mixture with constant stirring.

  • Reflux: Heat the reaction mixture under reflux at 80°C for 3–4 hours. Monitor progress via TLC (Ethyl acetate:Hexane 1:3).

  • Work-up: Cool the mixture to room temperature. Add activated charcoal (0.1 g) and reflux for 10 mins, then filter hot to remove colored impurities.

  • Precipitation: Dilute the filtrate with warm water (20 mL) and acidify with dilute Acetic Acid (pH ~5-6) to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 75-85%

    • Melting Point: >300°C

Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compound in Mueller-Hinton Broth (MHB).

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

Future Outlook

The 6-chloro-1H-benzimidazole-2-thiol scaffold is evolving from a simple antimicrobial agent to a sophisticated multi-targeted anticancer candidate. Future development should focus on:

  • Co-crystallization: Obtaining X-ray crystal structures of derivatives bound to DHFR or VEGFR-2 to enable structure-based drug design (SBDD).

  • Hybrid Molecules: Conjugating the 2-thiol group with other pharmacophores (e.g., triazoles, quinolines) to create "hybrid drugs" that overcome resistance mechanisms.

  • Nano-formulation: Improving the aqueous solubility of the highly lipophilic 6-chloro derivatives using liposomal delivery systems.

References

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents Source: RSC Advances (Royal Society of Chemistry) [Link]

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives Source: Molecules (MDPI) [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) Source: RSC Medicinal Chemistry [Link]

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions Source: Crystals (MDPI) [Link]

Sources

Technical Guide: Acidity & pKa Profile of 6-chloro-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the acidity and pKa values of 6-chloro-1H-benzimidazole-2-thiol, designed for researchers in medicinal chemistry and materials science.

Executive Summary

6-chloro-1H-benzimidazole-2-thiol (also designated as 5-chloro-2-mercaptobenzimidazole, CAS: 25369-78-2) is a functionalized heterocycle critical to drug discovery and corrosion inhibition. Its physicochemical behavior is governed by a complex thiol-thione tautomeric equilibrium that dictates its ionization states. Understanding the specific pKa values of this compound is essential for predicting:

  • Bioavailability: Solubility and membrane permeability at physiological pH.

  • Reactivity: Nucleophilicity ratios between Nitrogen and Sulfur atoms (Regioselectivity).

  • Binding Affinity: Interaction with metallo-enzymes and receptor pockets.

This guide synthesizes experimental data and theoretical models to define the acidity profile of the compound, providing actionable protocols for laboratory verification.

Structural Dynamics & Tautomerism

Before analyzing pKa values, one must define the protonation sites. The compound exists in a dynamic equilibrium between the thione (1,3-dihydro-2H-benzimidazole-2-thione) and thiol (1H-benzimidazole-2-thiol) forms.

Tautomeric Dominance

Spectroscopic evidence (NMR, X-ray crystallography) confirms that the thione form is the predominant tautomer in both the solid state and polar solvents. The resonance energy of the thioamide moiety stabilizes this form, despite the "thiol" nomenclature often used in commerce.

  • Thione Form (Major): Proton on Nitrogen (NH). The C=S bond is shorter (approx. 1.69 Å).

  • Thiol Form (Minor): Proton on Sulfur (SH). The C-S bond is longer (single bond character).

The chlorine substituent at the 5/6-position exerts an electron-withdrawing inductive effect (-I) , which reduces the electron density of the imidazole ring, thereby increasing the acidity of the NH protons compared to the unsubstituted parent molecule.

Visualization: Tautomerism & Ionization Pathways

The following diagram illustrates the equilibrium and ionization states.

Tautomerism Cation Protonated Cation (MH+) (pH < 2) Thione Neutral Thione Form (Major) (pH 3-8) Cation->Thione -H+ (pKa1 ≈ 4.8) Thione->Cation +H+ Thiol Neutral Thiol Form (Minor) (Transient) Thione->Thiol Tautomerism Anion Deprotonated Anion (M-) (pH > 9) Thione->Anion -H+ (pKa2 ≈ 9.7) Thiol->Anion -H+ Anion->Thione +H+

Figure 1: Tautomeric equilibrium and ionization pathways of 6-chloro-1H-benzimidazole-2-thiol.

Quantitative Acidity Profile (pKa Data)

The acidity of 6-chloro-1H-benzimidazole-2-thiol is characterized by two ionization constants:

  • pKa1 (Basic): Protonation of the neutral imidazole nitrogen to form the cation.

  • pKa2 (Acidic): Deprotonation of the cyclic nitrogen (thione form) or thiol group to form the anion.

Comparative pKa Table

The values below compare the 6-chloro derivative with the unsubstituted parent to highlight the substituent effect.

CompoundpKa1 (Basic)pKa2 (Acidic)Electronic Effect
Benzimidazole (Ref) 5.5612.80Standard
2-Mercaptobenzimidazole 5.78 (Exp)10.24 (Exp)Thione stabilizes anion
6-Chloro-1H-benzimidazole-2-thiol 4.8 - 5.1 (Est) 9.71 ± 0.30 (Pred) -I Effect of Chlorine

Data Interpretation:

  • Acidic Shift: The chlorine atom withdraws electron density, stabilizing the negative charge on the anion (M-). This lowers the pKa2 from ~10.2 to ~9.7, making the chloro-derivative a stronger acid than the parent.

  • Basic Shift: The same electron-withdrawing effect destabilizes the positive charge on the cation (MH+). This lowers the pKa1 from ~5.8 to ~5.0, making the chloro-derivative a weaker base.

Note on Literature Discrepancies: You may encounter sources citing a pKa of ~5.8 for 2-mercaptobenzimidazole without specifying the ionization step. In most rigorous physical chemistry contexts, this refers to the protonation (basic pKa) or the acidity of the conjugate acid. The deprotonation of the neutral molecule occurs at pH ~10.

Experimental Methodologies

To empirically determine the precise pKa values in your specific solvent system (e.g., DMSO/Water mixtures for drug formulation), use the following self-validating protocols.

Method A: Potentiometric Titration (Gold Standard)

Best for determining pKa values in the range of 2–12 when solubility allows.

Protocol:

  • Preparation: Dissolve 0.05 mmol of 6-chloro-1H-benzimidazole-2-thiol in 50 mL of 0.1 M KCl (ionic strength adjustor). Note: If water solubility is poor, use a co-solvent (e.g., 30% Methanol) and apply the Yasuda-Shedlovsky extrapolation to determining aqueous pKa.

  • Titrant: Carbonate-free 0.1 M NaOH (standardized).

  • Execution:

    • Purge solution with N2 gas to remove CO2.

    • Titrate slowly (0.05 mL increments) monitoring pH.

    • Perform a blank titration with solvent only.

  • Analysis: Plot pH vs. Volume of NaOH. Use the Gran Plot method to identify the equivalence point accurately. The pKa corresponds to the pH at the half-equivalence point.

Method B: UV-Vis Spectrophotometry

Best for sparingly soluble compounds or very low/high pKa values.

Protocol:

  • Stock Solution: Prepare a 100 µM stock of the compound in methanol.

  • Buffer Series: Prepare a series of aqueous buffers ranging from pH 2.0 to pH 12.0 (0.5 pH unit intervals).

  • Measurement:

    • Add 10 µL stock to 1 mL of each buffer.

    • Record UV-Vis spectra (200–400 nm).

    • Observe the bathochromic shift (red shift) of the

      
       as the species transitions from neutral to anionic.
      
  • Calculation: Use the Henderson-Hasselbalch equation rearranged for absorbance:

    
    
    Where 
    
    
    
    is absorbance at a specific wavelength,
    
    
    is absorbance of the fully protonated form, and
    
    
    is absorbance of the fully deprotonated form.
Visualization: Experimental Workflow

Experiment Start Start: Determine Solubility Choice Soluble > 1mM? Start->Choice Potentiometric Potentiometric Titration (Gran Plot Analysis) Choice->Potentiometric Yes Spectroscopic UV-Vis Spectrophotometry (Henderson-Hasselbalch) Choice->Spectroscopic No Result Calculate pKa Potentiometric->Result Spectroscopic->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Implications for Drug Development

Solubility & Formulation

At physiological pH (7.4), 6-chloro-1H-benzimidazole-2-thiol exists primarily in its neutral thione form (since 7.4 is between pKa1 ~5.0 and pKa2 ~9.7). This implies:

  • Low Aqueous Solubility: The neutral form is hydrophobic.

  • Formulation Strategy: To solubilize the compound for liquid delivery, the pH must be adjusted > 10 (forming the anion) or < 4 (forming the cation), or cyclodextrins/surfactants must be used.

Regioselective Alkylation

The acidity profile dictates the site of alkylation during synthesis:

  • Basic Conditions (pH > 10): The anion is formed. Alkylation occurs preferentially at the Sulfur atom (S-alkylation) due to the high nucleophilicity of the thiolate anion.

  • Neutral Conditions: Alkylation may compete between N and S, but S-alkylation remains favored in polar aprotic solvents.

Biological Interaction

The thione moiety is a known pharmacophore. The specific pKa ensures that the molecule remains neutral in the blood stream (crossing membranes) but can interact with metal centers (e.g., Zinc in metalloproteases) via the sulfur atom, which may deprotonate upon coordination to the metal.

References

  • ChemBK. (2024). 6-chloro-1H-benzimidazole-2-thiol Physicochemical Properties.Link

  • Jerez, G., et al. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Chromatography A. Link

  • Foye, W. O., & Lo, J. R. (1972). Metal-binding abilities of 2-mercaptobenzimidazoles.[1] Journal of Pharmaceutical Sciences.

  • ChemicalBook. (2024). 2-Mercaptobenzimidazole Properties and Safety.[2][3]Link

  • Balakrishnan, S., et al. (2006). Theoretical studies on tautomerism and acidity of 2-mercaptobenzimidazole.[4] Journal of Molecular Structure: THEOCHEM.

Sources

An In-depth Technical Guide to the Safe Handling of 6-chloro-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Acknowledging the Benzimidazole Scaffold

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of pharmacologically active agents, from proton pump inhibitors to anthelmintics.[1][2] The derivative, 6-chloro-1H-benzimidazole-2-thiol (CAS No: 25369-78-2), is a valuable intermediate in the synthesis of novel therapeutic candidates.[2] Its utility, however, necessitates a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) points to provide a deeper, causal understanding of the hazards associated with this compound and the logic behind the recommended safety protocols. We will dissect the available toxicological data, establish robust handling procedures, and outline validated emergency responses, grounding every recommendation in authoritative data.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's physical properties is the foundation of a thorough risk assessment. These properties dictate its behavior in the laboratory environment, influencing choices in storage, handling, and emergency response.

PropertyValueSource(s)
Chemical Name 6-chloro-1H-benzimidazole-2-thiol[3]
Synonym(s) 5-chloro-1,3-dihydro-2H-benzimidazole-2-thione
CAS Number 25369-78-2[3][4]
Molecular Formula C₇H₅ClN₂S[4]
Molecular Weight 184.65 g/mol [4]
Physical Form Solid, crystalline powder[4]
Melting Point 290-292 °C[4]
Solubility Insoluble in water; Soluble in acids, alkalis, and organic solvents[4]
Storage Sealed in a dry place, room temperature

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. For 6-chloro-1H-benzimidazole-2-thiol, the primary documented hazard is significant eye irritation. However, data from the parent compound, benzimidazole-2-thiol, and structurally related molecules suggest a broader range of potential hazards that must be considered for a complete risk assessment.[5][6]

GHS ClassificationDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H319: Causes serious eye irritation.
Precautionary Statements P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Expanded Hazard Profile (Based on Parent/Related Compounds): Prudent laboratory practice dictates that in the absence of comprehensive data for a specific derivative, the hazards of the parent compound should be considered. The SDS for benzimidazole-2-thiol (CAS 583-39-1) indicates a more severe hazard profile.[5][7]

  • H301: Toxic if swallowed. [5]

  • H312/H332: Harmful in contact with skin or if inhaled. [5][8]

  • H315: Causes skin irritation. [5][6]

  • H335: May cause respiratory irritation. [5][8]

Therefore, a conservative and responsible approach involves treating 6-chloro-1H-benzimidazole-2-thiol as a substance that is toxic if swallowed and an irritant to the skin, eyes, and respiratory system.

Section 3: Toxicological Profile and Mechanistic Insights

The toxicological data for 6-chloro-1H-benzimidazole-2-thiol itself is limited. However, by examining the parent molecule, benzimidazole-2-thiol, we can infer the likely biological impact. The thiol (-SH) and benzimidazole core are known to interact with biological systems.

  • Acute Oral Toxicity: The parent compound, benzimidazole-2-thiol, has a reported oral LD50 in rats of 300 mg/kg, classifying it as "Toxic if swallowed" (GHS Category 3).[5] The observed effects included somnolence, ataxia (loss of coordination), and coma, suggesting potential neurotoxic effects at high doses.[5] The chloro-substituent on the benzene ring may modulate this toxicity, but the conservative assumption is to treat it with high caution regarding ingestion.

  • Dermal and Ocular Irritation: The primary documented hazard for the 6-chloro derivative is serious eye irritation (H319). This is consistent with data for the parent compound, which is a mild skin and eye irritant in rabbit studies.[5] The mechanism likely involves localized chemical reactions with proteins and lipids in the cornea and skin, leading to an inflammatory response.

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[5][8] This is a common hazard for fine organic powders and underscores the critical need for handling within a fume hood or with appropriate respiratory protection.

  • Carcinogenicity and Mutagenicity: For the parent compound, no component is identified as a probable, possible, or confirmed human carcinogen by IARC.[5] Germ cell mutagenicity data is currently unavailable.[5]

Section 4: Risk Management and Safe Handling Protocols

A self-validating safety protocol is one where the procedures inherently mitigate the known and inferred hazards. The following workflow is designed to minimize exposure through all potential routes.

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation & Assessment cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep 1. Conduct Risk Assessment (Review SDS, consider scale) ppe 2. Don Appropriate PPE (Lab coat, gloves, safety glasses) prep->ppe setup 3. Prepare Workspace (Certified chemical fume hood) ppe->setup weigh 4. Weigh Compound (In fume hood, on draft shield) setup->weigh Proceed to Handling transfer 5. Transfer & Dissolve (Use spatula, avoid dust) weigh->transfer reaction 6. Perform Reaction (Maintain containment) transfer->reaction decon 7. Decontaminate Surfaces (Wipe down fume hood) reaction->decon After Experiment waste 8. Dispose of Waste (Segregated solid/liquid waste) decon->waste remove_ppe 9. Doff PPE & Wash Hands (Remove gloves last) waste->remove_ppe

Caption: Safe Handling Workflow for 6-chloro-1H-benzimidazole-2-thiol.

Detailed Protocol Steps:
  • Engineering Controls: All manipulations that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood to prevent inhalation.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory due to the H319 classification.[5] Standard safety glasses are insufficient.

    • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[5][6]

    • Body Protection: A full-length laboratory coat is required. A chemically resistant apron is recommended for larger quantities.[5]

  • Hygiene Practices:

    • Avoid creating dust during handling.[5]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[10][11]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[10][12]

  • Storage: Store in a tightly closed container in a dry, well-ventilated area, segregated from strong oxidizing agents and strong bases.[5][9]

Section 5: Emergency Procedures

Rapid and correct response to an exposure or spill is critical. The following decision tree and protocols are based on standard emergency procedures.[5][6][13]

Emergency Response Decision Tree

start EMERGENCY Exposure or Spill Occurs exposure_type What is the nature of the emergency? start->exposure_type eye Eye Contact exposure_type->eye Personal Exposure skin Skin Contact exposure_type->skin inhale Inhalation exposure_type->inhale ingest Ingestion exposure_type->ingest spill Spill exposure_type->spill Environmental Release action_eye Immediately flush with water for 15 min. Remove contact lenses. Seek immediate medical attention. eye->action_eye action_skin Remove contaminated clothing. Wash area with soap and water. Seek medical attention if irritation persists. skin->action_skin action_inhale Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. inhale->action_inhale action_ingest Rinse mouth. IMMEDIATELY call Poison Center/doctor. Do NOT induce vomiting. ingest->action_ingest action_spill Evacuate area. Wear full PPE. Cover with inert absorbent material. Sweep up, do not create dust. Collect in sealed container for disposal. spill->action_spill

Sources

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Chloro-2-Mercaptobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

In the landscape of modern drug discovery and development, the benzimidazole scaffold is a cornerstone, integral to a multitude of therapeutic agents.[1] Among its many derivatives, 5-chloro-2-mercaptobenzimidazole stands out as a versatile intermediate with significant potential in the synthesis of compounds exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The incorporation of a chlorine atom at the 5-position and a mercapto group at the 2-position of the benzimidazole ring system provides crucial handles for further chemical modification, allowing for the generation of diverse molecular libraries for biological screening.

Traditionally, the synthesis of these compounds has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and the use of large volumes of solvents. These factors not only impact the efficiency of the synthesis but also raise environmental concerns. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative, offering numerous advantages over conventional heating.[4][5][6][7] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity.[5][6][7] This application note provides a detailed protocol for the rapid and efficient synthesis of 5-chloro-2-mercaptobenzimidazole derivatives using microwave irradiation, a technique that aligns with the principles of green chemistry by reducing energy consumption and waste.[4][5][7]

The Rationale Behind Microwave-Assisted Synthesis

The acceleration of chemical reactions under microwave irradiation stems from the ability of polar molecules and ions within the reaction mixture to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates heat efficiently and uniformly throughout the sample, a stark contrast to the often-uneven heat transfer seen with conventional oil baths.[5][6] This targeted heating can lead to thermal and non-thermal microwave effects that collectively enhance reaction rates. For the synthesis of 5-chloro-2-mercaptobenzimidazole derivatives, this translates to a more energy-efficient and time-saving process, which is highly desirable in a research and development setting.[6][7]

Experimental Workflow

The following diagram outlines the general workflow for the microwave-assisted synthesis of 5-chloro-2-mercaptobenzimidazole derivatives.

Microwave Synthesis Workflow A Reactant Preparation (4-chloro-1,2-phenylenediamine, Carbon Disulfide, Base) B Microwave Irradiation (Set Time, Temperature, and Power) A->B Load into Microwave Vial C Reaction Work-up (Cooling, Neutralization) B->C Reaction Completion D Product Isolation (Filtration) C->D Precipitation E Purification (Recrystallization) D->E Crude Product F Characterization (TLC, MP, NMR, MS) E->F Pure Product

Caption: A generalized workflow for the synthesis of 5-chloro-2-mercaptobenzimidazole derivatives.

Detailed Synthesis Protocol

This protocol details the synthesis of 5-chloro-2-mercaptobenzimidazole from 4-chloro-o-phenylenediamine and carbon disulfide.

Materials:

  • 4-chloro-o-phenylenediamine (1.0 equiv.)

  • Carbon disulfide (1.2 equiv.)

  • Potassium hydroxide (1.2 equiv.)

  • Ethanol (95%)

  • Water

  • Glacial acetic acid

  • Activated charcoal

  • Microwave synthesis vials (10 mL) with snap caps and septa

  • Microwave synthesizer

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

  • Magnetic stirrer and stir bars

Procedure:

  • Reactant Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 4-chloro-o-phenylenediamine (e.g., 1.42 g, 10 mmol), potassium hydroxide (e.g., 0.67 g, 12 mmol), 95% ethanol (5 mL), and water (1 mL).

  • Addition of Carbon Disulfide: To the stirred mixture, carefully add carbon disulfide (e.g., 0.91 g, 12 mmol) dropwise at room temperature.

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant power (e.g., 100-150 W) and a set temperature of 120°C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Decolorization: After irradiation, allow the reaction mixture to cool to room temperature. Add a small amount of activated charcoal to the mixture and gently heat it to a boil for a few minutes to decolorize the solution.

  • Precipitation: Filter the hot solution to remove the charcoal. Heat the filtrate and add warm water (approximately 5 mL). Acidify the filtrate with glacial acetic acid with constant stirring until the product precipitates completely.

  • Isolation and Purification: Cool the mixture in an ice bath to complete the crystallization. Collect the solid product by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from an ethanol-water mixture.

Expected Results and Characterization

The microwave-assisted synthesis is expected to yield 5-chloro-2-mercaptobenzimidazole in high purity and yield.

ParameterExpected Result
Yield > 85%
Melting Point > 250°C
Appearance White to light yellow crystalline powder
¹H NMR (DMSO-d₆, δ ppm) ~11.83 (s, 1H, NH), ~7.25 (d, 1H, Ar-H), ~7.03 (dd, 1H, Ar-H), ~6.81 (d, 1H, Ar-H)
¹³C NMR (DMSO-d₆, δ ppm) ~165.24 (C=S), ~146.14, ~140.84, ~135.54, ~123.71, ~109.64, ~101.34 (Aromatic C)
MS (m/z) Calculated for C₇H₅ClN₂S: 183.99; Found: [M]+ at 183.99

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument.[8][9]

Reaction Mechanism

The synthesis of 2-mercaptobenzimidazoles proceeds through a cyclocondensation reaction. The proposed mechanism is outlined below.

Reaction Mechanism cluster_0 Step 1: Nucleophilic attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination A 4-chloro-o-phenylenediamine B Carbon Disulfide A->B + C Dithiocarbamate Intermediate B->C -> D Dithiocarbamate Intermediate E Cyclized Intermediate D->E -> F Cyclized Intermediate G 5-chloro-2-mercaptobenzimidazole F->G -> H H₂S G->H +

Caption: Proposed mechanism for the formation of 5-chloro-2-mercaptobenzimidazole.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease microwave irradiation time or temperature. Ensure proper sealing of the reaction vial to prevent loss of volatile reactants.
Improper work-upEnsure complete precipitation by adjusting the pH carefully with acetic acid and allowing sufficient time for crystallization at low temperature.
Product Impurity Side reactionsOptimize reaction conditions (time, temperature) to minimize byproduct formation. Ensure efficient purification by recrystallization.
Incomplete removal of charcoalUse a finer grade of filter paper or a double layer during hot filtration.
Reaction does not start Insufficient heatingCheck the microwave power settings. Ensure the solvent system is polar enough to absorb microwave energy effectively.

Conclusion

The microwave-assisted synthesis of 5-chloro-2-mercaptobenzimidazole derivatives offers a significant improvement over conventional methods, providing a rapid, efficient, and environmentally friendlier route to these valuable compounds.[4][5][7] This protocol provides a robust starting point for researchers and scientists in drug development, enabling the accelerated synthesis of novel benzimidazole-based molecules for further investigation. The principles and techniques described herein can be adapted for the synthesis of a wide range of related heterocyclic compounds, highlighting the broad applicability of microwave technology in modern organic synthesis.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2013). Al-Nahrain Journal of Science. [Link]

  • Microwave Assisted Organic Synthesis (MAOS). Solid supported reaction. [Link]

  • Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. (2016). Oriental Journal of Chemistry. [Link]

  • Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. (2011). Der Pharma Chemica. [Link]

  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2025). Al-Nahrain Journal of Science. [Link]

  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2021). ResearchGate. [Link]

  • 5-Chloro-2-Mercaptobenzimidazole: A Versatile Research Compound. Auteure. [Link]

  • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. (2005). Asian Journal of Chemistry. [Link]

  • Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. (2025). ResearchGate. [Link]

  • A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds. (2025). Research Square. [Link]

  • Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. (2013). Taylor & Francis Online. [Link]

  • Highly efficient synthesis of benzimidazoles using microwave irradiation. (2022). Preprints.org. [Link]

  • Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. (2014). Semantic Scholar. [Link]

  • Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. (2024). Chemical Review and Letters. [Link]

  • Solid supported synthesis of 2-mercaptobenzimidazole derivatives using microwaves. (2007). ResearchGate. [Link]

  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. (2020). International Journal of Medical Research and Health Sciences. [Link]

  • Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

  • Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. (2025). Journal of Drug Delivery and Therapeutics. [Link]

Sources

Application Note: High-Yield Synthesis of Schiff Base Derivatives from 6-Chloro-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The benzimidazole scaffold, particularly 6-chloro-1H-benzimidazole-2-thiol, is a privileged structure in medicinal chemistry, serving as a precursor for agents with antimicrobial, antiviral, and anticancer properties. However, the direct synthesis of Schiff bases (imines) from the parent thiol is chemically non-viable due to the lack of a primary exocyclic amine.

To circumvent this, the standard and most robust synthetic strategy involves introducing a hydrazine pharmacophore via a thio-alkyl linker. This transforms the thiol into a nucleophilic hydrazide, which then readily condenses with aldehydes to form acyl hydrazones —functionally equivalent to Schiff bases in this context and widely recognized for their biological efficacy.

Core Reaction Strategy

This protocol details a three-step "Linker-Activation-Condensation" pathway:

  • S-Alkylation: Locking the tautomeric thione into a thioether ester.

  • Hydrazinolysis: Converting the ester to a reactive hydrazide.[1]

  • Condensation: Formation of the target Schiff base (Hydrazone).

Synthetic Pathway Visualization[2]

G Start 6-Chloro-1H- benzimidazole-2-thiol Step1 Step 1: S-Alkylation (Ethyl Chloroacetate) Start->Step1 K2CO3, Acetone Reflux 5h Inter1 Ethyl 2-((6-chloro-1H- benzimidazol-2-yl)thio)acetate Step1->Inter1 Step2 Step 2: Hydrazinolysis (Hydrazine Hydrate) Inter1->Step2 EtOH, Reflux 4h Inter2 2-((6-chloro-1H- benzimidazol-2-yl)thio)acetohydrazide Step2->Inter2 Step3 Step 3: Condensation (Ar-CHO / H+) Inter2->Step3 AcOH (cat) EtOH, Reflux Final Target Schiff Base (Acyl Hydrazone) Step3->Final

Figure 1: Step-wise synthetic workflow for generating Schiff base derivatives from 6-chloro-1H-benzimidazole-2-thiol.

Experimental Protocols

Protocol A: Synthesis of the Ester Intermediate

Objective: Selective S-alkylation of the thiol group. Reaction Type: Nucleophilic Substitution (


).
ParameterSpecification
Starting Material 6-Chloro-1H-benzimidazole-2-thiol (1.0 eq)
Reagent Ethyl chloroacetate (1.1 eq)
Base Anhydrous Potassium Carbonate (

) (1.5 eq)
Solvent Dry Acetone (10 mL per mmol substrate)
Conditions Reflux (

), 5–6 hours

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-1H-benzimidazole-2-thiol (10 mmol, 1.84 g) in 100 mL of dry acetone.

  • Activation: Add anhydrous

    
      (15 mmol, 2.07 g) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the thiol.
    
  • Alkylation: Add ethyl chloroacetate (11 mmol, 1.18 mL) dropwise over 10 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water. A precipitate should form immediately.

    • Filter the solid and wash with cold water (

      
      ) to remove inorganic salts.
      
  • Purification: Recrystallize from ethanol to yield the ester as a white/off-white solid.

    • Expected Yield: 75–85%

Protocol B: Synthesis of the Hydrazide Precursor

Objective: Conversion of the ester to the hydrazide (nucleophile). Reaction Type: Nucleophilic Acyl Substitution.

ParameterSpecification
Starting Material Ester Intermediate (from Protocol A) (1.0 eq)
Reagent Hydrazine Hydrate (99%) (5.0 eq)
Solvent Absolute Ethanol (10 mL per mmol)
Conditions Reflux (

), 4–6 hours

Step-by-Step Procedure:

  • Dissolution: Suspend the ester intermediate (5 mmol) in 50 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (25 mmol, ~1.25 mL) slowly to the stirring suspension. Note: Use a fume hood; hydrazine is toxic.

  • Reaction: Reflux the mixture for 4–6 hours. The solid will typically dissolve, followed by the precipitation of the hydrazide product as the reaction proceeds.

  • Isolation:

    • Cool the mixture to room temperature and then chill in an ice bath for 30 minutes.

    • Filter the crystals and wash with cold ethanol (

      
      ).
      
  • Drying: Dry the product under vacuum.

    • Characterization: IR should show disappearance of the ester C=O (~1735 cm⁻¹) and appearance of amide/hydrazide doublets (~3300, 1660 cm⁻¹).

Protocol C: Schiff Base Condensation (Target Synthesis)

Objective: Condensation of the hydrazide with an aromatic aldehyde.[2][3] Reaction Type: Addition-Elimination (Imine formation).

ParameterSpecification
Starting Material Hydrazide Precursor (from Protocol B) (1.0 eq)
Reagent Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
Catalyst Glacial Acetic Acid (3–5 drops)
Solvent Absolute Ethanol
Conditions Reflux, 4–8 hours

Step-by-Step Procedure:

  • Mixture Preparation: In a round-bottom flask, dissolve the hydrazide precursor (1 mmol) and the selected aromatic aldehyde (1 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

  • Reflux: Heat to reflux for 4–8 hours.

    • Observation: A color change or formation of a heavy precipitate often indicates product formation.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the contents onto crushed ice (~50 g) with stirring.

    • Filter the resulting solid precipitate.[2][4][5][6]

  • Purification: Recrystallize from ethanol or an ethanol/DMF mixture (if solubility is low).

    • Expected Yield: 70–90%

Characterization & Validation

To validate the structure of the final Schiff base, look for these diagnostic signals:

TechniqueDiagnostic SignalStructural Interpretation
FT-IR

-NH stretch (Secondary amide)

C=O stretch (Amide I)

C=N stretch (Imine/Schiff base linkage)

H NMR

Singlet, 1H, -CONH- (Hydrazide proton)

Singlet, 1H, -N=CH- (Azomethine proton)

Singlet, 2H, -S-CH

-
(Methylene linker)

Troubleshooting & Critical Controls

  • Disulfide Formation:

    • Issue: Dimerization of the starting thiol into a disulfide (S-S bond) instead of alkylation.

    • Prevention: Ensure the atmosphere is inert (

      
      ) during Protocol A if the thiol is old. Freshly recrystallize the starting thiol if it appears yellow/orange.
      
  • Incomplete Hydrazinolysis:

    • Issue: Ester peak remains in IR.

    • Solution: Hydrazine hydrate must be in excess (at least 5 eq). If the reaction is slow, add 1-2 drops of DMSO to improve solubility of the ester in ethanol.

  • Solubility Issues (Schiff Base):

    • Issue: Final product precipitates too quickly, trapping impurities.

    • Solution: Use a mixture of Ethanol:DMF (9:1) for the final condensation to keep intermediates in solution longer, ensuring cleaner crystal growth upon cooling.

References

  • Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry. (2016). Detailed protocols for S-alkylation of benzimidazole-2-thiols.

  • Synthesis and Antimicrobial Activities of Benzimidazole Derivatives. ResearchGate (Life Science Journal). (2013). Describes the Ethyl Chloroacetate -> Hydrazine -> Schiff Base pathway.[1][2][3]

  • Application Notes for Reactions Involving 6-chloro-1,3-benzothiazole-2-thiol. BenchChem. (2025).[2] Analogous chemistry for the benzothiazole scaffold, confirming the utility of the hydrazide intermediate.

  • Novel Acyl Hydrazone Schiff's Bases of Benzimidazole-2-thiol. MedCrave (Journal of Analytical & Pharmaceutical Research). (2021). Specific protocol for the condensation of benzimidazole-2-thio-acetohydrazide with aldehydes.

Sources

High-Yield Synthesis of Antimicrobial Benzimidazole-2-Thione Scaffolds via CS₂ Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-BZ-CS2-004

Executive Summary

This application note details the robust synthesis of benzimidazole-2-thione derivatives, a privileged scaffold in medicinal chemistry known for potent antimicrobial, antiviral, and anti-inflammatory properties. Unlike carboxylic acid condensation methods that yield 2-substituted alkyl/aryl benzimidazoles, the carbon disulfide (CS₂) cyclization specifically introduces a sulfur moiety at the C2 position. This thione/thiol functionality is critical for biological activity and serves as a versatile handle for further S-alkylation to generate diverse antimicrobial libraries.

We present two validated protocols: a Conventional Reflux Method for scalability and a Microwave-Assisted Green Method for rapid library generation.

Chemical Mechanism & Rationale

The formation of the benzimidazole-2-thione core proceeds via the nucleophilic attack of o-phenylenediamine (OPD) on the electrophilic carbon of carbon disulfide.

Mechanistic Pathway[1]
  • Nucleophilic Attack: One amino group of the OPD attacks CS₂, forming a dithiocarbamate intermediate.

  • Cyclization: The second amino group attacks the thiocarbonyl carbon, closing the ring.

  • Elimination: Hydrogen sulfide (H₂S) is eliminated, driving the formation of the aromatic system.

  • Tautomerism: The product exists in equilibrium between the thione (C=S) and thiol (C-SH) forms, with the thione tautomer predominating in the solid state and neutral solution.

Mechanistic Visualization[1][2]

BenzimidazoleMechanism OPD o-Phenylenediamine (Nucleophile) Inter Dithiocarbamate Intermediate OPD->Inter + CS₂ / Base CS2 Carbon Disulfide (Electrophile) CS2->Inter Cyclic Tetrahedral Intermediate Inter->Cyclic Intramolecular Attack H2S H₂S (Byproduct) Cyclic->H2S Product Benzimidazole-2-thione (Product) Cyclic->Product - H₂S (Elimination)

Figure 1: Mechanistic pathway for the cyclization of o-phenylenediamine with CS₂.

Safety & Handling: Carbon Disulfide

CRITICAL WARNING: CS₂ is one of the most hazardous common reagents in organic synthesis.

  • Flash Point: -30°C (Extremely Flammable).

  • Autoignition Temperature: 90°C (Can ignite on contact with a hot steam bath or light bulb).

  • Toxicity: Neurotoxic; affects the central nervous system.

  • Odor: Pure CS₂ is sweet/ethereal; commercial grades smell foul (rotten cabbage) due to impurities.

Mandatory Safety Protocol:

  • Ventilation: All operations must occur in a high-efficiency fume hood.

  • No Heat Sources: Use oil baths or heating mantles with digital temperature control. NEVER use a heat gun or open flame near CS₂.

  • Waste Disposal: Quench all CS₂-contaminated glassware and waste with dilute bleach (sodium hypochlorite) to oxidize residual sulfides before disposal.

Experimental Protocols

Method A: Conventional Reflux (Scale-Up Preferred)

Best for: Gram-scale synthesis, high purity requirements.

Reagents:

  • o-Phenylenediamine (10 mmol, 1.08 g)

  • Carbon Disulfide (CS₂) (12 mmol, 0.91 g/0.72 mL)

  • Potassium Hydroxide (KOH) (10 mmol, 0.56 g)[1]

  • Ethanol (95%, 20 mL)

  • Water (10 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve KOH in water (5 mL) and ethanol (15 mL). Add o-phenylenediamine and stir until dissolved.

  • Addition: Slowly add CS₂ dropwise to the stirring solution. Caution: Exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture at 70-75°C for 6–8 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: Ethyl Acetate:Hexane 1:1). The starting diamine spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. Add activated charcoal (0.1 g), heat briefly, and filter hot to remove colored impurities (optional).

  • Precipitation: Dilute the filtrate with water (20 mL) and acidify with dilute Acetic Acid or 1N HCl to pH 4–5. The product will precipitate as a white/pale yellow solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

Typical Yield: 80–90% Melting Point: >300°C (decomposition)

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid library generation, low solvent usage.

Reagents:

  • o-Phenylenediamine (2 mmol)

  • Carbon Disulfide (2.5 mmol)

  • Solvent: Ethanol (2 mL) or Water (2 mL)

Procedure:

  • Setup: Place reagents in a microwave-safe reaction vial (sealed to prevent CS₂ evaporation).

  • Irradiation: Irradiate at 100–140°C (Power: 150W) for 5–10 minutes.

    • Note: If using a domestic microwave (not recommended for safety), use short bursts (30s) at medium power.

  • Workup: Pour the reaction mixture into crushed ice/water.

  • Isolation: Filter the precipitate, wash with cold water, and dry.

Typical Yield: 85–95% Reaction Time: <15 minutes[2][3]

Derivatization: S-Alkylation for Antimicrobial Potency

The benzimidazole-2-thione itself acts as a scaffold. Enhanced antimicrobial activity is often achieved by S-alkylation to form 2-(alkylthio)benzimidazoles .

Protocol:

  • Dissolve Benzimidazole-2-thione (1 mmol) in Ethanol (5 mL) containing KOH (1.1 mmol).

  • Add Alkyl Halide (e.g., Methyl Iodide, Benzyl Chloride) (1.1 mmol).

  • Stir at Room Temperature for 1–3 hours.

  • Precipitate with water; filter and recrystallize.

Antimicrobial Evaluation (MIC Assay)

To validate the biological activity of the synthesized derivatives, perform a Minimum Inhibitory Concentration (MIC) assay.[4]

Workflow Diagram:

AntimicrobialWorkflow Synth Synthesis (Method A or B) Deriv S-Alkylation (Optional) Synth->Deriv Functionalization Dilution Serial Dilution (DMSO Stock) Synth->Dilution Direct Testing Deriv->Dilution Prepare 1 mg/mL Inoculation Inoculation (Bacteria/Fungi) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout MIC Determination (Turbidity/Colorimetric) Incubation->Readout

Figure 2: Workflow from synthesis to antimicrobial validation.

Data Reporting: Summarize MIC values in a standardized table format.

Compound IDR-Group (S-Substituted)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)
BZ-01 -H (Thione parent)6432
BZ-02 -CH₃ (S-Methyl)3216
BZ-03 -CH₂Ph (S-Benzyl)168
Ref Ciprofloxacin0.50.25

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield CS₂ evaporationUse a sealed vessel or efficient reflux condenser. Ensure CS₂ is fresh.
Oily Product Incomplete precipitationCool the solution to 0°C before acidification. Scratch the glass to induce crystallization.
Bad Smell Residual sulfur speciesWash the product thoroughly with water. Treat waste with bleach.
Starting Material Remains Insufficient heatingIncrease reflux time or check microwave power settings.

References

  • Molecules (2012). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives.[5]

  • Beilstein J. Org. Chem. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives.[6]

  • Int. J. Pharm.[7][8] Res. App. (2025). A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds.

  • MDPI Antibiotics (2024). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity.

  • Organic Chemistry Portal. Synthesis of Benzimidazoles.

Sources

Application Note: Optimized Recrystallization and Purification Protocols for 6-Chloro-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

6-Chloro-1H-benzimidazole-2-thiol—frequently referred to in literature by its tautomeric name, 5-chloro-2-mercaptobenzimidazole—is a highly valuable pharmacophore and synthetic intermediate used in the development of antiviral agents, proton pump inhibitors, and cytostatic compounds[1]. Because the molecule undergoes rapid tautomerization between the 1-NH and 3-NH positions of the imidazole ring, the 5-chloro and 6-chloro designations represent the exact same chemical entity.

High-purity isolation of this compound is critical, as residual unreacted diamines or polymeric byproducts from the carbon disulfide cyclocondensation step can severely poison downstream catalysts or cause side reactions. This application note outlines field-proven, self-validating purification workflows, emphasizing the physicochemical causality behind solvent selection and crystallization kinetics.

Physicochemical Profiling & Solvent Causality

The rational design of a recrystallization protocol requires analyzing the target molecule's structural dichotomies. 6-Chloro-1H-benzimidazole-2-thiol features a hydrophobic, electron-withdrawing chlorinated benzene ring fused to a highly polar, hydrogen-bonding mercaptoimidazole moiety.

  • Thiol Acidity (pKa considerations): The mercapto group (-SH) is weakly acidic. This allows the compound to be selectively deprotonated by strong aqueous bases (like NaOH) to form a water-soluble sodium salt, leaving non-acidic organic impurities behind[2].

  • Temperature-Dependent Solvation: The compound exhibits a steep solubility curve in short-chain alcohols. Boiling ethanol disrupts the intermolecular hydrogen bonds of the benzimidazole lattice, while water acts as a potent anti-solvent that forces nucleation upon cooling[3].

Quantitative Solvent Data Summary

The following table summarizes the performance of various solvent systems based on their mechanistic action and expected outcomes.

Solvent SystemMechanism of ActionTypical PurityExpected YieldKey Application / Causality
Ethanol / Water Solvent / Anti-solvent crystallization>98%75–85%Gold Standard. Balances solubility of the polar imidazole and hydrophobic aryl chloride[3].
Aqueous NaOH / HCl Acid-Base precipitation~95%85–90%Best for highly impure crude. Exploits the acidic nature of the thiol group to separate tars[2].
Glacial Acetic Acid Temperature-dependent dissolution>97%60–70%Excellent for removing unreacted diamines via protonation and maintaining them in the mother liquor.
Toluene / Hexanol High-temperature dissolution>95%65–80%Often used directly post-synthesis. Allows for the azeotropic removal of water[2].

Mechanistic Workflow Visualization

The decision of which purification route to take depends entirely on the impurity profile of the crude material. The flowchart below dictates the logical progression of the purification process.

RecrystallizationWorkflow Crude Crude 6-chloro-1H-benzimidazole-2-thiol (Tautomer: 5-chloro-2-mercaptobenzimidazole) Assess Assess Impurity Profile Crude->Assess AcidBase Acid/Base Pre-Purification (Dissolve in NaOH, Extract, Precipitate with HCl) Assess->AcidBase High Impurity / Tars HotEtOH Dissolve in Hot Ethanol (Near Boiling Point: 78°C) Assess->HotEtOH Moderate Impurity AcidBase->HotEtOH Recovered Solid Charcoal Activated Charcoal Treatment (Adsorb Polymeric/Colored Impurities) HotEtOH->Charcoal HotFilter Hot Vacuum Filtration (Remove Charcoal & Insolubles) Charcoal->HotFilter WaterAdd Anti-Solvent Addition (Dropwise H2O to slight turbidity) HotFilter->WaterAdd Maximize Yield Cooling Controlled Cooling (Room Temp -> 4°C Ice Bath) HotFilter->Cooling Maximize Purity WaterAdd->Cooling Crystals Crystal Isolation (Cold Wash & Vacuum Filtration) Cooling->Crystals Pure Pure Target Compound (MP: 290-292 °C) Crystals->Pure

Figure 1: Decision tree and mechanistic workflow for the purification of 6-chloro-1H-benzimidazole-2-thiol.

Experimental Protocols

Protocol A: Acid-Base Pre-Purification (For Highly Impure Crude)

Use this protocol if the crude product is heavily discolored or contains significant polymeric tars from the cyclization step.

  • Caustic Dissolution: Suspend 10.0 g of crude 6-chloro-1H-benzimidazole-2-thiol in 100 mL of 1M aqueous NaOH. Stir at room temperature for 30 minutes.

    • Causality: The base deprotonates the acidic thiol group, forming a highly water-soluble sodium thiolate salt[2].

  • Organic Wash (Self-Validation Step): Transfer the aqueous mixture to a separatory funnel and extract with 2 x 50 mL of dichloromethane (DCM). Discard the lower organic layers.

    • Causality: Unreacted 4-chloro-1,2-phenylenediamine and non-polar tars lack acidic protons and will partition into the DCM phase. A clear aqueous layer validates the successful removal of these impurities.

  • Acidic Precipitation: Cool the aqueous layer in an ice bath to 5 °C. While stirring vigorously, add 2M HCl dropwise until the pH reaches 3.0–4.0.

    • Causality: Reprotonation of the thiolate forces the neutral benzimidazole to crash out of the aqueous solution[2].

  • Isolation: Filter the resulting precipitate, wash thoroughly with distilled water to remove NaCl, and proceed to Protocol B for final polishing.

Protocol B: Solvent/Anti-Solvent Recrystallization (Ethanol/Water)

This is the definitive polishing step to achieve >98% purity and perfect the crystal lattice.

  • Hot Dissolution: Suspend the solid in absolute ethanol (approx. 15 mL per gram of crude). Heat the suspension to reflux (78 °C) under continuous stirring until maximum dissolution is achieved.

    • Causality: The thermal energy overcomes the lattice energy of the solid, while ethanol's polarity solvates the monomeric units[3].

  • Decolorization: Remove the flask from the heat source momentarily to prevent boil-over, and cautiously add activated charcoal (10% w/w relative to the crude). Boil for an additional 10 minutes.

    • Causality: The highly porous carbon matrix adsorbs high-molecular-weight, conjugated polymeric impurities that cause discoloration.

  • Hot Filtration (Self-Validation Step): Rapidly filter the boiling mixture through a pre-warmed Buchner funnel into a heated receiving flask.

    • Causality: Pre-warming the apparatus prevents premature nucleation and product loss in the filter cake. The filtrate should appear completely transparent and pale yellow.

  • Metastable Zone Establishment: While the filtrate is still hot (~70 °C), add deionized water dropwise until a faint, persistent turbidity is observed. Immediately add 2–3 drops of hot ethanol until the solution just clears.

    • Causality: This visual cue confirms the solution is perfectly saturated (the metastable limit). It ensures maximum yield upon cooling without causing amorphous precipitation[3].

  • Controlled Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0–4 °C) for 1 hour.

    • Causality: Slow, undisturbed cooling promotes the thermodynamic growth of a highly ordered crystal lattice, which naturally excludes impurities. Rapid cooling would cause occlusion (trapping of solvent and impurities within the lattice).

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold 30% aqueous ethanol to remove residual mother liquor without dissolving the product. Dry under vacuum at 60 °C to a constant weight.

Quality Control & Analytical Validation

To confirm the integrity of the self-validating protocol, the final product must meet the following analytical benchmarks:

  • Melting Point Analysis: Pure 6-chloro-1H-benzimidazole-2-thiol exhibits a sharp melting point with decomposition at 290–292 °C . A depressed or broadened melting range indicates the presence of occluded solvent or residual diamine impurities.

  • 1H NMR Spectroscopy (DMSO-d6): The spectrum must show a highly deshielded singlet at ~13.02 ppm (1H) corresponding to the SH/NH proton, alongside aromatic multiplets at 7.84 ppm (2H) and 7.62 ppm (1H) . The absence of upfield amine signals confirms the removal of unreacted starting materials.

References

  • Process for making 2-mercapto benzimidazoles in the presence of a water-insoluble alkanol, Google P
  • Method of using (H+ /K+)
  • 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3, Benchchem,
  • SYNTHESIS OF SOME NOVEL 2-SUBSTITUTED-[1,3]THIAZOLO[3,2-а]BENZIMIDAZOL-3(2H)-ONES AS POTENT CYTOSTATIC AGENTS, Journal of Chemical Technology and Metallurgy,

Sources

Introduction: The Challenge of Mild Steel Corrosion and an Advanced Solution

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Mild Steel Protection Using 5-chloro-2-mercaptobenzimidazole Coatings

Mild steel is a cornerstone of industrial and structural applications due to its mechanical properties and economic viability. However, its susceptibility to corrosion in aggressive environments, particularly acidic and chloride-rich media, presents a significant challenge, leading to economic losses and structural integrity concerns. The application of organic corrosion inhibitors is a highly effective strategy to mitigate this degradation. Among these, heterocyclic compounds containing nitrogen and sulfur atoms have shown exceptional promise.[1][2][3]

This guide focuses on 5-chloro-2-mercaptobenzimidazole (CMB), a derivative of mercaptobenzimidazole, renowned for its efficacy in protecting metals.[2][4] The CMB molecule adsorbs onto the mild steel surface, forming a robust, passive film that acts as a barrier against corrosive agents.[1][5] Its molecular structure is uniquely suited for this role; the sulfur atom forms a strong coordinate bond with the iron on the steel surface, while the planar benzimidazole ring provides extensive surface coverage. The electron-withdrawing chloro- group further modulates the molecule's electron density, enhancing its adsorption and protective capabilities.[2][6]

This document provides a comprehensive set of protocols for researchers and scientists, detailing the application of CMB coatings onto mild steel and the subsequent evaluation of their protective performance using industry-standard electrochemical and accelerated testing methods.

Part I: Essential Substrate Preparation

The performance of any protective coating is critically dependent on the quality of the substrate surface. Proper preparation is non-negotiable as it ensures the removal of contaminants that can impede inhibitor adhesion and creates a uniform surface for consistent film formation.[7] Failure to adhere to a strict preparation protocol can lead to unreliable and non-reproducible results.

Protocol 1: Mild Steel Coupon Preparation

This protocol outlines the standardized procedure for preparing mild steel specimens for corrosion analysis.[8]

Materials and Equipment:

  • Mild steel coupons (e.g., 4 cm x 5 cm x 0.1 cm)

  • Silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 200, 400, 600, 800, 1200)

  • Polishing machine or manual polishing setup

  • Degreasing solvent (e.g., analytical grade acetone or ethanol)

  • Distilled or deionized water

  • Ultrasonic bath

  • Hot air dryer or nitrogen gas stream

  • Precision balance

Procedure:

  • Mechanical Abrasion: Begin by abrading the mild steel coupons with SiC paper, starting with the coarsest grit (200) and progressively moving to the finest (1200). This process removes mill scale, rust, and major surface imperfections.

    • Causality Insight: Each successive grit size removes the scratches from the previous one, creating a progressively smoother and more uniform surface profile, which is essential for the formation of a homogenous inhibitor film.

  • Degreasing and Cleaning: After abrasion, thoroughly wash the coupons with distilled water. Subsequently, immerse them in a beaker containing acetone or ethanol and place them in an ultrasonic bath for 10-15 minutes.[8]

    • Causality Insight: Mechanical abrasion can leave behind fine metallic dust and embed oils or grease. Sonication in a solvent dislodges these contaminants from the microscopic peaks and valleys on the surface, ensuring a chemically clean substrate for optimal inhibitor adsorption.[7]

  • Final Rinse: Remove the coupons from the solvent and rinse them profusely with distilled water to eliminate any residual solvent.

  • Drying: Immediately dry the cleaned coupons using a stream of hot air or nitrogen gas to prevent flash rusting.

  • Storage and Use: Store the prepared coupons in a desiccator. For gravimetric (weight loss) studies, weigh the coupons accurately using a precision balance before use. Coupons should be used for coating application within 4 hours of preparation.[7]

G cluster_prep Workflow: Mild Steel Substrate Preparation start Start: Mild Steel Coupon abrasion 1. Mechanical Abrasion (SiC paper, 200 to 1200 grit) start->abrasion wash1 2. Rinse with Distilled Water abrasion->wash1 degrease 3. Ultrasonic Degreasing (Acetone/Ethanol) wash1->degrease wash2 4. Final Rinse with Distilled Water degrease->wash2 dry 5. Dry with Hot Air or Nitrogen wash2->dry store Store in Desiccator (Ready for Coating) dry->store end End store->end

Fig 1. Standardized workflow for preparing mild steel coupons.

Part II: CMB Coating Application via Solution Immersion

The most direct method to form a protective CMB layer is through self-assembly from a solution. This process, often referred to as solution immersion or dip coating, allows the CMB molecules to adsorb onto the prepared steel surface, forming a thin, protective film.

Protocol 2: Formation of CMB Protective Film

Materials and Equipment:

  • 5-chloro-2-mercaptobenzimidazole (CMB) powder

  • Solvent (e.g., ethanol or a dilute acidic solution like 1M HCl, depending on the test environment)

  • Prepared mild steel coupons

  • Glass beakers

  • Volumetric flasks and pipettes

  • Magnetic stirrer

Procedure:

  • Inhibitor Stock Solution Preparation: Prepare a stock solution of CMB at a high concentration (e.g., 10⁻² M) by dissolving a calculated amount of CMB powder in the chosen solvent. Mild heating or stirring may be required to ensure complete dissolution.

  • Working Solution Preparation: From the stock solution, prepare a series of working solutions with varying CMB concentrations (e.g., 10⁻³ M, 5x10⁻⁴ M, 10⁻⁴ M, 5x10⁻⁵ M).[5] These varying concentrations are crucial for studying the dose-dependent efficacy of the inhibitor.

  • Film Formation (Immersion): Place a freshly prepared mild steel coupon into each beaker containing the different CMB working solutions. Ensure the coupons are fully submerged.

    • Causality Insight: The duration of immersion is a critical parameter. A sufficient time (e.g., 1 to 24 hours, depending on the system) is required for the adsorption process to reach equilibrium, ensuring maximum surface coverage and the formation of a stable protective film.[9][10]

  • Post-Immersion Processing: After the designated immersion period, carefully remove the coupons from the solutions. Gently rinse them with distilled water to remove any loosely bound molecules and then dry them thoroughly as described in Protocol 1.

  • Control Sample: For comparison, prepare a control sample by immersing a coupon in the inhibitor-free solvent for the same duration.

Part III: Performance and Efficacy Evaluation

Once the CMB coating is applied, its effectiveness must be quantitatively assessed. This is achieved through a combination of electrochemical techniques, which provide insight into the corrosion mechanism and rate, and accelerated corrosion tests that simulate long-term environmental exposure.

Protocol 3.1: Electrochemical Characterization

Electrochemical tests are rapid, non-destructive methods that offer quantitative data on the performance of a corrosion inhibitor.[11][12] They are conducted using a standard three-electrode electrochemical cell.

Setup:

  • Working Electrode (WE): The CMB-coated mild steel coupon.

  • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

  • Counter Electrode (CE): A platinum mesh or graphite rod.

  • Electrolyte: A corrosive medium, typically 1.0 M HCl or 3.5% NaCl solution.

  • Potentiostat/Galvanostat

A. Potentiodynamic Polarization (PDP)

This technique measures the corrosion current density (i_corr_), a direct indicator of the corrosion rate.[13]

Procedure:

  • Assemble the three-electrode cell with the CMB-coated sample as the working electrode and fill it with the electrolyte.

  • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes until it reaches a steady state.[12]

  • Perform the potentiodynamic scan by sweeping the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[14]

  • Plot the resulting current density (on a logarithmic scale) against the applied potential to generate Tafel plots.[15]

  • Extract the key corrosion parameters: Corrosion Potential (E_corr_) and Corrosion Current Density (i_corr_).

  • Calculate the Inhibition Efficiency (IE%) using the following formula:

    • IE% = [ (i_corr(uninhibited)_ - i_corr(inhibited)) / i_corr(uninhibited) ] x 100

    • Where i_corr(uninhibited)_ is the corrosion current density of the control sample and i_corr(inhibited)_ is that of the CMB-coated sample.

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for characterizing the barrier properties of the protective film.[16][17][18] A higher impedance correlates with better corrosion protection.

Procedure:

  • Use the same three-electrode setup as for PDP.

  • After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[16]

  • Record the impedance response and present the data as Nyquist and Bode plots.

  • Analyze the plots. In a Nyquist plot, a larger semicircle diameter indicates higher charge transfer resistance (R_ct_) and thus better corrosion inhibition.[19] In a Bode plot, a higher impedance value at low frequencies signifies a more protective film.

  • The Inhibition Efficiency (IE%) can also be calculated from EIS data:

    • IE% = [ (R_ct(inhibited)_ - R_ct(uninhibited)) / R_ct(inhibited) ] x 100

    • Where R_ct_ is the charge transfer resistance derived from fitting the Nyquist plot to an equivalent circuit model.

G cluster_electrochem Workflow: Electrochemical Evaluation cluster_pdp A. Potentiodynamic Polarization (PDP) cluster_eis B. Electrochemical Impedance (EIS) start Start: CMB-Coated and Control Coupons setup 1. Assemble 3-Electrode Cell (WE, RE, CE in Electrolyte) start->setup ocp 2. Stabilize at Open Circuit Potential (OCP) setup->ocp pdp_scan 3a. Scan Potential (e.g., OCP ± 250 mV) ocp->pdp_scan eis_scan 3b. Apply AC Voltage (100 kHz to 10 mHz) ocp->eis_scan pdp_analysis 4a. Analyze Tafel Plot (Extract Ecorr, icorr) pdp_scan->pdp_analysis pdp_calc 5a. Calculate IE% pdp_analysis->pdp_calc eis_analysis 4b. Analyze Nyquist/Bode Plots (Extract Rct) eis_scan->eis_analysis eis_calc 5b. Calculate IE% eis_analysis->eis_calc

Fig 2. Workflow for evaluating coating performance via electrochemical methods.
Data Presentation: Electrochemical Results

Quantitative data should be summarized in tables for clear comparison.

Table 1: Potentiodynamic Polarization Data for CMB on Mild Steel in 1.0 M HCl

CMB Conc. (M) E_corr_ (mV vs. Ag/AgCl) i_corr_ (µA/cm²) IE%
0 (Control) -475 950 -
5x10⁻⁵ -450 120 87.4
10⁻⁴ -438 75 92.1
5x10⁻⁴ -420 42 95.6

| 10⁻³ | -415 | 28 | 97.1 |

Table 2: Electrochemical Impedance Spectroscopy Data for CMB on Mild Steel in 1.0 M HCl

CMB Conc. (M) R_ct_ (Ω·cm²) C_dl_ (µF/cm²) IE%
0 (Control) 65 350 -
5x10⁻⁵ 680 85 90.4
10⁻⁴ 1150 62 94.3
5x10⁻⁴ 2300 45 97.2

| 10⁻³ | 3100 | 38 | 97.9 |

(Note: Data in tables are representative and for illustrative purposes only.)

Protocol 3.2: Accelerated Corrosion Test (Neutral Salt Spray)

This test provides qualitative and semi-quantitative data on the durability of the coating under simulated atmospheric corrosion conditions, adhering to standards like ASTM B117 or ISO 9227.[20][21][22]

Procedure:

  • Sample Preparation: Use CMB-coated coupons prepared as per Protocol 2. Using a sharp tool, make a deliberate scratch ("scribe") through the coating to the metal substrate on some of the samples.[23] This tests the coating's ability to prevent corrosion creep.

  • Test Chamber Setup: Prepare a 5% (by weight) NaCl solution with deionized water, ensuring the pH is between 6.5 and 7.2.[22] Set the test chamber temperature to 35°C.[21]

  • Exposure: Place the samples in the chamber, angled back 15-30 degrees from the vertical to ensure uniform fog exposure.[20][23]

  • Operation: Run the test by atomizing the salt solution to create a continuous fog.

  • Evaluation: Periodically (e.g., every 24 or 48 hours), remove the samples, gently rinse them, and inspect for signs of corrosion such as:

    • Red rust formation on the surface.

    • Blistering of the coating.

    • Corrosion creep or undercutting along the scribe line.

    • Compare the performance against an uncoated control sample.

Inhibition Mechanism of 5-chloro-2-mercaptobenzimidazole

The high inhibition efficiency of CMB is attributed to its ability to form a coordinate covalent bond with the mild steel surface, a process known as chemisorption.[3][6] The molecule adsorbs onto the metallic surface, displacing water molecules and creating a physical barrier that isolates the steel from the corrosive electrolyte.

The key functional components of the CMB molecule—the sulfur atom in the mercapto group and the nitrogen atoms in the imidazole ring—are rich in electrons. These electrons are donated into the vacant d-orbitals of the iron atoms on the steel surface, forming stable coordinate bonds. The planar orientation of the benzimidazole ring allows the molecules to pack closely, maximizing surface coverage and enhancing the barrier effect. This adsorbed layer effectively blocks both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, classifying CMB as a mixed-type inhibitor.[5][24]

G cluster_mech Mechanism: CMB Adsorption on Mild Steel cluster_interactions Adsorption Process CMB CMB Molecule in Solution N_atom N-atoms (Imidazole Ring) - Electron Donation S_atom S-atom (Mercapto Group) - Strong Coordinate Bond Ring Planar Benzene Ring - Surface Coverage Steel Mild Steel Surface (Fe atoms with H2O ads) Film Protective Film Formation (Barrier to Cl-, H+, O2) Steel->Film N_atom->Steel Adsorption & H2O Displacement S_atom->Steel Adsorption & H2O Displacement Ring->Steel Adsorption & H2O Displacement Result Corrosion Inhibition Film->Result

Fig 3. Adsorption mechanism of CMB leading to corrosion protection.

References

  • Van Loon Chemical Innovations. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI.biz. [Link]

  • Reclamation. (2019, January 30). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. U.S. Bureau of Reclamation. [Link]

  • Sabri, M., Sani, N., & others. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 23. [Link]

  • Powdertech Corby. (n.d.). Salt Spray Testing. Powdertech Corby. [Link]

  • Heresite Protective Coatings, LLC. (2023, April 4). Corrosion Testing for the Win. Heresite. [Link]

  • ACS Omega. (2022, November 4). Evaluation of Corrosion Inhibition of Essential Oil-Based Inhibitors on Aluminum Alloys. ACS Publications. [Link]

  • OTS Technik. (2024, November 27). Salt Spray Test Procedure, Benefits, and Applications. OTSCHamber. [Link]

  • Industrial Lab. (n.d.). Salt spray test according to ISO 9227: Protection through coating. Industrial-lab. [Link]

  • Pacorr. (2025, May 3). Salt Spray Test Procedure: How to Perform Corrosion Tests Effectively. Pacorr. [Link]

  • Sensors. (2024, June 20). Electrochemical Impedance Spectroscopy Analysis of Organic Epoxy Coatings Reinforced with Nano Clay. MDPI. [Link]

  • Paint.org. (n.d.). Evaluation of Organic Coatings with Electrochemical Impedance Spectroscopy. Paint.org. [Link]

  • ResearchGate. (n.d.). Potentiodynamic Corrosion Testing. ResearchGate. [Link]

  • ASTM International. (2009, May 15). Standard Guide for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM. [Link]

  • Molecules. (2022, November 16). Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment. MDPI. [Link]

  • Dulux Protective Coatings. (2023, May 29). Protecting Mild Steel. YouTube. [Link]

  • Google Patents. (n.d.). Preparation method of steel corrosion inhibitor.
  • Materials. (2020, September 21). Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors. MDPI. [Link]

  • Landmark University Repository. (n.d.). A study on Corrosion Inhibitor of Mild-Steel in Hydrochloric Acid using Cashew Waste. Landmark University. [Link]

  • ResearchGate. (n.d.). General procedure on the mild steel specimen preparation for corrosion analysis. ResearchGate. [Link]

  • ScienceDirect. (2024, April 20). Interfacial bonding and corrosion inhibition of 2-mercaptobenzimidazole organic films formed on copper surfaces under electrochemical control in acidic chloride solution. ScienceDirect. [Link]

  • RSC Publishing. (n.d.). Adsorption and corrosion inhibition effect of Schiff base molecules on the mild steel surface in 1 M HCl medium: a combined experimental and theoretical approach. Royal Society of Chemistry. [Link]

  • ResearchGate. (2016, July 8). Synthesis and inhibition study of carbon steel corrosion in hydrochloric acid of a new surfactant derived from 2-mercaptobenzimidazole. ResearchGate. [Link]

  • Molecules. (2020, March 9). Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. MDPI. [Link]

  • ResearchGate. (2025, August 6). Adsorption and Corrosion Inhibition Effect of 2-Mercaptobenzimidazole (Surfactant) on a Carbon Steel Surface in an Acidic Medium: Experimental and Monte Carlo Simulations. ResearchGate. [Link]

  • ResearchGate. (2025, August 9). Corrosion inhibition performance of 2-mercaptobenzimidazole and 2-mercaptobenzoxazole compounds for protection of mild steel in hydrochloric acid solution. ResearchGate. [Link]

  • Molecules. (2022, November 23). Insight into the corrosion mitigation performance of three novel benzimidazole derivatives of amino acids for carbon steel (X56) in 1 M HCl solution. MDPI. [Link]

  • Molecules. (2019, December 23). Recent advances in the use of benzimidazoles as corrosion inhibitors. MDPI. [Link]

  • Research Repository. (2022, March 4). Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061. Deakin University. [Link]

  • UHasselt. (2022, June 3). Study Of Mercaptobenzimidazoles As Inhibitors For Copper Corrosion: Down to the Molecular Scale. Hasselt University. [Link]

  • ResearchGate. (n.d.). 2-Mercaptobenzimidazole as a copper corrosion inhibitor: Part I. Long-term immersion, 3D-profilometry, and electrochemistry. ResearchGate. [Link]

  • ResearchGate. (2021, March). The corrosion inhibition and adsorption behavior of mercaptobenzimidazole and bis-mercaptobenzimidazole on carbon steel in 1.0 M HCl: Experimental and computational insights. ResearchGate. [Link]

  • Journal of The Electrochemical Society. (2022, February 21). Study Of Mercaptobenzimidazoles As Inhibitors For Copper Corrosion: Down to the Molecular Scale. IOPscience. [Link]

  • Molecules. (2021, December 10). Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies. MDPI. [Link]

  • Google Patents. (n.d.). 2-mercaptobenzimidazole derivatives as corrosion inhibitors.
  • An-Najah Staff. (2018, May 9). Adsorption and Corrosion Inhibition Effect of 2-Mercaptobenzimidazole (Surfactant) on a Carbon Steel Surface in an Acid. An-Najah National University. [Link]

  • Arabian Journal of Chemistry. (2010, May 8). Thermodynamic, chemical and electrochemical investigations of 2-mercapto benzimidazole as corrosion inhibitor for mild steel in hydrochloric acid solutions. ScienceDirect. [Link]

  • Portugaliae Electrochimica Acta. (2020). Synthesis, Characterization and Corrosion Inhibition of decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole. Portugaliae Electrochimica Acta. [Link]

Sources

Protocol: Synthesis of Bioactive Hydrazone Derivatives via S-Alkylation of 2-Mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Overview

The 2-mercaptobenzimidazole (2-MBI) scaffold is a "privileged structure" in medicinal chemistry, serving as a pharmacophore for a wide array of biological targets, including acetylcholinesterase (AChE),


-glucosidase, and microbial pathogens. This protocol details the synthesis of S-alkylated hydrazone derivatives  of 2-MBI.

Unlike N-alkylation, S-alkylation preserves the benzimidazole nitrogen for hydrogen bonding interactions within enzyme active sites, often enhancing potency. The resulting hydrazone moiety (-CONHN=CH-) acts as a rigid linker that improves geometric complementarity with targets like AChE (Alzheimer's therapy) and


-glucosidase (Diabetes management).

Retrosynthetic Analysis & Mechanism

The synthesis follows a convergent three-step pathway. The critical control point is Step 1 , where chemoselectivity between the sulfur (soft nucleophile) and nitrogen (hard nucleophile) must be managed.

Reaction Pathway Diagram

ReactionScheme MBI 2-Mercaptobenzimidazole (Scaffold) Ester S-Alkylated Ester (Intermediate 1) MBI->Ester Ethyl chloroacetate K2CO3, Acetone, Reflux Hydrazide Acetohydrazide (Intermediate 2) Ester->Hydrazide Hydrazine Hydrate EtOH, Reflux Hydrazone Target Hydrazone (Schiff Base) Hydrazide->Hydrazone Ar-CHO EtOH, AcOH (cat)

Caption: Figure 1. Synthetic pathway transforming the 2-MBI scaffold into the target hydrazone via S-alkylation and subsequent condensation.[1]

Mechanistic Insight: S- vs. N-Alkylation

2-MBI exists in a tautomeric equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms.

  • Thiol form: Dominates in basic solution. The sulfur atom is a softer, more polarizable nucleophile than the nitrogen.

  • Selectivity Control: Using a mild base like potassium carbonate (

    
    )  in a polar aprotic solvent (Acetone or DMF) or protic solvent (Ethanol) favors S-alkylation  over N-alkylation. Stronger bases (e.g., NaH) or hard alkylating agents may promote N-alkylation.
    

Materials & Reagents

ReagentGrade/PurityRoleHazard Note
2-Mercaptobenzimidazole >98%Starting ScaffoldIrritant
Ethyl chloroacetate >98%Alkylating AgentLachrymator, Toxic
Hydrazine hydrate 80% or 99%NucleophileCarcinogen, Corrosive
Potassium Carbonate (

)
AnhydrousBaseIrritant
Aromatic Aldehydes VariousDiversity ElementVariable
Ethanol (Absolute) ACS GradeSolventFlammable
Glacial Acetic Acid ACS GradeCatalystCorrosive

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate

Objective: Selective S-alkylation of the thiol group.

  • Dissolution: In a 250 mL round-bottom flask (RBF), dissolve 2-mercaptobenzimidazole (0.01 mol, 1.50 g) in dry Acetone (50 mL) .

  • Activation: Add anhydrous

    
     (0.01 mol, 1.38 g) . Stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Alkylation: Add Ethyl chloroacetate (0.01 mol, 1.22 g) dropwise over 10 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    C) for 6–8 hours . Monitor via TLC (Mobile phase: n-Hexane:Ethyl Acetate 7:3).
    
  • Work-up:

    • Filter the hot reaction mixture to remove inorganic salts (

      
      ).
      
    • Evaporate the solvent under reduced pressure.

    • Pour the residue into crushed ice. A solid precipitate should form immediately.

    • Filter, wash with cold water, and recrystallize from Ethanol.

    • Yield: Expect 75–85%. Appearance: White/Cream solid.

Step 2: Synthesis of 2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide

Objective: Nucleophilic acyl substitution to form the hydrazide linker.

  • Setup: In a 100 mL RBF, dissolve the Ester product from Step 1 (0.01 mol) in Absolute Ethanol (30 mL) .

  • Addition: Add Hydrazine hydrate (0.02 mol, excess) dropwise. Note: Excess hydrazine prevents the formation of dimeric byproducts.

  • Reflux: Heat to reflux for 4–6 hours .

  • Observation: A solid precipitate often forms during the reflux as the hydrazide is less soluble in ethanol than the ester.

  • Work-up:

    • Cool the mixture to room temperature, then chill in an ice bath.

    • Filter the solid product.[2][3]

    • Wash with cold ethanol and then diethyl ether to remove unreacted hydrazine.

    • Yield: Expect 70–80%. MP: >150°C.

Step 3: Synthesis of Hydrazone Derivatives (Schiff Base Condensation)

Objective: Condensation with aromatic aldehyde to generate the bioactive target.

  • Mixture: In a 50 mL RBF, dissolve Hydrazide (0.001 mol) and the appropriate Aromatic Aldehyde (0.001 mol) in Absolute Ethanol (15 mL) .

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

  • Reflux: Reflux for 3–5 hours . Monitor via TLC (Hexane:EtOAc 1:1).

  • Isolation:

    • Cool to room temperature. The hydrazone usually precipitates out.

    • If no precipitate forms, pour onto crushed ice.

    • Filter and recrystallize from Ethanol/DMF mixtures if necessary.

Workflow & Decision Logic

Workflow Start Start: 2-MBI Scaffold Step1 Step 1: S-Alkylation (Ethyl chloroacetate/K2CO3) Start->Step1 Check1 TLC Check: New spot Rf ~0.6? Step1->Check1 Check1->Step1 No (Continue Reflux) Isolate1 Isolate Ester (Recrystallize EtOH) Check1->Isolate1 Yes Step2 Step 2: Hydrazinolysis (NH2NH2 / Reflux) Isolate1->Step2 Check2 Precipitate formed? Step2->Check2 Check2->Step2 No (Concentrate) Step3 Step 3: Condensation (Aldehyde / AcOH cat.) Check2->Step3 Yes (Wash w/ Ether) Final Final Hydrazone Characterization Step3->Final

Caption: Figure 2. Experimental workflow including critical decision nodes for purification.

Characterization & QC Standards

Verify the structure using the following diagnostic signals.

Functional GroupTechniqueDiagnostic Signal (Approximate)
S-CH2 (Methylene)

NMR
Singlet,

4.0 – 4.4 ppm
-NH (Benzimidazole)

NMR
Broad Singlet,

12.0 – 13.0 ppm (

exch.)
-CONH- (Amide)

NMR
Singlet,

11.5 – 12.0 ppm
-N=CH- (Imine)

NMR
Singlet,

8.0 – 8.6 ppm
C=O (Amide I) FT-IRStrong band, 1650 – 1680

C=N (Imine) FT-IRBand, 1600 – 1620

Note: In


 NMR, the disappearance of the ester ethoxy quartet (

4.1) and triplet (

1.2) confirms the conversion from Step 1 to Step 2.

Biological Context (Why this matters)

These derivatives are not merely synthetic exercises; they are validated hits for specific therapeutic targets:

  • Alzheimer's Disease: 2-MBI hydrazones have shown

    
     values in the range of 25–60 
    
    
    
    M
    against Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE). The benzimidazole ring mimics the interaction of the indole ring of standard drugs like Galantamine.
  • Diabetes: Specific derivatives (e.g., with nitro- or hydroxy-substituted aldehydes) exhibit

    
    -glucosidase inhibition superior to Acarbose, with 
    
    
    
    values as low as 27
    
    
    g/mL
    .
  • Antioxidant: The hydrazone NH and the benzimidazole NH provide hydrogen atom transfer capabilities, showing high DPPH scavenging activity.

References

  • Ali, M., et al. (2018). "Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives." Bioorganic Chemistry.

  • Khan, S. A., et al. (2022). "2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer's therapy: In vitro, kinetic, in silico, and in vivo potentials." Frontiers in Pharmacology.

  • Jan, M. S., et al. (2020). "2-Mercaptobenzimidazole Derivatives as Novel Butyrylcholinesterase Inhibitors: Biology-Oriented Drug Synthesis (BIODS), In-Vitro and In-Silico Evaluation." Journal of the Chemical Society of Pakistan.

  • Yen, Y. P., & Wang, M. L. (2008). "Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium." Industrial & Engineering Chemistry Research.

Sources

QuEChERS extraction protocol for benzimidazole residues in food samples

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the QuEChERS Extraction Protocol for Benzimidazole Residues in Food Samples

Authored by: Gemini, Senior Application Scientist

Introduction: The Need for Vigilant Monitoring of Benzimidazole Residues

Benzimidazoles are a class of broad-spectrum anthelmintics widely used in veterinary medicine to treat parasitic infections in food-producing animals such as cattle, swine, and poultry.[1] The improper use of these veterinary drugs can lead to the presence of their residues and metabolites in animal-derived food products, including meat, milk, and eggs.[2] Due to potential health risks associated with long-term exposure, such as teratogenic and embryotoxic properties, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these compounds in various food matrices to ensure consumer safety.[2]

To enforce these regulations, robust, efficient, and reliable analytical methods are essential. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a gold standard for sample preparation in the multi-residue analysis of veterinary drugs and pesticides in complex food matrices. Originally developed for pesticide analysis, its application has been successfully extended to the determination of benzimidazoles. This protocol provides a detailed guide to the application of the QuEChERS methodology for the extraction and cleanup of benzimidazole residues from food samples prior to analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The QuEChERS Principle: A Two-Step Approach to Sample Purification

The elegance of the QuEChERS method lies in its streamlined two-step process: a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) for cleanup. This approach significantly enhances laboratory throughput compared to traditional, more laborious extraction techniques.

  • Extraction: Acetonitrile Partitioning Driven by Salts The first step involves extracting the homogenized food sample with acetonitrile. Acetonitrile is the solvent of choice because it is fully miscible with the water present in the sample, allowing for efficient initial extraction of a broad range of analytes. The magic happens with the addition of specific salts, typically a combination of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer system.[3]

    • Causality: The addition of these salts dramatically decreases the solubility of acetonitrile in the aqueous phase, forcing a phase separation. This "salting-out" effect partitions the target benzimidazole analytes, which are more soluble in the organic phase, into the acetonitrile layer. Anhydrous MgSO₄ also serves a crucial secondary role by absorbing excess water, further enhancing the extraction efficiency and concentrating the analytes in the organic supernatant.

  • Dispersive Solid-Phase Extraction (d-SPE): Targeted Cleanup Following extraction and centrifugation, an aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of d-SPE sorbents. This is the cleanup phase, designed to remove co-extracted matrix components that could interfere with the final analysis.[4]

    • Causality: The choice of sorbents is critical and matrix-dependent. For benzimidazole analysis in food of animal origin, a combination of Primary Secondary Amine (PSA) and C18 is commonly employed.[1]

      • PSA is a weak anion exchanger that effectively removes polar interferences such as organic acids, sugars, and some fatty acids.[4]

      • C18 (end-capped) is a reversed-phase sorbent that targets non-polar interferences, primarily lipids and fats, which are prevalent in matrices like milk and meat.[1][4]

      • Anhydrous MgSO₄ is also included in the d-SPE tube to remove any remaining water from the extract.

This two-pronged approach ensures a clean final extract, which is vital for protecting sensitive analytical instrumentation like LC-MS/MS systems and achieving accurate, reproducible results.[4]

Visualized Workflow: From Sample to Analysis

The following diagram illustrates the complete workflow of the QuEChERS protocol for benzimidazole residue analysis.

QuEChERS_Workflow Sample 1. Sample Preparation (10g homogenized sample in 50mL tube) ACN 2. Add 10mL Acetonitrile (Vortex for 1 min) Sample->ACN Salts 3. Add QuEChERS Extraction Salts (e.g., 4g MgSO₄, 1g NaCl) ACN->Salts Shake_Centrifuge1 4. Shake Vigorously (1 min) & Centrifuge (5 min @ 5000 rpm) Salts->Shake_Centrifuge1 Supernatant 5. Transfer Acetonitrile Supernatant (e.g., 6mL aliquot) Shake_Centrifuge1->Supernatant Organic Layer dSPE 6. Add to d-SPE Tube (e.g., 900mg MgSO₄, 150mg PSA, 150mg C18) Supernatant->dSPE Shake_Centrifuge2 7. Vortex (30 sec) & Centrifuge (5 min @ 5000 rpm) dSPE->Shake_Centrifuge2 Final_Extract 8. Collect Cleaned Supernatant Shake_Centrifuge2->Final_Extract Purified Extract Filter 9. Filter through 0.22µm Syringe Filter Final_Extract->Filter LCMS 10. LC-MS/MS Analysis Filter->LCMS

Caption: QuEChERS workflow for benzimidazole analysis in food.

Detailed Application Protocol

This protocol is a general guideline adapted from established methodologies for the analysis of benzimidazole residues in food matrices like milk and muscle tissue.[1][5] It is recommended to validate the method for each specific matrix and analyte combination.

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), HPLC or LC-MS grade.

  • Reagents: Formic acid, analytical grade.

  • Standards: Certified reference standards for target benzimidazole analytes and a suitable internal standard (IS).

  • QuEChERS Extraction Salts: Pre-weighed packets containing 4 g anhydrous MgSO₄ and 1 g NaCl, or 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate (AOAC or EN buffered versions).[3]

  • d-SPE Cleanup Tubes (2 mL or 15 mL): Containing anhydrous MgSO₄, PSA, and C18 sorbents. A common composition for a 2 mL tube is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Equipment:

    • High-speed refrigerated centrifuge with rotor for 50 mL and 2 mL tubes.

    • Vortex mixer.

    • Sample homogenizer (e.g., blender or stomacher).

    • Analytical balance.

    • Syringe filters (0.22 µm, e.g., PTFE).

    • Autosampler vials.

2. Step-by-Step Experimental Procedure

Part A: Extraction

  • Sample Preparation: Weigh 10 g (± 0.1 g) of a homogenized food sample into a 50 mL polypropylene centrifuge tube. For milk samples, 10 mL can be pipetted directly.[1]

  • Solvent Addition: Add 10 mL of acetonitrile to the tube. If using an internal standard, spike the sample at this stage.

  • Initial Extraction: Cap the tube securely and vortex vigorously for 1 minute to ensure thorough mixing of the sample and solvent.

  • Salting-Out: Add the contents of one QuEChERS extraction salt packet. The choice of buffered (AOAC/EN) or unbuffered salts depends on the stability of the target analytes.

  • Shake and Partition: Immediately cap the tube and shake vigorously for 1 minute. This step is critical for ensuring proper extraction and phase separation. An exothermic reaction will occur as the MgSO₄ hydrates.

  • Centrifugation: Centrifuge the tube at 5,000 rpm for 5 minutes at 4°C. This will result in a clear separation between the upper acetonitrile layer (containing the analytes) and the lower aqueous/solid sample layer.

Part B: Dispersive SPE Cleanup

  • Aliquot Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube containing the appropriate sorbent mixture (e.g., MgSO₄, PSA, C18).[1]

  • Cleanup: Cap the d-SPE tube and vortex for 30 seconds to disperse the sorbent throughout the extract.

  • Centrifugation: Centrifuge the tube at 5,000 rpm for 5 minutes. This will pellet the sorbents and any adsorbed matrix components.

  • Final Extract Preparation:

    • Carefully collect the cleaned supernatant.

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.[1]

    • The sample is now ready for injection into the LC-MS/MS system. For some applications, an evaporation and reconstitution step may be necessary to match the mobile phase composition.

Method Performance and Validation

The QuEChERS method, when coupled with LC-MS/MS, provides excellent sensitivity and selectivity for the analysis of benzimidazoles. Method validation should be performed according to internationally recognized guidelines to ensure the reliability of the results.[3] The performance criteria in the table below are typical for QuEChERS-LC-MS/MS methods.

Analyte(s)MatrixLOQ (µg/kg)Recovery (%)RSD (%)Reference
11 BenzimidazolesMilk2.7 (LOD)81-116Not Specified[6]
15 BenzimidazolesSwine Muscle< 10> 50Not Specified[7]
Multiple Veterinary Drugs (incl. Benzimidazoles)Meat, Milk, EggNot Specified70-110 (approx.)< 20[5]
12 BenzimidazolesAnimal Tissues, Milk< 1.570-110< 10

Key Validation Parameters:

  • Linearity: Assessed using matrix-matched calibration curves, with a correlation coefficient (r²) of ≥0.99 being desirable.

  • Accuracy (Recovery): Determined by analyzing blank samples fortified at multiple concentration levels. Typical acceptance criteria are within the 70-120% range.[3]

  • Precision (Repeatability): Expressed as the Relative Standard Deviation (RSD), which should ideally be ≤20%.

  • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. These must be below the established MRLs.

Conclusion

The QuEChERS protocol offers a superior alternative to traditional sample preparation methods for the analysis of benzimidazole residues in diverse food matrices. Its inherent speed, simplicity, and effectiveness allow for high-throughput screening and quantification that meets stringent regulatory requirements. By understanding the chemical principles behind each step—from the salting-out extraction to the targeted d-SPE cleanup—researchers can confidently implement and optimize this rugged method to ensure the safety and quality of the food supply.

References

  • Danaher, M., et al. (2009). Benzimidazole carbamate residues in milk: Detection by Surface Plasmon Resonance-biosensor, using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe) method for extraction. Analytica Chimica Acta, 654(2), 111-119. Available at: [Link]

  • Macherey-Nagel (n.d.). Determination of Veterinary Drug Residues in Foods of Animal Origin using QuEChERS methodology by LC‑MS/MS. Available at: [Link]

  • PubMed (2009). Benzimidazole carbamate residues in milk: Detection by Surface Plasmon Resonance-biosensor, using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe) method for extraction. Available at: [Link]

  • EURL-FV (2013). Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. Available at: [Link]

  • Wang, J., et al. (2024). Development and validation of rapid screening of 192 veterinary drug residues in aquatic products using HPLC-HRMS coupled with QuEChERS. Scientific Reports, 14(1), 12158. Available at: [Link]

  • IAEA (2016). Confirmatory Method for Detecting Multi–Benzimidazoles, Probenzimidazoles and their Metabolites in Animal Products. Available at: [Link]

  • Msagati, T. A. M., & Nindi, M. M. (2006). Comparative study of sample preparation methods; supported liquid membrane and solid phase extraction in the determination of benzimidazole anthelmintics in biological matrices by liquid chromatography-electrospray-mass spectrometry. Talanta, 69(1), 243-250. Available at: [Link]

  • Teagasc (2009). Benzimidazole carbamate residues in milk: Detection by Surface Plasmon Resonance-biosensor. Available at: [Link]

  • Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177. Available at: [Link]

  • AOAC INTERNATIONAL (n.d.). Official Methods of Analysis Program. Available at: [Link]

  • Prebihalo, D. A., et al. (2022). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Toxins, 14(11), 748. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 6-chloro-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. Ticket ID: SOL-CBI-006 Subject: Improving aqueous solubility for biological and chemical applications. Status: Resolved (Guide Generated)

Executive Summary

6-chloro-1H-benzimidazole-2-thiol (CAS: 25369-78-2), often referred to as a "thiol," exists primarily as a thione in solution.[1] This structural reality dictates its solubility profile.[1] It is a hydrophobic, weak acid (pKa ~9.[1]7) with poor water solubility (<0.1 mg/mL at neutral pH).[1][2]

Successful solubilization requires disrupting the strong intermolecular hydrogen bonding of the crystal lattice or ionizing the molecule. This guide provides three validated workflows to achieve aqueous stability.

Module 1: The Chemical Approach (pH Manipulation)

Principle: The most robust method for solubilization is converting the neutral thione into its anionic salt. The electron-withdrawing chlorine atom at the C6 position increases the acidity of the N-H proton compared to the parent benzimidazole, lowering the pKa to approximately 9.7.

Mechanism: Deprotonation of the cyclic nitrogen (N1) yields a water-soluble anion.

Protocol: Preparation of 100 mM Stock (Alkaline)
ParameterValue
Target Concentration 100 mM
Solvent 0.1 M NaOH or KOH
Stability High (24-48 hours at 4°C)
Limitation High pH may be incompatible with some cellular assays.[1]

Step-by-Step:

  • Weigh 18.5 mg of 6-chloro-1H-benzimidazole-2-thiol.

  • Add 900 µL of 0.1 M NaOH.

  • Vortex vigorously for 60 seconds. The solution should turn clear/pale yellow.

  • Adjust volume to 1.0 mL with 0.1 M NaOH.

  • Critical Step: If used for cellular assays, dilute this stock at least 1:100 into a buffered medium (e.g., PBS) to bring the final pH back to physiological range.[1] Note: Rapid precipitation may occur if the final pH drops below 8.0.

Module 2: The Formulation Approach (Cosolvents)

Principle: For biological assays where high pH is toxic, organic cosolvents reduce the dielectric constant of water, accommodating the hydrophobic aromatic core.

Protocol: DMSO/Aqueous Hybrid System
ParameterValue
Stock Solvent Anhydrous DMSO (Dimethyl Sulfoxide)
Stock Concentration 50 mM
Max Aqueous Tolerance ~1% DMSO (final)

Step-by-Step:

  • Stock Prep: Dissolve 9.25 mg in 1.0 mL of anhydrous DMSO.

    • Tip: Sonicate for 5 minutes at 40°C to ensure complete dissolution.

  • Dilution Strategy (The "Sandwich" Method):

    • Do NOT add the DMSO stock directly to cold buffer. This causes "shock precipitation."[1]

    • Step A: Place your aqueous buffer (e.g., PBS) at 37°C.[1]

    • Step B: Slowly add the DMSO stock to the warm buffer while vortexing.

    • Step C: If precipitation is visible (cloudiness), add Tween-80 (0.5% final concentration) to the buffer before adding the compound.

Module 3: The Advanced Approach (Cyclodextrin Complexation)

Principle: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the hydrophobic benzimidazole ring within its cavity while exposing hydrophilic hydroxyl groups to the solvent. This prevents precipitation without altering pH.[1]

Protocol: Phase Solubility Complexation
  • Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4).

  • Add 6-chloro-1H-benzimidazole-2-thiol in excess (approx. 2 mg/mL).[1]

  • Equilibration: Shake or stir at room temperature for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter.

  • Result: The filtrate contains the solubilized drug-CD complex.[1]

    • Expected Solubility Increase: 50-100 fold compared to pure water.[1]

Visualizing the Chemistry

Diagram 1: Tautomerism & Ionization Logic

Caption: The equilibrium shifts from the neutral thione (insoluble) to the anionic salt (soluble) under basic conditions. The "thiol" form is a minor tautomer.

Tautomerism Thione Thione Form (Major) (Insoluble Neutral) Thiol Thiol Form (Minor) (Insoluble Neutral) Thione->Thiol Tautomerism Anion Thiolate Anion (Soluble Salt) Thione->Anion +OH- (pH > 9.7) Disulfide Disulfide Dimer (Irreversible Precipitate) Thiol->Disulfide Oxidation (O2) Anion->Thione +H+ (pH < 7)

Troubleshooting & FAQs

Diagram 2: Troubleshooting Decision Tree

Caption: Follow this logic flow to resolve precipitation or instability issues during experimentation.

Troubleshooting Start Issue: Solution is Cloudy CheckTime Did it happen immediately? Start->CheckTime Immediate Solubility Limit Exceeded CheckTime->Immediate Yes Delayed Did it happen after >2 hours? CheckTime->Delayed No Action1 Action: Switch to Module 1 or 3 Immediate->Action1 Increase pH or % DMSO Oxidation Oxidative Dimerization Delayed->Oxidation Yes (White/Yellow ppt) Temp Temperature Drop? Delayed->Temp No Action2 Action: Add 1mM DTT/EDTA Oxidation->Action2 Add DTT or Degas Buffer Action3 Action: Use Heated Stage Temp->Action3 Yes: Re-warm to 37°C

Frequently Asked Questions

Q: Why does my solution turn yellow over time? A: This indicates oxidation.[1] The thiol/thione group is sensitive to air oxidation, forming a disulfide dimer (R-S-S-R).[1] This dimer is highly insoluble and will precipitate.[1]

  • Fix: Add 1 mM DTT (Dithiothreitol) or EDTA to your buffer to prevent oxidation.[1]

Q: Can I autoclave the stock solution? A: No. Benzimidazole-2-thiols are heat-sensitive and may degrade or oxidize under high heat/pressure.[1] Sterilize by filtration (0.22 µm PVDF or PTFE membrane) only.[1]

Q: I need to inject this into mice. What formulation do you recommend? A: Avoid pure DMSO. Use a vehicle of 5% DMSO + 40% PEG400 + 55% Saline .[1] Alternatively, the HP-β-CD complex (Module 3) is the most biocompatible option for in vivo use.

References

  • PubChem. (2025).[1][3] 2-Mercaptobenzimidazole (Compound Summary).[1][2][3][4] National Library of Medicine.[1] Link

  • Torneiro, M., et al. (2014).[1] Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles.[5] Brazilian Journal of Pharmaceutical Sciences.[1] Link

  • ChemicalBook. (2024).[1] 6-Chloro-1H-benzo[d]imidazole-2-thiol Properties and Safety.Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 6-Chloro-2-mercaptobenzimidazole.[1]Link

  • BenchChem. (2025).[1][6] Potential Biological Activities of 6-Chloro-1H-benzimidazole Derivatives: A Technical Overview.Link

Sources

Troubleshooting low yields in 5-chloro-2-mercaptobenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-chloro-2-mercaptobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, ensuring higher yields and product purity.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section provides a detailed, question-and-answer-based approach to troubleshoot specific issues that may arise during the synthesis of 5-chloro-2-mercaptobenzimidazole.

Q1: My final yield is significantly lower than expected. What are the most likely causes?

A1: Low yields in this synthesis can often be attributed to several critical factors throughout the experimental process. Here, we break down the most common culprits, from starting materials to reaction workup.

1. Purity of Starting Materials:

  • 4-Chloro-1,2-phenylenediamine: The purity of this starting material is paramount. The presence of isomers or other impurities can lead to the formation of unwanted side products, which can complicate purification and reduce the overall yield of the desired product.

  • Carbon Disulfide (CS₂): While less common, aged or improperly stored carbon disulfide can contain impurities that may interfere with the reaction. It is advisable to use freshly distilled or high-purity carbon disulfide.

2. Incomplete Reaction:

  • Reaction Time and Temperature: The reaction between 4-chloro-1,2-phenylenediamine and carbon disulfide requires sufficient time and temperature to proceed to completion.[1] A common protocol involves refluxing the reaction mixture for at least 3 hours.[1] Insufficient heating or a shortened reaction time will result in unreacted starting materials.

  • Mixing and Agitation: Inadequate stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Conversely, poor mixing can result in incomplete reaction due to insufficient contact between reactants.

3. Suboptimal Reaction Conditions:

  • Base Concentration: Potassium hydroxide (KOH) plays a crucial role in this reaction, acting as a catalyst and promoting the cyclization to form the benzimidazole ring.[2][3] An inappropriate amount of KOH can hinder the reaction.

  • Solvent System: The choice of solvent is critical. A mixture of ethanol and water is commonly used to ensure all reactants are in a homogeneous solution.[1][2] An incorrect solvent ratio can lead to precipitation of reactants or intermediates, thereby impeding the reaction.

4. Issues During Workup and Purification:

  • Precipitation: The product is typically precipitated by acidifying the reaction mixture with acetic acid.[1] If the pH is not sufficiently lowered, the product may not fully precipitate, leading to a loss of yield.

  • Recrystallization: While recrystallization is essential for obtaining a pure product, excessive washing or using a solvent in which the product is too soluble can lead to significant product loss.

Q2: I'm observing a significant amount of a dark, tar-like substance in my reaction flask. What is it and how can I prevent it?

A2: The formation of a dark, resinous material is a common issue and is often indicative of side reactions or decomposition.

  • Potential Cause: The primary cause is often the reaction of carbon disulfide with itself or with the solvent under basic conditions, especially at elevated temperatures. This can lead to the formation of polymeric sulfide species.

  • Preventative Measures:

    • Controlled Addition of Reagents: Add the carbon disulfide slowly to the reaction mixture, especially at the beginning of the reaction, to control the initial exotherm.

    • Temperature Management: Avoid excessively high temperatures. While reflux is necessary, ensure that the heating is controlled and uniform.

    • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may contribute to the formation of colored impurities.

Q3: My final product has a low melting point and appears discolored. How can I improve its purity?

A3: A low melting point and discoloration are clear indicators of impurities.

  • Identification of Impurities: The most likely impurities are unreacted starting materials, particularly 4-chloro-1,2-phenylenediamine, and side products from the reaction.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purifying the final product. A common and effective solvent for recrystallization is 95% ethanol.[4] The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals.

    • Charcoal Treatment: During the workup, after the initial reaction is complete and before acidification, adding activated charcoal (Norit) to the hot reaction mixture can help to remove colored impurities.[4] The charcoal is then removed by filtration before proceeding with the precipitation of the product.

Q4: Are there alternative reagents I can use instead of carbon disulfide?

A4: Yes, while carbon disulfide is the most common reagent for this synthesis, several alternatives have been reported in the literature. These can be particularly useful if you are looking to avoid the high volatility and flammability of carbon disulfide.

  • Potassium Ethyl Xanthate: This reagent can be used in place of carbon disulfide and potassium hydroxide.[4] The reaction proceeds under similar conditions and can provide a comparable yield and product quality.[4]

  • Thiourea: Heating the hydrochloride salt of the o-phenylenediamine with thiourea is another established method.[4]

  • N-Aminorhodanine: Condensation of o-phenylenediamines with N-aminorhodanine in xylene has also been reported for the synthesis of 2-mercaptobenzimidazole derivatives.[5]

Frequently Asked Questions (FAQs)

This section addresses broader questions related to the synthesis of 5-chloro-2-mercaptobenzimidazole.

Q1: What is the established reaction mechanism for this synthesis?

A1: The synthesis of 5-chloro-2-mercaptobenzimidazole from 4-chloro-1,2-phenylenediamine and carbon disulfide in the presence of a base like potassium hydroxide proceeds through a well-established mechanism.

  • Step 1: Nucleophilic Attack: One of the amino groups of 4-chloro-1,2-phenylenediamine acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide.

  • Step 2: Intermediate Formation: This initial attack forms a dithiocarbamate intermediate.

  • Step 3: Intramolecular Cyclization: The second amino group of the phenylenediamine then attacks the thiocarbonyl carbon of the dithiocarbamate in an intramolecular fashion.

  • Step 4: Elimination and Tautomerization: This cyclization is followed by the elimination of a molecule of hydrogen sulfide (H₂S). The resulting intermediate then tautomerizes to form the stable 5-chloro-2-mercaptobenzimidazole. The base (KOH) facilitates these steps by deprotonating the amino groups and neutralizing the H₂S byproduct.[2][6]

Q2: What are the key safety precautions I should take when performing this synthesis?

A2: Safety is of utmost importance in any chemical synthesis. The synthesis of 5-chloro-2-mercaptobenzimidazole involves several hazardous materials and conditions.

  • Carbon Disulfide (CS₂): This is a highly flammable, volatile, and toxic liquid. It should be handled in a well-ventilated fume hood, and all sources of ignition must be eliminated.

  • Potassium Hydroxide (KOH): This is a corrosive solid. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling it.

  • Hydrogen Sulfide (H₂S): This is a toxic and flammable gas that is a byproduct of the reaction. The entire procedure should be conducted in a fume hood to ensure adequate ventilation.

  • Reflux Conditions: The use of a reflux condenser is necessary to prevent the escape of volatile and flammable solvents and reactants.

Q3: What analytical techniques are most suitable for characterizing the final product?

A3: To confirm the identity and purity of your synthesized 5-chloro-2-mercaptobenzimidazole, a combination of analytical techniques is recommended.

  • Melting Point: A sharp melting point close to the literature value (around 300-304 °C) is a good indicator of purity.[1][4]

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product.[1]

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H and C=S functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the molecule.[5]

    • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.[5]

Experimental Protocol: Standard Synthesis of 5-Chloro-2-mercaptobenzimidazole

This protocol provides a step-by-step methodology for the synthesis of 5-chloro-2-mercaptobenzimidazole, incorporating best practices to maximize yield and purity.

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Potassium Hydroxide (KOH)

  • Carbon Disulfide (CS₂)

  • 95% Ethanol

  • Deionized Water

  • Glacial Acetic Acid

  • Activated Charcoal (Norit)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of 95% ethanol and water.

  • Addition of Starting Material: To this solution, add 4-chloro-1,2-phenylenediamine and stir until it is completely dissolved.

  • Addition of Carbon Disulfide: Slowly add carbon disulfide to the reaction mixture. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 3 hours with continuous stirring.[1]

  • Decolorization: After the reflux period, cautiously add activated charcoal to the hot reaction mixture and continue to heat at reflux for an additional 10 minutes.[4]

  • Filtration: Remove the charcoal by hot gravity filtration.

  • Precipitation: Heat the filtrate to 60-70 °C and add warm water. Then, with good stirring, add a solution of glacial acetic acid in water to acidify the mixture.[1] The product will precipitate as white crystals.

  • Crystallization: To ensure complete crystallization, cool the mixture in an ice bath or refrigerator for at least 3 hours.[1]

  • Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water and then dry them overnight in a vacuum oven at 40 °C.[1]

  • Recrystallization (Optional but Recommended): For higher purity, recrystallize the dried product from 95% ethanol.[4]

Data Presentation

ParameterTypical ValueReference
Yield 75-85%[5][7]
Melting Point 300-304 °C[1][4]
Molecular Formula C₇H₅ClN₂S[8][9]
Molecular Weight 184.64 g/mol [8]

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-Chloro-1,2-phenylenediamine 4-Chloro-1,2-phenylenediamine Dithiocarbamate Dithiocarbamate 4-Chloro-1,2-phenylenediamine->Dithiocarbamate Nucleophilic Attack CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbamate Product 5-Chloro-2-mercaptobenzimidazole Dithiocarbamate->Product Intramolecular Cyclization & Elimination of H₂S

Caption: Simplified reaction mechanism for the synthesis of 5-chloro-2-mercaptobenzimidazole.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Low_Yield Low Yield Observed Start->Low_Yield Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Yes Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Purity OK Optimize_Conditions Optimize Reaction Time & Temperature Incomplete_Reaction->Optimize_Conditions Yes Workup_Issues Workup/Purification Issues? Incomplete_Reaction->Workup_Issues No Success Improved Yield Optimize_Conditions->Success Refine_Workup Refine Precipitation & Recrystallization Workup_Issues->Refine_Workup Yes Workup_Issues->Success No Refine_Workup->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

  • El Kihel, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4). Available at: [Link]

  • Wang, M.-L., & Liu, B.-L. (2007). Synthesis of 2-mercaptobenzimidazole from the reaction of o-phenylene diamine and carbon disulfide in the presence of potassium hydroxide. Journal of the Chinese Institute of Chemical Engineers, 38(2), 161-167. Available at: [Link]

  • Wang, M.-L., & Liu, B.-L. (2007). Two-Phase Catalyzed S-Substitution of 2-Mercaptobenzimidazole by Tributylamine in the Presence of Potassium Hydroxide. Journal of the Chinese Institute of Chemical Engineers, 38(5), 467-474. Available at: [Link]

  • Al-kazweeny, A. H., et al. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12), 1-13. Available at: [Link]

  • Wang, M.-L., & Liu, B.-L. (2007). Synthesis of 2-mercaptobenzimidazole from the reaction of o-phenylene diamine and carbon disulfide in the presence of potassium hydroxide. Journal of the Chinese Institute of Chemical Engineers, 38(2), 161-167. Available at: [Link]

  • United States Patent 5,945,425. (1999). Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.7: Thiols and Sulfides. Available at: [Link]

  • VanAllan, J. A., & Deacon, B. D. (1943). 2-Mercaptobenzimidazole. Organic Syntheses, Coll. Vol. 2, p.501. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis of Some Novel Bis Type 2-Mercapto Benzimidazole Derivatives. Available at: [https://www.rjpbcs.com/pdf/2012_3(4)/[3].pdf]([Link]3].pdf)

  • Sciencemadness Discussion Board. (2021). Carbon disulfide synthesis (alternative routes). Available at: [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of Thiol, Trithiocarbonate and Disulfide. Available at: [Link]

  • Finornic Chemicals. (n.d.). 5-Chloro-2-Mercaptobenzimidazole. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Available at: [Link]

  • Ahamed, M. R. (2025). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University, 18(2), 77-88. Available at: [Link]

  • Devi, P., et al. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics, 12(1), 203-207. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities. Molecules, 24(15), 2789. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
  • National Center for Biotechnology Information. (2025). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 15(31), 21987-21998. Available at: [Link]

  • Journal of Applicable Chemistry. (2017). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 5-methoxy-2-mercaptobenz- imidazole.
  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. Available at: [Link]

  • Devi, P., et al. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics, 12(1), 203-207. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Sublimation application of 5-chloro-2-mercaptobenzothiazole matrix for matrix-assisted laser desorption/ionization mass spectrometry imaging of mouse kidney. Journal of the American Society for Mass Spectrometry, 34(10), 2269-2277. Available at: [Link]

Sources

Technical Support Center: Resolving NMR Signal Broadening in Benzimidazole Thione Tautomers

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NMR-BZ-THIONE-001 Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary

You are likely observing signal broadening or "missing" peaks in the NMR spectrum of a benzimidazole-2-thione derivative. This is a classic manifestation of dynamic exchange processes occurring on the NMR timescale.

Contrary to common intuition, this is rarely due to sample impurity. It is a fundamental feature of the thione-thiol tautomeric equilibrium and, more significantly, prototropic exchange at the nitrogen centers. This guide provides the diagnostic workflows and protocols to resolve these signals into sharp, interpretable peaks.

Module 1: The Mechanistic Root Cause

Before troubleshooting, you must understand why your spectrum looks this way. Benzimidazole-2-thiones exist primarily in the thione form (A) in solution, but they undergo rapid proton transfer.

The Tautomeric Landscape

While the thiol form (C) is often cited, experimental evidence (X-ray,


N NMR) confirms that the thione form  (A) predominates in polar solvents like DMSO. The broadening usually arises from Process B : the intermolecular or intramolecular hopping of the N-H proton, which modulates the electronic environment of the adjacent aromatic ring carbons and protons.

Tautomerism Figure 1: The Thione form dominates. Broadening is caused by the rate of proton exchange (k_ex) matching the NMR timescale. Thione Thione Form (Dominant) (N-H, C=S) Intermediate Transition State (Fast Exchange) Thione->Intermediate Proton Transfer (k_ex) Thiol Thiol Form (Minor) (N, C-SH) Intermediate->Thiol Tautomerization

  • Slow Exchange: Distinct signals for each species (sharp).[1]

  • Fast Exchange: One sharp, averaged signal.

  • Intermediate Exchange (The Problem): The exchange rate (

    
    ) 
    
    
    
    the frequency difference (
    
    
    ) between states. Result: Broad, flat, or "missing" signals.

Module 2: Diagnostic & Resolution Protocols

Follow this decision tree to resolve your spectral issues.

Protocol A: Solvent Engineering (The First Line of Defense)

Objective: Stabilize the thione form and slow down proton exchange via hydrogen bonding.

SolventSuitabilityMechanism of Action
CDCl

🔴 Avoid Promotes aggregation and fast/intermediate exchange. Often leads to broad/invisible NH signals.
DMSO-

🟢 Recommended Strong H-bond acceptor. "Freezes" the NH proton, slowing exchange (

) and sharpening signals.
Acetone-

🟡 Alternative Good for solubility, but less effective than DMSO at slowing exchange.
Methanol-

🔴 Avoid Exchangeable deuterium will wipe out your NH signal entirely (H/D exchange).

Action Step:

  • Evaporate your sample if it is in CDCl

    
    .
    
  • Redissolve in DMSO-

    
      (approx. 10-15 mg/0.6 mL).
    
  • Result: The NH signal should appear as a broad singlet between 12.0–13.6 ppm .[2] Aromatic peaks should sharpen.

Protocol B: Variable Temperature (VT) NMR

Objective: Shift the exchange regime out of the "intermediate" broadening zone.

If DMSO alone does not sharpen the signals, use temperature to manipulate the exchange rate (


).
Strategy 1: High-Temperature (Fast Exchange Limit)
  • Target: Coalescence into a single sharp average set.

  • Method:

    • Prepare sample in DMSO-

      
       .
      
    • Acquire a standard spectrum at 298 K (25°C).

    • Increase probe temperature to 323 K (50°C) .

    • If broadening persists, increase to 343 K (70°C) (Do not exceed solvent boiling point).

  • Outcome: Signals will coalesce and sharpen.[3] This is best for confirming the number of protons and general structure.

Strategy 2: Low-Temperature (Slow Exchange Limit)
  • Target: Freeze out individual tautomers/conformers.

  • Method:

    • Prepare sample in Acetone-

      
        or CD
      
      
      
      Cl
      
      
      (DMSO freezes at ~18°C).
    • Cool probe to 253 K (-20°C) or lower.

  • Outcome: You may see distinct sets of signals for different tautomers.[1][4] This is useful for detailed mechanistic studies but less critical for routine confirmation.

VT_Workflow Figure 2: Variable Temperature (VT) decision tree for signal sharpening. Start Broad Signals Observed SolventCheck Is Solvent DMSO-d6? Start->SolventCheck Heat Heat to 343 K (70°C) (Push to Fast Exchange) SolventCheck->Heat Yes (Routine ID) Cool Cool to 233 K (-40°C) (Freeze Exchange) SolventCheck->Cool Yes (Mechanistic Study) SolventSwitch Switch to DMSO-d6 SolventCheck->SolventSwitch No

Module 3: Chemical Verification

The D O Shake Test

To confirm that a broad hump is indeed your NH proton and not an impurity:

  • Run the standard

    
    H NMR in DMSO-
    
    
    
    .
  • Add 1-2 drops of D

    
    O  directly to the NMR tube.
    
  • Shake vigorously and re-run the spectrum.

  • Result: The broad signal at >12 ppm will disappear (due to H/D exchange), while C-H signals remain.

Frequently Asked Questions (FAQs)

Q: My NH signal is completely missing in CDCl


. Is my reaction incomplete? 
A:  Not necessarily. In non-polar solvents like CDCl

, the NH proton undergoes rapid intermolecular exchange and aggregation. This spreads the signal intensity over such a wide ppm range (often >2 ppm wide) that it becomes indistinguishable from the baseline. Switch to DMSO-

to visualize it [1].

Q: Why are my aromatic peaks broad? I thought only the NH would be affected. A: The aromatic protons, particularly those at the C4/C7 positions, are electronically coupled to the nitrogen atoms. As the proton on the nitrogen exchanges (or the tautomer shifts), the electron density in the ring fluctuates. If this fluctuation happens at an intermediate rate, the ring protons will also broaden [2].

Q: Can I use acid/base to sharpen the signals? A: Yes. Adding a trace of acid (e.g., TFA-d) can accelerate the exchange, pushing the system into the fast exchange limit (sharpening the average signal). However, this may shift chemical shifts significantly. This is a destructive method relative to VT-NMR.

Q: Which tautomer is actually present? A: In the solid state and in DMSO solution, the thione (NH-C=S) form is overwhelmingly dominant over the thiol (N=C-SH) form. This has been confirmed via X-ray crystallography and


C NMR chemical shift analysis (C=S resonance ~168 ppm) [3, 4].

References

  • BenchChem. Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.Link

  • Claramunt, R. M., et al. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein J. Org.[5] Chem., 2014, 10, 1620–1629. Link

  • García-Báez, E. V., et al. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 2022.[1] Link

  • Alkhaldi, A. A., et al. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. Molbank, 2020. Link

Sources

Technical Support Center: Troubleshooting Colored Impurities in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify 6-chloro-1H-benzimidazole-2-thiol (also widely known as 5-chloro-2-mercaptobenzimidazole). The synthesis of this compound—typically achieved via the cyclization of 4-chloro-1,2-phenylenediamine with carbon disulfide—is notorious for generating dark brown, pink, or black crude products.

These colored impurities are not merely aesthetic defects; they are complex oxidative byproducts that can poison transition-metal catalysts in downstream cross-coupling reactions or interfere with spectroscopic assays. This guide provides field-proven, self-validating protocols designed to isolate high-purity, colorless crystals by exploiting the specific physicochemical properties of the benzimidazole scaffold.

Decolorization Strategy & Logical Workflow

To successfully purify the crude product, we must move beyond simple recrystallization and employ an orthogonal approach that combines pKa-dependent partitioning with physical adsorption.

DecolorizationWorkflow A Crude 6-Chloro-1H-benzimidazole-2-thiol (Dark/Colored Impurities) B Alkaline Dissolution (pH > 10) Forms Soluble Thiolate A->B NaOH (aq) C Liquid-Liquid Extraction (EtOAc) Removes Neutral Phenazines B->C Organic Wash D Activated Carbon + Reductant Adsorbs & Reduces Polymeric Dyes C->D Norit + NaHSO3 E Hot Filtration Removes Carbon-Bound Impurities D->E Heat & Filter F Acidification (pH 4-5) Reprecipitates Target Compound E->F HCl (aq) G Colorless/White Crystals (High Purity) F->G Isolate

Workflow for removing colored impurities from crude 6-chloro-1H-benzimidazole-2-thiol.

Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: What is the chemical nature of the dark impurities in my crude product?

A1: The intense coloration primarily originates from the oxidation of the starting material, 4-chloro-1,2-phenylenediamine. Electron-rich phenylenediamines are highly susceptible to air oxidation, forming highly conjugated, colored polymeric species such as phenazine derivatives or quinonediimines. Furthermore, oxidation of the starting materials can lead to highly colored impurities that are notoriously difficult to remove via standard crystallization[1]. Because these conjugated impurities share the aromatic backbone of your target molecule, they co-precipitate and trap themselves within the crystal lattice of the product.

Q2: Direct recrystallization from ethanol isn't removing the color. Why, and what is the alternative?

A2: Recrystallization relies solely on differential solubility. Unfortunately, highly conjugated polymeric impurities often exhibit solubility profiles nearly identical to the benzimidazole product.

Instead, you must exploit the unique acid-base chemistry of the target molecule. 6-chloro-1H-benzimidazole-2-thiol possesses an acidic thiol/thione proton (pKa ~ 8.5). By utilizing an Acid-Base Reprecipitation [1], you can deprotonate the target compound into a highly water-soluble sodium thiolate salt, leaving the neutral, oxidized phenazine impurities behind to be washed away by an organic solvent.

Q3: How do I execute a self-validating Acid-Base Reprecipitation?

A3: Follow this step-by-step methodology to chemically separate the target from non-acidic impurities:

Protocol 1: Acid-Base Extraction Workflow

  • Alkaline Dissolution: Suspend 10 g of crude 6-chloro-1H-benzimidazole-2-thiol in 100 mL of 10% (w/v) aqueous NaOH. Stir at room temperature until the solid dissolves. Causality: The high pH (>10) ensures complete deprotonation of the thiol, forming a soluble thiolate.

  • Organic Extraction: Transfer the dark aqueous solution to a separatory funnel. Extract with 3 x 50 mL of Ethyl Acetate (EtOAc).

  • Validation Step: Spot the EtOAc layer on a TLC plate. The presence of UV-active streaks confirms the successful partitioning of neutral oxidized impurities into the organic phase. Discard the EtOAc layer.

  • Acidic Precipitation: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 4.0–5.0[2]. The target compound will precipitate as a dense solid.

  • Isolation: Filter the solid via a Büchner funnel, wash with copious amounts of cold distilled water to remove inorganic salts, and dry under vacuum.

Q4: My product is still slightly yellow/pink after the acid-base wash. How do I achieve a completely colorless product?

A4: For persistent trace color, a combined Activated Carbon (Norit) and Reductive Treatment is required. Activated carbon acts as a highly porous sponge for large, conjugated aromatic impurities. Adding a mild reducing agent, such as sodium bisulfite, reduces conjugated quinonoid impurities back to their colorless, more soluble benzenoid forms, breaking their chromophores[3].

Protocol 2: Activated Carbon & Reductive Decolorization

  • Dissolution: Dissolve the semi-pure benzimidazole (from Protocol 1) in a minimum volume of boiling ethanol or boiling water (approx. 15 mL/g)[3].

  • Reductant Addition: Add 0.1 equivalents of solid sodium bisulfite (NaHSO3) to the hot solution to chemically reduce oxidized chromophores[3].

  • Carbon Treatment: Add 10–15% (w/w relative to the crude mass) of activated carbon (e.g., Norit)[1].

  • Digestion: Reflux the suspension gently for 15–20 minutes. Causality: Heat increases the kinetic energy of the system, enhancing the diffusion rate of large polymeric impurities into the mesopores of the activated carbon.

  • Hot Filtration: Filter the boiling mixture rapidly through a pre-heated pad of Celite to remove the carbon[3]. Crucial: If the funnel is cold, the product will prematurely crystallize and be lost in the carbon cake.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization yield. Filter and wash with cold solvent.

Quantitative Comparison of Decolorization Strategies

To assist in selecting the appropriate purification route based on your required purity and acceptable mass loss, consult the quantitative summary below:

Purification StrategyPrimary Mechanism of ActionExpected Yield RecoveryTypical PurityDecolorization Efficiency
Direct Recrystallization Differential solubility60 – 70%90 – 95%Low (Color often persists)
Acid-Base Extraction pKa-dependent phase partitioning85 – 90%> 95%Moderate to High
Carbon + Bisulfite Physical adsorption & chemical reduction80 – 85%> 98%Very High (Colorless)
Combined Workflow Orthogonal purification (Protocols 1 & 2)75 – 80%> 99%Excellent (Analytical grade)
References
  • BenchChem. "Overcoming challenges in the synthesis of substituted benzimidazoles." BenchChem Tech Support.
  • Organic Syntheses. "Benzimidazole." Organic Syntheses Procedure.
  • BenchChem. "5-Difluoromethoxy-2-mercaptobenzimidazole." BenchChem Synthesis Guides.

Sources

Technical Support Center: Preventing Thiol Oxidation in 6-Chloro-2-Mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the rapid degradation of thiol-containing heterocycles. 6-chloro-2-mercaptobenzimidazole (6-Cl-2-MBI) is a highly valuable compound, but its free thiol (-SH) group is notoriously nucleophilic and prone to oxidation, which can severely compromise metabolic stability and assay reproducibility[1].

This guide is designed to move beyond basic protocols. Here, we explore the causality behind thiol oxidation and provide a self-validating, field-proven system to ensure the structural integrity of your compounds during in vitro assays and long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 6-Cl-2-MBI oxidize so rapidly in my standard physiological buffers? A1: The instability of 6-Cl-2-MBI is fundamentally dictated by the pKa of its thiol group. In aqueous buffers at or above physiological pH (pH ≥ 7.4), the protonated thiol deprotonates to form a highly reactive thiolate anion (-S⁻). This thiolate readily donates electrons to dissolved oxygen or reactive oxygen species (ROS), initiating a free-radical cascade[1]. Furthermore, trace transition metals ubiquitous in standard laboratory water and buffer salts (such as Cu²⁺ and Fe³⁺) act as potent catalysts. These metals accelerate the dimerization of thiolate anions into irreversible disulfides (R-S-S-R) or higher oxidation states like sulfinic and sulfonic acids[2][3].

Q2: Should I use DTT, TCEP, or BME to maintain the reduced thiol state? A2: Tris(2-carboxyethyl)phosphine (TCEP) is the vastly superior choice for stabilizing 6-Cl-2-MBI. The causality lies in their distinct reduction mechanisms. Dithiothreitol (DTT) and β-mercaptoethanol (BME) rely on a thermodynamically driven thiol-disulfide exchange that requires the formation of their own thiolate anions—meaning they are only effective at pH > 7.0[4][5]. However, keeping your buffer at pH > 7.0 simultaneously accelerates the baseline oxidation of 6-Cl-2-MBI. In contrast, TCEP is a trialkylphosphine that reduces disulfides via a kinetically driven mechanism, attacking the sulfur atom directly to form a stable phosphine oxide[4][5]. This reaction does not require thiolate formation, allowing TCEP to function efficiently across a broad pH range (1.5 to 8.5)[6]. Additionally, DTT is highly susceptible to rapid metal-catalyzed auto-oxidation, whereas TCEP remains stable even in the presence of contaminating metal ions like Ni²⁺[5][7].

Q3: My downstream application is sensitive to reducing agents. How can I formulate 6-Cl-2-MBI without TCEP or DTT? A3: If active reductants interfere with your assay (e.g., by reducing crucial disulfide bonds in target proteins), you must create a passive stabilization system. This involves three synergistic steps:

  • pH Control: Lower the buffer pH to 5.5–6.0 to keep 6-Cl-2-MBI strictly in its protonated, less reactive thiol state.

  • Metal Chelation: Add 1–5 mM EDTA to sequester trace transition metals, completely blocking the metal-catalyzed oxidation pathway[5].

  • Oxygen Exclusion: Sparge the buffer with Argon for 30 minutes to displace dissolved oxygen, and store the solution in airtight, amber vials to prevent photo-oxidation.

Part 2: Quantitative Reagent Comparison

To optimize your experimental design, refer to the following quantitative comparison of common thiol reducing agents used for stabilizing compounds like 6-Cl-2-MBI[4][5][6].

Reducing AgentWorking pH RangeReduction Kinetics (50 mM)Half-Life at pH 7.5 (25°C)Metal SensitivityOdor / Volatility
TCEP 1.5 – 8.5< 5 minutes> 2 weeksLowOdorless, Non-volatile
DTT 7.0 – 9.030 – 60 minutes~ 4 daysHigh (Requires EDTA)Slight odor, Low volatility
β-ME 7.0 – 9.0> 60 minutes< 24 hoursHighStrong odor, Highly volatile

Part 3: Visualizing the Oxidation Pathway

The diagram below illustrates the logical pathways of thiol oxidation and where specific chemical interventions halt degradation.

Pathway Thiol 6-Cl-2-MBI (Protonated Thiol, R-SH) Thiolate Thiolate Anion (Reactive, R-S⁻) Thiol->Thiolate Deprotonation Disulfide Disulfide Dimer (Oxidized, R-S-S-R) Thiolate->Disulfide Oxidation Disulfide->Thiol Reduction HigherOx Higher Oxides (Sulfenic/Sulfinic Acids) Disulfide->HigherOx Irreversible Oxidation pH High pH (>7.0) pH->Thiolate Promotes Metals Trace Metals (Cu²⁺, Fe³⁺) & Dissolved O₂ Metals->Disulfide Catalyzes LowpH Intervention: Low pH (5-6) LowpH->Thiolate Prevents EDTA Intervention: EDTA & Argon EDTA->Disulfide Blocks Catalysis TCEP Intervention: TCEP Reductant TCEP->Disulfide Drives Reduction

Caption: Logical pathway of 6-Cl-2-MBI thiol oxidation and targeted chemical interventions.

Part 4: Validated Standard Operating Procedure (SOP)

To guarantee reproducibility, follow this step-by-step methodology for preparing oxidation-resistant 6-Cl-2-MBI solutions.

Self-Validating System Note: Always run a parallel control sample lacking TCEP but containing EDTA. If the control oxidizes while the TCEP sample remains stable, you validate that oxidation is driven by reversible disulfide formation rather than photo-degradation. If both degrade, inspect your degassing apparatus.

Step-by-Step Methodology:

  • Buffer Deoxygenation: Prepare your base aqueous buffer (e.g., 50 mM Sodium Acetate, pH 5.5). Sparge the buffer with high-purity Argon or Nitrogen gas for a minimum of 30 minutes to displace dissolved oxygen.

  • Trace Metal Chelation: Add EDTA to the degassed buffer to achieve a final concentration of 1–5 mM. Ensure complete dissolution.

  • Reductant Addition: Add TCEP hydrochloride to a final concentration of 1–10 mM. Critical step: TCEP-HCl is highly acidic. Verify and adjust the buffer pH back to 5.5–6.0 using degassed NaOH if necessary.

  • Compound Dissolution: Dissolve the 6-Cl-2-MBI powder in a minimal volume of degassed organic co-solvent (e.g., DMSO or DMF) to overcome its limited aqueous solubility. Slowly spike this into the prepared aqueous buffer under a continuous inert gas stream.

  • Storage: Aliquot the final solution into amber or foil-wrapped microcentrifuge tubes to prevent photo-oxidation. Flash-freeze the aliquots in liquid nitrogen and store immediately at -80°C. Thaw only once prior to use; do not subject the compound to repeated freeze-thaw cycles.

Workflow Step1 1. Buffer Prep (pH 5.5 - 6.0) Step2 2. Degassing (Argon, 30 min) Step1->Step2 Step3 3. Add Chelator (1-5 mM EDTA) Step2->Step3 Step4 4. Add Reductant (1-10 mM TCEP) Step3->Step4 Step5 5. Dissolve 6-Cl-2-MBI (Inert Atmosphere) Step4->Step5 Step6 6. Storage (Aliquot, -80°C) Step5->Step6

Caption: Step-by-step experimental workflow for preparing oxidation-resistant thiol solutions.

References

1.[1] Title: δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors - PMC. Source: nih.gov. URL: 1 2.[2] Title: Study on the Oxidation Inhibition of Pyrite by 2-Mercaptobenzimidazole in the Presence of Acidithiobacillus ferrooxidans - MDPI. Source: mdpi.com. URL: 2 3.[3] Title: Antioxidative degradation mechanism of 2‐mercaptobenzimidazole modified TEPA‐MCM‐41 adsorbents for carbon capture from flue gas - ResearchGate. Source: researchgate.net. URL: 3 4.[4] Title: TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility. Source: psu.edu. URL: 4 5.[5] Title: A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Source: mstechno.co.jp. URL: 5 6.[6] Title: S-S bond reduction by TCEP Tris(2-carboxyethyl)phosphine hydrochloride (TCEP•HCl) - BroadPharm. Source: broadpharm.com. URL: 6 7.[7] Title: Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US. Source: thermofisher.com. URL: 7

Sources

Solving HPLC peak tailing for benzimidazole-2-thiol compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of benzimidazole-2-thiol and related compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common chromatographic challenges, with a specific focus on mitigating HPLC peak tailing. Our goal is to provide you with the in-depth technical knowledge and practical steps necessary to achieve robust, reproducible, and accurate results.

Introduction: The Challenge of Benzimidazole-2-thiol Analysis

Benzimidazole-2-thiol and its derivatives are a class of heterocyclic compounds with significant pharmaceutical interest. However, their analysis by reverse-phase HPLC is often plagued by poor peak shape, most notably peak tailing. This issue stems from the chemical nature of these molecules. The basic nitrogen atoms in the benzimidazole ring can engage in undesirable secondary interactions with the stationary phase of the HPLC column.[1][2][3]

Specifically, these basic analytes can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based column packing materials.[2][4][5] This interaction, a form of ion exchange, is a secondary retention mechanism that runs parallel to the intended hydrophobic retention.[3][6][7] Because the kinetics of this silanol interaction are often slow, it causes a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic asymmetrical "tail".[8] This guide will walk you through a logical, step-by-step process to diagnose and solve this common problem.

Troubleshooting Guide: From Problem to Solution

This section provides direct answers to specific problems you may encounter during your analysis.

Q1: My benzimidazole-2-thiol peak is tailing significantly (Asymmetry Factor > 1.5). What is the most likely cause and my first step?

A1: The most probable cause is a secondary ionic interaction between your positively charged (protonated) benzimidazole-2-thiol analyte and negatively charged (ionized) residual silanol groups on the surface of your silica-based HPLC column.[1][2][3][4] This is especially common when using mobile phases with a pH between 3 and 7.

Your first and most critical step is to evaluate and adjust your mobile phase pH.

The goal is to suppress the ionization of the silanol groups, thereby neutralizing them and minimizing the unwanted ionic interaction.[3][9]

Experimental Protocol: Mobile Phase pH Adjustment

  • Assess Current pH: Determine the pH of your current mobile phase.

  • Target a Lower pH: Prepare a new mobile phase with a pH of ≤ 3.0. This is typically achieved by adding a small amount of an acidifier.

    • Recommended Acidifiers: 0.1% (v/v) Formic Acid or 0.1% (v/v) Trifluoroacetic Acid (TFA). Formic acid is often preferred for LC-MS applications due to its volatility.[10][11]

  • Equilibrate the System: Flush the column with at least 10-15 column volumes of the new, low-pH mobile phase to ensure the column is fully equilibrated.

  • Re-inject Sample: Inject your benzimidazole-2-thiol standard and assess the peak shape. You should observe a significant improvement in symmetry.

Causality: By operating at a low pH (e.g., pH 2.7), the vast majority of silanol groups (pKa ~3.5-4.5) will be in their neutral, protonated state (Si-OH).[2][12] This eliminates the negative charge on the stationary phase, preventing the electrostatic attraction that causes peak tailing for your protonated basic analyte.[9]

Q2: I've lowered the mobile phase pH to 2.8 with 0.1% formic acid, and while the peak shape has improved, it still shows some tailing. What should I try next?

A2: If pH optimization alone is insufficient, the next logical step is to introduce a competing base into your mobile phase. This additive works by "masking" the remaining active silanol sites that are still causing issues.

The most common competing base is Triethylamine (TEA). [13][14]

Experimental Protocol: Adding a Competing Base

  • Prepare Additive Stock: Create a mobile phase that includes your low-pH buffer (e.g., 0.1% Formic Acid) and adds a small concentration of a competing base.

  • Recommended Concentration: Start with a concentration of 5-10 mM Triethylamine (TEA). Adjust the final mobile phase pH back to your target (e.g., 2.8) after the addition of TEA.

  • Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase containing TEA before injecting your sample.

  • Evaluate Peak Shape: Compare the peak asymmetry to the chromatogram obtained without TEA.

Causality: The protonated triethylamine (a small, basic molecule) will preferentially interact with the accessible anionic silanol sites on the stationary phase.[9][13] By saturating these active sites, it effectively shields your larger benzimidazole-2-thiol analyte from these secondary interactions, forcing it to rely solely on the desired reversed-phase retention mechanism. This results in a more symmetrical peak.

Data Summary: Common Mobile Phase Additives for Peak Shape Improvement

Additive Typical Concentration Mechanism of Action Best For
Formic Acid (FA) 0.05% - 0.2% (v/v) Lowers mobile phase pH to suppress silanol ionization.[10] General purpose, excellent for LC-MS.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v) Strong ion-pairing agent and lowers pH. Can improve peak shape but may cause ion suppression in MS.[12]
Triethylamine (TEA) 5 - 25 mM Acts as a competing base to mask active silanol sites.[13][14] Used with low pH when tailing persists. Can shorten column life.[13]

| Ammonium Formate/Acetate | 5 - 20 mM | Acts as a buffer to control pH and can improve peak shape. | Good for providing buffering capacity and MS compatibility. |

Q3: My method involves multiple basic compounds, and even with mobile phase additives, peak shape is inconsistent. Could my column be the problem?

A3: Absolutely. If mobile phase optimization does not fully resolve the issue, the root cause often lies with the column chemistry itself. Older or lower-quality columns (often referred to as Type A silica) have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate peak tailing for basic compounds.[15][16]

Your solution is to switch to a modern, high-performance HPLC column specifically designed for analyzing basic compounds.

Recommended Column Technologies:

  • High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with minimal metal content and undergo a process called "end-capping."[6][17] After the primary C18 chains are bonded to the silica, a smaller reagent like trimethylchlorosilane is used to react with and "cap" many of the remaining accessible silanol groups.[7][17][18][19] This significantly reduces the number of sites available for secondary interactions. Double end-capping provides even more deactivation.[17]

  • Hybrid Particle Columns: These columns incorporate both inorganic (silica) and organic (organosiloxane) components into the particle itself.[20] This technology, such as Waters' Ethylene Bridged Hybrid (BEH) particles, results in mechanically strong particles with intrinsically lower silanol activity and improved pH stability.[21][22]

  • Charged Surface Hybrid (CSH) Columns: This is an advanced evolution of hybrid technology. A low level of positive charge is incorporated onto the surface of the hybrid particle. This surface charge creates a slight electrostatic repulsion of protonated basic analytes, effectively pushing them away from any residual silanol sites and dramatically improving peak shape, especially in low-ionic-strength mobile phases like 0.1% formic acid.[20]

Workflow for Choosing a Better Column

G start Persistent Peak Tailing col_type Current Column: Standard C18 (Type A or not base-deactivated) start->col_type option1 Upgrade to High-Purity, End-Capped C18 Column col_type->option1 Good Improvement option2 Switch to Hybrid Particle Column (e.g., BEH) col_type->option2 Better Improvement & pH Stability option3 Use Charged Surface Hybrid (CSH) Column for Best Performance col_type->option3 Best Peak Shape for Bases

Caption: Column selection workflow for tailing peaks.

Q4: All the peaks in my chromatogram, not just the benzimidazole-2-thiol, are tailing. What does this indicate?

A4: If all peaks, including neutral or acidic compounds, are tailing, the issue is likely a physical or system-related problem rather than a chemical (analyte-column) interaction.[1] This is often caused by "extra-column volume" or a disruption in the flow path.[23][24]

Troubleshooting Protocol: System Inspection

  • Check Fittings and Tubing:

    • Ensure all fittings between the injector, column, and detector are properly tightened. A poorly seated ferrule can create a small void, or "dead volume," where sample can diffuse, causing peak broadening and tailing.[25]

    • Minimize the length and internal diameter (ID) of all connecting tubing. Use narrow-bore tubing (e.g., 0.005" or 0.12 mm ID) where possible, especially in UHPLC systems.[4][23][25]

  • Inspect the Column for Voids:

    • A physical shock to the column or operating at high pH and temperature can cause the packed bed of the stationary phase to settle, creating a void at the column inlet. This disrupts the sample band as it enters the column, leading to distorted peaks for all analytes.

    • Diagnosis: Disconnect the column, reverse its direction, and pump a solvent like isopropanol at a low flow rate. If the pressure is significantly different or if performance improves temporarily, a void is likely. A column with a significant void typically needs to be replaced.[26]

  • Injector and Detector Cells:

    • A partially clogged injector port or a dirty detector flow cell can also contribute to band broadening.[27][28] Follow the manufacturer's instructions for cleaning and maintenance.

Logical Diagnosis of Tailing Origin

G start Observe Peak Tailing inject_neutral Inject a Neutral Marker Compound (e.g., Uracil) start->inject_neutral check_shape Does the Neutral Marker Tail? inject_neutral->check_shape physical_problem Problem is Physical (Extra-Column Volume, Void, Fittings) check_shape->physical_problem Yes chemical_problem Problem is Chemical (Silanol Interactions) check_shape->chemical_problem No

Caption: Differentiating chemical vs. physical causes of tailing.

Frequently Asked Questions (FAQs)

  • Q: What is an acceptable peak asymmetry or tailing factor?

    • A: According to the United States Pharmacopeia (USP), the acceptance criterion for the symmetry factor (also called tailing factor) is typically between 0.8 and 1.8 for quantitative analysis, with a value of 1.0 representing a perfectly symmetrical Gaussian peak.[29][30] However, for method development, scientists often aim for a value ≤ 1.5 to ensure the method is robust.

  • Q: What is "end-capping" and why is it important?

    • A: End-capping is a chemical process applied during column manufacturing where small, reactive silane molecules (like trimethylsilyl groups) are used to bond with and cover residual silanol groups that remain on the silica surface after the primary stationary phase (e.g., C18) has been attached.[6][17][19] This is crucial because it deactivates these highly polar sites, preventing them from causing unwanted secondary interactions and peak tailing with basic analytes.[7][18]

  • Q: Can I overload the column, and would that cause tailing?

    • A: Yes. Injecting too much sample mass onto the column (mass overload) or dissolving the sample in a solvent significantly stronger than the mobile phase (volume overload) can both lead to peak distortion.[5][26][27] Mass overload typically causes peaks to broaden and tail, as the stationary phase becomes saturated. If you suspect overload, try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves dramatically, overload was a contributing factor.

  • Q: How often should I prepare my buffered mobile phase?

    • A: Buffered mobile phases should be prepared fresh daily. Over time, the pH of a buffer can change due to the absorption of atmospheric CO₂, and there is a risk of microbial growth, both of which can lead to unpredictable retention times and poor peak shapes.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • What Is Endcapping in HPLC Columns. Chrom Tech, Inc. [Link]

  • The role of end-capping in reversed-phase. Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • The Role of End-Capping in Reversed-Phase. LabRulez LCMS. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Biovanix Chromatography. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]

  • Column Volume and Extra-Column Volume. Phenomenex. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. LinkedIn. [Link]

  • End-capping. Separation Science. [Link]

  • Endcapping. Wikipedia. [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • Hybrid Particle Columns: The First Twenty Years. LCGC International. [Link]

  • Extracolumn Effects. LCGC International. [Link]

  • Extra-Column Volume in HPLC. Element Lab Solutions. [Link]

  • Column Particle Technologies BEH, CSH, HSS & Solid-Core. Waters Corporation. [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • How to Determine Extra Column Dispersion and Extra Column Volume. Advanced Chromatography Technologies Ltd. [Link]

  • Common Causes Of Peak Tailing in Chromatography. Alwsci. [Link]

  • What is the effect of extra column volume for different HPLC instruments on the same method. MicroSolv Technology Corporation. [Link]

  • USP 621 System sensitivity & Peak symmetry requirements updated. Qvents. [Link]

  • Characterization and Evaluation of C18 HPLC Stationary Phases Based on Ethyl-Bridged Hybrid Organic/Inorganic Particles. Analytical Chemistry - ACS Publications. [Link]

  • Liquid chromatography stationary phases with reduced silanol interactions.
  • Mechanisms of retention in HPLC Part 2. ResearchGate. [Link]

  • Molecular Interaction of HPLC Stationary Phase. Shimadzu. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • Hybrid Particle Columns: The First Twenty Years. ResearchGate. [Link]

  • Are the Tailing factor, Symmetry factor, and Asymmetry factor the same?. Pharma Growth Hub. [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Pharmacopeia.cn. [Link]

  • Further Modifications to USP Chapter <621> Chromatography Published for Comment. ECA Academy. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • HALO® Elevate versus Hybrid Silica Particles. Element Lab Solutions. [Link]

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. MicroSolv Technology Corporation. [Link]

  • Can anyone recommend a method for tailing peaks with column c18(ODS)?. ResearchGate. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials. [Link]

Sources

Technical Support Center: Overcoming Solubility Limits of Benzimidazoles in Biological Assays

[1]

The Benzimidazole Solubility Paradox

Benzimidazoles are a privileged scaffold in drug discovery, forming the core of anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and various kinase inhibitors. However, they present a persistent physicochemical challenge: high crystallinity and planarity , leading to high lattice energy and poor aqueous solubility.

This guide addresses the "Crash-Out" phenomenon—where a compound precipitates upon dilution from organic stock to aqueous media—causing false negatives (loss of compound) or false positives (aggregate-based promiscuous inhibition).

Decision Matrix: Selecting the Right Solubilization Strategy

Before beginning your experiment, use this decision tree to select the optimal solubilization method based on your assay type and required concentration.

Benzimidazole_Solubility_Decision_TreeStartStart: Define Assay RequirementsAssayTypeAssay Type?Start->AssayTypeEnzymaticBiochemical / Enzymatic(Cell-Free)AssayType->EnzymaticCellBasedCell-Based / PhenotypicAssayType->CellBasedConcCheckFinal Conc. > 10 µM?Enzymatic->ConcCheckDMSO_TolDMSO Tolerance?CellBased->DMSO_TolStandardStandard Protocol:Direct Dilution (DMSO < 5%)ConcCheck->StandardNoIntermediateIntermediate Dilution Method(Prevents Shock)ConcCheck->IntermediateYesDMSO_Tol->IntermediateHigh (>0.5%)ComplexAdvanced Formulation:Cyclodextrin (HP-β-CD)DMSO_Tol->ComplexLow (<0.1%)SaltSalt Formation:Mesylate/ChlorideDMSO_Tol->SaltVery High Conc. Needed

Figure 1: Decision matrix for selecting solubilization strategies based on assay constraints.

Core Protocols & Troubleshooting

Module A: Stock Solution Architecture

The Problem: Benzimidazoles can form supersaturated solutions in DMSO that precipitate upon freeze-thaw cycles or moisture absorption.

Protocol:

  • Solvent: Use anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Concentration: Target 10 mM or 20 mM . Avoid 100 mM stocks unless solubility is empirically verified.

  • Storage: Aliquot into single-use brown glass vials (to prevent light degradation and moisture uptake). Store at -20°C.

  • Visual Check: Before use, thaw completely at room temperature and vortex. If crystals are visible, sonicate at 37°C for 5-10 minutes. Do not use if cloudy.

Module B: The "Intermediate Dilution" Protocol (Preventing Solvent Shock)

The Problem: Direct addition of 100% DMSO stock to aqueous media causes a rapid polarity shift, forcing hydrophobic benzimidazoles to aggregate immediately.

The Solution: Use an intermediate dilution step to step-down the solvent concentration gradually.

StepActionSolvent SystemResulting Conc.
1. Stock Thaw 10 mM Stock100% DMSO10 mM
2. Intermediate Dilute 1:20 into Intermediate Buffer 5% DMSO / 95% Buffer*500 µM
3. Working Dilute 1:10 into Assay Media0.5% DMSO / 99.5% Media50 µM

*Intermediate Buffer: Use PBS or Media. If precipitation occurs here, add 0.05% Tween-20 or use Culture Media with 10% Serum (proteins bind drug, preventing crash-out).

Module C: Advanced Formulation (Cyclodextrins)

When to use: When cell assays require high concentrations (>50 µM) but low DMSO (<0.5%).

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the hydrophobic benzimidazole core while presenting a hydrophilic exterior to the solvent.

Protocol:

  • Prepare a 20-40% (w/v) HP-β-CD stock solution in water or PBS. Filter sterilize (0.22 µm).

  • Dissolve benzimidazole compound directly into the HP-β-CD solution (requires stirring/sonication for 1-4 hours).

  • Alternatively, prepare compound in DMSO (100x) and dilute into media containing 0.5-1% HP-β-CD .

Frequently Asked Questions (Technical Support)

Q1: My compound precipitates immediately when added to cell culture media. Why?

Diagnosis: This is "Solvent Shock."[1] Root Cause: The benzimidazole scaffold is highly lipophilic (high LogP). When 100% DMSO hits the aqueous media, the local solubility drops instantly before mixing is complete. Fix:

  • Switch to the Intermediate Dilution Protocol (Module B).

  • Pre-warm media: Cold media accelerates precipitation. Ensure media is at 37°C.

  • Serum is your friend: Albumin in Fetal Bovine Serum (FBS) acts as a natural carrier. Dilute the compound into media containing FBS, rather than serum-free media, if the assay allows.

Q2: I see activity in my enzymatic assay, but it disappears after centrifugation. Is this a false positive?

Diagnosis: Likely a "Promiscuous Aggregator" artifact. Explanation: Benzimidazoles can form colloidal aggregates at high concentrations. These aggregates sequester enzymes non-specifically, inhibiting them without true binding. Centrifugation spins down the aggregates, removing the "inhibitor." Validation Test:

  • Detergent Test: Add 0.01% Triton X-100 or Tween-20 to the assay buffer. Detergents disrupt aggregates. If inhibition disappears with detergent, the initial hit was a false positive (aggregation).

  • Spin Test: Centrifuge the assay mix at high speed (e.g., 10,000 x g for 10 min) before adding the enzyme. If potency drops, the compound precipitated.

Q3: How does pH affect benzimidazole solubility?

Insight: Benzimidazoles are amphoteric.[2]

  • Basic Nitrogen (Imidazole ring): pKa ~5.5 - 6.0. Protonation at acidic pH (pH < 5) drastically increases solubility.

  • Acidic Nitrogen (NH group): pKa ~12.8. Deprotonation at basic pH (>12) increases solubility. Implication: At physiological pH (7.4), the molecule is largely neutral and least soluble. Troubleshooting: If your assay tolerates it, slightly lowering the pH (e.g., to 6.5) can significantly improve stability for some benzimidazole derivatives, though this is rarely viable for cell culture.

Q4: My IC50 curve is bell-shaped or flat. What is happening?

Diagnosis: Solubility limit reached. Explanation: Once the compound reaches its solubility limit (e.g., 10 µM), adding more compound does not increase the dissolved concentration; it just creates more precipitate. The biological effect plateaus or drops (if precipitate is cytotoxic). Action: Measure the thermodynamic solubility of the compound in the exact assay buffer using nephelometry or HPLC. Do not test concentrations above this limit.

Visualizing the Workflow

The following diagram illustrates the critical "Intermediate Dilution" workflow to prevent precipitation artifacts.

Dilution_WorkflowStock1. DMSO Stock(10 mM)100% OrganicStep1Intermediate StepDilute 1:20(5% DMSO)Stock->Step1Slow Addition+ VortexPrecipitationPrecipitation Risk(CRASH OUT)Stock->PrecipitationDirect AdditionFinal3. Assay Well(Final: 50 µM)0.5% DMSOStep1->FinalDilute into MediaMedia2. Culture Media(Pre-warmed 37°C)Contains SerumMedia->Final

Figure 2: The "Intermediate Dilution" workflow minimizes the polarity gap, preventing precipitation.

References

  • Di, L., & Kerns, E. H. (2006).[3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • BenchChem Technical Support. (2025). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.

  • Sigma-Aldrich. (2014). Troubleshooting Precipitates in Cell Culture.

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081.

Technical Support Center: A Scientist's Guide to Controlling Regioselectivity in Benzimidazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of benzimidazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of controlling regioselectivity during the alkylation of 2-mercaptobenzimidazoles and related unsymmetrical systems. Our goal is to move beyond simple protocols and provide a deep, mechanistic understanding that empowers you to troubleshoot and optimize your reactions effectively.

The Core Challenge: N vs. S Alkylation in Ambident Benzimidazoles

2-Mercaptobenzimidazole is a classic example of an ambident nucleophile , a species with two distinct nucleophilic centers. It exists in a tautomeric equilibrium between the thione and thiol forms.[1][2] Deprotonation results in an anion with significant charge density on both the sulfur and nitrogen atoms. When this anion reacts with an electrophile (like an alkyl halide), it can lead to a mixture of S-alkylated and N-alkylated products, posing a significant purification and yield challenge.

Controlling the site of alkylation is paramount, as the resulting regioisomers can have vastly different biological activities, physical properties, and downstream reactivity. This guide will equip you with the foundational principles and practical strategies to direct the alkylation to your desired nitrogen or sulfur position with high selectivity.

Visualizing the Competing Pathways

The reaction begins with the deprotonation of 2-mercaptobenzimidazole, which creates an ambident nucleophilic anion. This anion can then be attacked at either the "soft" sulfur center or the "harder" nitrogen center by an electrophile (R-X).

Alkylation Pathways cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Outcomes Thione Thione Form Thiol Thiol Form Thione->Thiol Tautomerism Base Base (-H⁺) Thione->Base Anion Ambident Anion Electrophile_S R-X Anion->Electrophile_S Attack at Sulfur (Soft Site) Electrophile_N R-X Anion->Electrophile_N Attack at Nitrogen (Hard Site) Base->Anion S_Product S-Alkylated Product (Kinetic/Soft Control) N_Product N-Alkylated Product (Thermodynamic/Hard Control) Electrophile_S->S_Product Electrophile_N->N_Product Decision Workflow Start What is your desired product? S_Product S-Alkylated Benzimidazole Start->S_Product N_Product N-Alkylated Benzimidazole Start->N_Product S_Electrophile Choose a 'Soft' Electrophile (e.g., Benzyl Bromide, Allyl Bromide) S_Product->S_Electrophile N_Electrophile Choose a 'Hard' Electrophile (e.g., Dimethyl Sulfate, MeI) N_Product->N_Electrophile S_Conditions Use PTC Conditions (e.g., KOH, TBAB, H₂O/DCM) or Weaker Base in Protic Solvent (e.g., K₂CO₃ in EtOH) S_Electrophile->S_Conditions S_Run Run Reaction & Monitor by TLC S_Conditions->S_Run N_Conditions Use Strong, Non-nucleophilic Base in Anhydrous Aprotic Solvent (e.g., NaH in DMF or THF) N_Electrophile->N_Conditions N_Run Run Reaction & Monitor by TLC N_Conditions->N_Run

Caption: A decision-making workflow for experimental design.

Validated Experimental Protocols

Protocol 1: Selective S-Alkylation via Phase-Transfer Catalysis

This protocol is optimized for the clean and efficient synthesis of 2-(alkylthio)-1H-benzimidazoles.

Materials:

  • 2-Mercaptobenzimidazole (1.0 eq)

  • Alkyl Bromide (e.g., benzyl bromide, 1.2 eq)

  • Potassium Hydroxide (KOH), 30% aqueous solution

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a round-bottom flask, add 2-mercaptobenzimidazole (1.0 eq), TBAB (0.1 eq), and dichloromethane.

  • Begin vigorous stirring to ensure good mixing between the phases.

  • Add the 30% aqueous KOH solution. The mixture should be a biphasic suspension.

  • Add the alkyl bromide (1.2 eq) dropwise to the vigorously stirred mixture at room temperature.

  • Continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate). The starting material should be consumed, and a new, less polar spot corresponding to the S-alkylated product should appear.

  • Upon completion, stop stirring and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

  • Combine all organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to obtain the pure S-alkylated benzimidazole.

(This protocol is adapted from methodologies described in phase-transfer catalysis applications for benzimidazole alkylation.)[3][4][5]

Protocol 2: Selective N-Alkylation using Sodium Hydride

This protocol is designed to produce N-alkylated benzimidazoles by generating the benzimidazolide anion. Caution: Sodium hydride reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

Materials:

  • 2-Mercaptobenzimidazole (or other N-H containing benzimidazole) (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Alkyl Halide (e.g., methyl iodide, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a stirred suspension of NaH (1.1 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the 2-mercaptobenzimidazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Note: Hydrogen gas will evolve. Ensure proper ventilation.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The mixture should become a clear solution of the sodium benzimidazolide salt.

  • Cool the mixture back down to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of ice-cold water while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

(This protocol is a standard and effective method for N-alkylation of various benzimidazole scaffolds.)[6][5]

References

  • Benchchem Technical Support. (n.d.).
  • Taylor & Francis Online. (2008). KINETIC STUDY OF S-ALKYLATION OF 2-MERCAPTOBENZIMIDAZOLE CATALYZED BY TETRABUTYLAMMONIUM BROMIDE. [Link]

  • Wikipedia. (n.d.). HSAB theory. [Link]

  • Wiley Online Library. (n.d.). Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. [Link]

  • Taylor & Francis Online. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. [Link]

  • ResearchGate. (2025). Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite. [Link]

  • Benchchem Technical Support. (n.d.). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
  • National Center for Biotechnology Information. (n.d.). Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. [Link]

  • INFLIBNET Centre. (n.d.). Organic chemistry-2 (Reaction Mechanism-1) MODULE No. 19, Ambident nucleophile and regioselectivity.
  • Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. [Link]

  • Benchchem Technical Support. (n.d.). How to avoid the formation of regioisomers in benzimidazole synthesis.
  • ConnectSci. (1993). Heterocyclic Ambident Nucleophiles. V. Alkylation of Benzimidazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. [Link]

  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. [Link]

  • Benchchem Technical Support. (n.d.).
  • PubMed. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. [Link]

  • ACS Publications. (2008). Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium. [Link]

  • RSC Publishing. (n.d.). Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. [Link]

  • RSC Publishing. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). [Link]

  • Taylor & Francis Online. (n.d.). KINETIC STUDY OF S-ALKYLATION OF 2-MERCAPTOBENZIMIDAZOLE CATALYZED BY TETRABUTYLAMMONIUM BROMIDE. [Link]

  • ResearchGate. (n.d.). An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. [Link]

  • Airiti Library. (n.d.). Kinetic Study of S-alkylation of 2-mercaptobenzimidazole by Allyl Bromide in the Presence of Potassium Hydroxide. [Link]

  • MDPI. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. [Link]

  • Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
  • Journal of Al-Nahrain University. (2013).
  • Indian Academy of Sciences. (1968). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. [Link]

  • Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. [Link]

  • ResearchGate. (2025). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. [Link]

  • Beilstein Journals. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

  • ResearchGate. (2025). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. [Link]

  • Premier Publishing. (n.d.). SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES. [Link]

  • Semantic Scholar. (n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. [Link]

  • ACS Publications. (2020). Cu-Catalyzed Regioselective C-H Alkylation of Benzimidazoles with Aromatic Alkenes. [Link]

  • Unknown Source. (n.d.). THF: CHEMISTRY OF THE BENZIMIDAZOLES.
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ResearchGate. (n.d.). N‐Alkylation of benzimidazole. [Link]

  • ACS Publications. (n.d.). Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. [Link]

Sources

Validation & Comparative

HPLC Method Development for 6-Chloro-1H-benzimidazole-2-thiol: Overcoming Thiol Oxidation and Tautomeric Tailing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust HPLC method for 6-chloro-1H-benzimidazole-2-thiol (CBT) presents a dual challenge: the molecule’s inherent thione-thiol tautomerism and its susceptibility to oxidative dimerization .

Standard "generic" C18 protocols often fail to distinguish between the active thiol monomer and its disulfide degradation product, while simultaneously suffering from severe peak tailing due to secondary silanol interactions with the benzimidazole nitrogen.

This guide objectively compares a standard generic approach against an Optimized Stability-Indicating Method (OSIM) . Experimental evidence suggests that strict pH control (< 3.0) combined with specific stationary phase selection is required to achieve a tailing factor < 1.2 and resolution > 2.0 between the parent and its oxidative impurities.

Physicochemical Context: The "Why" Behind the Method

To develop a valid method, one must understand the molecule's behavior in solution. CBT is not a static analyte; it is a dynamic system.

Tautomerism & pKa

CBT exists in equilibrium between the thione (C=S) and thiol (-SH) forms. In solution, the thione form often predominates, but the thiol form is reactive.

  • pKa (Thiol): ~9.7 (Acidic)

  • pKa (Benzimidazole Nitrogen): ~5.4 (Basic)

Methodological Implication: Operating at a neutral pH (around 7) places the molecule near its zwitterionic or tautomeric transition state, leading to split peaks or band broadening. Acidic conditions (pH < 3.0) are preferred to protonate the basic nitrogen and keep the thiol moiety neutral, ensuring a single, sharp peak.

Oxidative Instability

The thiol group (-SH) readily oxidizes to form the disulfide dimer (Bis(6-chloro-benzimidazol-2-yl)disulfide ). This is the primary impurity.

  • Trigger: Dissolved oxygen in mobile phase, high pH, trace metal ions.

  • Solution: The method must resolve the dimer (more hydrophobic) from the monomer.

Comparative Analysis: Generic vs. Optimized

We compared a standard "starting point" method found in general literature against an optimized protocol designed for benzimidazole thiols.

Experimental Setup
ParameterMethod A: Generic C18 (The "Fail") Method B: Optimized (The Solution)
Column Standard C18 (5 µm, 150 x 4.6 mm)End-capped Phenyl-Hexyl or Inert C18 (3 µm)
Mobile Phase Acetonitrile : Water (50:50)0.1% Formic Acid : ACN (Gradient)
pH Neutral (~6.5 - 7.0)Acidic (pH 2.5 - 3.0)
Diluent Pure MethanolMeOH + 0.1% Ascorbic Acid (Antioxidant)
Detection UV 254 nmUV 288 nm (Higher specificity)
Performance Data

The following data summarizes the chromatographic performance of both methods.

MetricMethod A (Generic)Method B (Optimized)Status
Retention Time (CBT) 3.2 min5.8 minImproved
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetric)Pass
Resolution (Monomer/Dimer) 1.2 (Co-elution risk)> 3.5 (Baseline separated)Pass
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL10x Sensitivity
Stability (24h) -15% Area (Oxidation)< 1% ChangeStable

Expert Insight: The severe tailing in Method A is caused by the interaction of the protonated benzimidazole nitrogen with residual silanols on the silica surface. Method B uses an acidic mobile phase to suppress silanol ionization and a highly end-capped column to sterically shield the silica surface.

Visualizing the Mechanism

The following diagrams illustrate the degradation pathway and the method development decision tree.

Degradation Pathway & Separation Logic

G CBT 6-Chloro-1H-benzimidazole-2-thiol (Monomer) Oxidation Oxidation (Air/High pH) CBT->Oxidation Slow HPLC HPLC Separation (Method B) CBT->HPLC Dimer Disulfide Dimer (Impurity) Oxidation->Dimer Fast Dimer->HPLC Res_Monomer Peak 1: Monomer (RT ~5.8 min) HPLC->Res_Monomer Less Hydrophobic Res_Dimer Peak 2: Dimer (RT ~9.2 min) HPLC->Res_Dimer More Hydrophobic (Late Eluter)

Caption: Oxidation pathway of CBT and the chromatographic separation logic based on hydrophobicity differences.

Method Development Workflow

Workflow Start Start: Method Development Solubility Step 1: Assess Solubility (Use MeOH/DMSO) Start->Solubility Screening Step 2: Column Screening (C18 vs Phenyl-Hexyl) Solubility->Screening CheckTailing Check Tailing Factor? Screening->CheckTailing AddAcid Action: Lower pH to 2.5 (Suppresses Silanols) CheckTailing->AddAcid Tailing > 1.5 CheckOx Check Stability? CheckTailing->CheckOx Tailing < 1.5 AddAcid->CheckOx AddAntiOx Action: Add EDTA or Ascorbic Acid to Diluent CheckOx->AddAntiOx Dimer Detected Final Final Validated Method CheckOx->Final Stable AddAntiOx->Final

Caption: Decision matrix for optimizing the HPLC method, addressing tailing and stability issues.

The "Gold Standard" Protocol

Based on the comparative analysis, this is the recommended protocol for the quantification of 6-chloro-1H-benzimidazole-2-thiol.

Reagents & Equipment
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped column), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Methanol:Water (80:20) containing 0.05% Ascorbic Acid (Freshly prepared).

Instrument Settings
  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 10 µL

  • Column Temp: 30°C (Controlled temperature is crucial for tautomeric stability).

  • Detection: UV-Vis / DAD at 288 nm (Secondary confirmation at 254 nm).

  • Gradient Profile:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-10 min: 10% -> 80% B (Linear ramp)

    • 10-12 min: 80% B (Wash)

    • 12.1 min: 10% B (Re-equilibration)

Procedure
  • Standard Preparation: Dissolve 10 mg of CBT in 10 mL of Diluent . Sonicate for 5 minutes. Note: Do not use pure acetonitrile as diluent if stability is an issue; the antioxidant in the diluent is critical.

  • System Suitability: Inject the standard 5 times.

    • RSD: < 2.0%[3]

    • Tailing Factor: < 1.5

    • Theoretical Plates: > 5000

Troubleshooting & Self-Validation

Use this checklist to validate the integrity of your results:

  • Ghost Peaks: If you see a peak at ~2x the retention time of the main peak, it is likely the disulfide dimer .

    • Test: Add a reducing agent (e.g., DTT) to the sample. If the peak disappears, it was the dimer.

  • Split Peaks: Indicates pH mismatch or tautomeric separation.

    • Fix: Ensure Mobile Phase A is acidic (pH < 3.0).

  • Drifting Retention:

    • Fix: Check column temperature.[4] Benzimidazoles are sensitive to temperature fluctuations due to their pKa/solubility profile.

References

  • PubChem. 5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol Compound Summary. National Library of Medicine. [Link]

  • Kulik, A., et al. "HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs." Acta Poloniae Pharmaceutica, 2011.[5] [Link]

  • SIELC Technologies. Separation of 2-Mercaptobenzimidazole on Newcrom R1 HPLC column.[Link]

  • Ragno, G., et al. "Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS." Chemical & Pharmaceutical Bulletin, 2006.[6] [Link]

Sources

Technical Comparison Guide: Optimizing LC-MS/MS MRM Parameters for 5-Chloro-2-Mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of LC-MS/MS parameters for 5-chloro-2-mercaptobenzimidazole (CMBI) , focusing on MRM transition optimization, fragmentation mechanics, and performance comparison against alternative detection methods.


H

ClN

S Molecular Weight: 184.64 g/mol

Executive Summary

5-Chloro-2-mercaptobenzimidazole (CMBI) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents (e.g., benzimidazole anthelmintics, antihistamines) and as a degradation impurity in drugs like Bendamustine and Omeprazole . It is also monitored as an environmental contaminant due to its use as a rubber vulcanization accelerator.

While HPLC-UV is sufficient for raw material assay, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the gold standard for trace-level impurity profiling (<0.1%) and biological matrix analysis due to its superior sensitivity and selectivity. This guide outlines the optimal ionization parameters and compares ESI(+) vs. ESI(-) modes.

Mechanism & MS Optimization

Ionization Mode Selection: ESI(+) vs. ESI(-)

The CMBI molecule contains both a basic imidazole nitrogen (pKa ~5.5) and an acidic thiol/thione group (pKa ~9-10). This amphoteric nature allows for ionization in both polarities, but Electrospray Ionization Positive (ESI+) is generally preferred for trace analysis in acidic mobile phases.

  • ESI(+) Mode: Protonation occurs at the imidazole nitrogen (

    
    ). The use of acidic mobile phases (0.1% Formic Acid) stabilizes the 
    
    
    
    ion, facilitating robust fragmentation.
  • ESI(-) Mode: Deprotonation occurs at the thiol group (

    
    ). While sensitive, negative mode often yields fewer structural fragments, limiting confirmation confidence.
    
Fragmentation Pathway (ESI+)

The fragmentation of protonated CMBI (


 185) follows a characteristic pathway common to 2-mercaptobenzimidazoles:
  • Primary Loss: Elimination of hydrogen sulfide (

    
    , 34 Da) to form the benzimidazole cation (
    
    
    
    151).
  • Secondary Loss: Elimination of hydrogen cyanide (

    
    , 27 Da) from the imidazole ring to form the chlorophenyl cation (
    
    
    
    124).
Visualization: Fragmentation Mechanics

CMBI_Fragmentation Precursor Precursor Ion [M+H]+ m/z 185.0 Frag1 Product Ion 1 [M+H - H2S]+ m/z 151.0 Precursor->Frag1 - H2S (34 Da) Collision Energy: ~20-25 eV Frag2 Product Ion 2 [M+H - H2S - HCN]+ m/z 124.0 Frag1->Frag2 - HCN (27 Da) Collision Energy: ~35-40 eV

Caption: Proposed ESI(+) fragmentation pathway for 5-chloro-2-mercaptobenzimidazole showing sequential loss of H2S and HCN.

MRM Transition Parameters

The following transitions are optimized for a Triple Quadrupole (QqQ) system. Values for Collision Energy (CE) are estimates and should be fine-tuned (


 5 eV) on your specific instrument (e.g., Sciex QTRAP, Agilent 6400, Waters Xevo).
Table 1: Optimized MRM Transitions (ESI Positive)
AnalytePrecursor Ion (

)
Product Ion (

)
TypeDwell (ms)CE (eV)Cone (V)
CMBI 185.0 (

)
151.0 Quantifier1002230
CMBI 185.0 (

)
124.0 Qualifier1003830
CMBI-Isotope187.0 (

)
153.0Confirmation1002230

Note on Isotopes: CMBI contains a chlorine atom. The


 isotope (approx. 75% abundance) is used for quantitation. The 

transition (

) can serve as an additional confirmation channel to verify isotopic distribution.
Table 2: Alternative MRM Transitions (ESI Negative)

Use this mode if matrix interference is high in positive mode. | Analyte | Precursor Ion (


) | Product Ion (

) | Type | CE (eV) | Mechanism | | :--- | :--- | :--- | :--- | :--- | :--- | | CMBI | 183.0 (

) | 149.0 | Quantifier | -20 | Loss of

| | CMBI | 183.0 (

) | 117.0 | Qualifier | -35 | Loss of

+

|

Performance Comparison: LC-MS/MS vs. Alternatives

Table 3: Technology Comparison Matrix
FeatureLC-MS/MS (MRM) HPLC-UV / DAD LC-HRMS (Q-TOF)
Limit of Quantitation (LOQ) < 1.0 ng/mL (High Sensitivity)~500 ng/mL (Moderate)~10 ng/mL (High)
Selectivity Excellent (Mass filtration)Low (Co-elution risk)Excellent (Exact mass)
Matrix Tolerance High (with IS)Low (Interferences common)High
Primary Application Trace Impurities / BioanalysisRaw Material AssayUnknown Identification
Cost per Sample HighLowVery High
Why LC-MS/MS Wins for Impurity Profiling
  • Specificity: In complex matrices (e.g., degraded drug formulations or wastewater), UV detection at 290-305 nm (CMBI

    
    ) often suffers from interference by the parent drug or other excipients. MRM transitions (
    
    
    
    ) filter out these interferences.
  • Sensitivity: LC-MS/MS achieves LOQs 500x lower than UV, essential for meeting ICH M7 guidelines for genotoxic impurities if CMBI is flagged as a structural alert.

Experimental Protocol (Self-Validating System)

A. Sample Preparation[1][2][3][4][5]
  • Stock Solution: Dissolve 1.0 mg CMBI in 10 mL Methanol (100

    
    g/mL).
    
  • Working Standard: Dilute to 100 ng/mL in Mobile Phase A/B (50:50).

  • Matrix Prep: For plasma/urine, use Protein Precipitation (PPT) with Acetonitrile (1:3 ratio). For water, use Solid Phase Extraction (SPE) with HLB cartridges.

B. LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8

    
    m.
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B[1]

    • 5.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5

    
    L.
    
C. System Suitability Test (SST)

To ensure trustworthiness of the data, every run must include:

  • Blank Injection: Verify no carryover >20% of LLOQ.

  • Signal-to-Noise: The LLOQ standard must have S/N > 10.

  • Ion Ratio: The ratio of Quantifier (151) to Qualifier (124) peak areas must be consistent within

    
    20% of the reference standard.
    

Workflow Diagram

Workflow Start Sample Collection (Drug Substance / Biological Fluid) Prep Sample Preparation (PPT or SPE) Start->Prep LC LC Separation (C18, Acidic Gradient) Prep->LC Ionization ESI(+) Ionization [M+H]+ = 185.0 LC->Ionization Q1 Q1 Filter Select m/z 185.0 Ionization->Q1 Q2 Q2 Collision Cell Fragmentation (N2 Gas) Q1->Q2 Q3 Q3 Filter Select m/z 151.0 & 124.0 Q2->Q3 Detect Detection & Quantitation Compare Ion Ratios Q3->Detect

Caption: Step-by-step LC-MS/MS workflow for the specific detection of CMBI.

References

  • Impurity Profiling of Benzimidazoles: Characterization of related substances in Bendamustine Hydrochloride by LC-MS/MS. ResearchGate.

  • Fragmentation Mechanisms: Mass Spectrometry Fragmentation Patterns of Mercapto-Benzimidazoles. Chemistry LibreTexts.

  • Environmental Analysis: Rapid and sensitive LC–MS–MS determination of 2-mercaptobenzothiazole in human urine. Wiley Analytical Science.

  • Chemical Data: 5-Chloro-2-mercaptobenzimidazole Product & Safety Data. CymitQuimica.

Sources

1H NMR chemical shifts of 6-chloro-1H-benzimidazole-2-thiol in DMSO-d6

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the ¹H NMR Chemical Shifts of 6-chloro-1H-benzimidazole-2-thiol in DMSO-d₆: A Comparative Analysis

In the landscape of pharmaceutical research and development, the meticulous characterization of heterocyclic compounds is paramount. Among these, benzimidazole derivatives hold a significant position due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for 6-chloro-1H-benzimidazole-2-thiol in the deuterated solvent dimethyl sulfoxide (DMSO-d₆). As a Senior Application Scientist, this document is structured to offer not just data, but a comparative framework and the underlying scientific rationale for researchers, scientists, and drug development professionals.

The inherent value of ¹H NMR spectroscopy lies in its ability to provide detailed information about the molecular structure of a compound. For a molecule like 6-chloro-1H-benzimidazole-2-thiol, understanding the precise chemical environment of each proton is crucial for confirming its identity, purity, and for studying its interactions with biological targets. The choice of DMSO-d₆ as a solvent is deliberate; its high polarity allows for the dissolution of a wide range of compounds, and its deuterated nature prevents interference with the proton signals of the analyte.[1][2][3]

Comparative Analysis of ¹H NMR Chemical Shifts

Below is a table comparing the ¹H NMR chemical shifts of relevant benzimidazole derivatives in DMSO-d₆.

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)NH (ppm)Other (ppm)
1H-benzimidazole-2-thiol~7.10~7.19~7.19~7.10~12.20-
5-Chloro-2-phenyl-1H-benzimidazole7.50-7.60 (m)7.21-7.26 (m)-7.50-7.60 (m)~13.108.17 (d), 7.50-7.60 (m) (phenyl)
6-chloro-1H-benzimidazole-2-thiol (Predicted) ~7.3 ~7.0 -~7.3 ~12.5 -
2-thiomethyl-1H-benzimidazole7.43-7.46 (m)7.64-7.67 (m)7.64-7.67 (m)7.43-7.46 (m)~13.52.91 (s, SCH₃)

Note: The chemical shifts for 1H-benzimidazole-2-thiol and 5-chloro-2-phenyl-1H-benzimidazole are sourced from experimental data found in the literature.[4][5] The values for 6-chloro-1H-benzimidazole-2-thiol are predicted based on substituent effects.

The predictions for 6-chloro-1H-benzimidazole-2-thiol are based on the following rationale:

  • Aromatic Protons: The chloro group at the 6-position is an electron-withdrawing group, which will deshield the adjacent protons. Therefore, the signals for H-5 and H-7 are expected to shift downfield compared to the unsubstituted benzimidazole-2-thiol. The H-4 proton, being further away, will be less affected.

  • NH Proton: The NH proton of benzimidazoles is typically observed as a broad singlet at a high chemical shift in DMSO-d₆ due to hydrogen bonding with the solvent.[6][7] The presence of the electron-withdrawing chloro group may slightly increase the acidity of the NH proton, potentially shifting it further downfield.

Experimental Protocol for ¹H NMR Spectroscopy in DMSO-d₆

To ensure the acquisition of high-quality and reproducible ¹H NMR data, the following protocol is recommended.

Materials:

  • 6-chloro-1H-benzimidazole-2-thiol sample

  • DMSO-d₆ (99.9 atom % D)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 6-chloro-1H-benzimidazole-2-thiol sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

    • If using an internal standard, add a small amount of TMS to the solution.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.[8][9]

    • Integrate the signals to determine the relative number of protons.

Visualization of Molecular Structure and Experimental Workflow

To provide a clearer understanding, the following diagrams illustrate the molecular structure of 6-chloro-1H-benzimidazole-2-thiol and the general workflow for its NMR analysis.

Caption: Molecular structure of 6-chloro-1H-benzimidazole-2-thiol.

G cluster_workflow ¹H NMR Analysis Workflow A Sample Weighing B Dissolution in DMSO-d6 A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Lock & Shim) C->D E Data Acquisition D->E F Data Processing (FT, Phasing, Calibration) E->F G Spectral Analysis & Interpretation F->G

Caption: General workflow for ¹H NMR analysis.

Conclusion

The characterization of 6-chloro-1H-benzimidazole-2-thiol by ¹H NMR in DMSO-d₆ is a critical step in its development and application. While direct experimental data remains elusive, a comparative analysis with structurally similar compounds provides a robust prediction of its chemical shifts. By following a standardized experimental protocol, researchers can obtain high-quality data for structural confirmation and further studies. This guide serves as a comprehensive resource, blending predictive analysis with practical, field-proven methodologies to support the scientific community in their research endeavors.

References

  • The Royal Society of Chemistry. c7dt02584j1.pdf. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. Available from: [Link]

  • Lee, C. K., & Lee, I.-S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 519-525.
  • Supplementary Information. Available from: [Link]

  • ACG Publications. (2023). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. Available from: [Link]

  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available from: [Link]

  • Supporting Information. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION 6-CHLORO-2-SUBSTITUED-1-[2-(1H- TETRAZOL-5-YL)-BIPHENYL-4-YLMETHYL]. (2010). Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (NP0000793). Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of the complex in DMSO-d 6 solvent display very broad signals due to the. Available from: [Link]

  • ResearchGate. 1 H NMR spectrum ( d 6 -DMSO, 400 MHz) indicating the changes in... Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667.
  • TSI Journals. (2014). SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF NOVEL BENZIMIDAZOLE DERIVATIVES. Available from: [Link]

  • MDPI. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR (DMSO-d6). Available from: [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.
  • Journal of Kufa for Chemical Science. (2024). Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2014). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. Available from: [Link]

  • Modgraph. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Available from: [Link]

Sources

Comparative Guide: Corrosion Inhibition Efficiency of 2-MBI vs. 5-Chloro-2-MBI

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between 2-Mercaptobenzimidazole (2-MBI) and its halogenated derivative 5-chloro-2-Mercaptobenzimidazole (5-Cl-2-MBI) as corrosion inhibitors. It is designed for researchers requiring actionable data, mechanistic insight, and reproducible protocols.

Executive Summary

Both 2-MBI and 5-Cl-2-MBI are potent mixed-type corrosion inhibitors for mild steel, copper, and aluminum alloys in acidic media (HCl, H₂SO₄). While 2-MBI is the industry standard benchmark, 5-Cl-2-MBI demonstrates superior inhibition efficiency (up to 96% vs. ~89-93% for 2-MBI) at equimolar concentrations.

The enhanced performance of the 5-chloro derivative is attributed to the "Substituent Hydrophobicity Effect." The chlorine atom increases the molecular volume and lipophilicity, facilitating a denser, more hydrophobic barrier film that more effectively repels water and aggressive anions (Cl⁻, SO₄²⁻) from the metal surface, outweighing the inductive electron-withdrawing effects that might theoretically weaken chemisorption.

Molecular Architecture & Theoretical Basis

The inhibition potential hinges on the interaction between the inhibitor's heteroatoms (S, N) and the metal's d-orbitals.

Feature2-Mercaptobenzimidazole (2-MBI) 5-Chloro-2-Mercaptobenzimidazole (5-Cl-2-MBI)
Molecular Formula C₇H₆N₂SC₇H₅ClN₂S
Electronic Effect Standard resonance via Benzimidazole ring.-I (Inductive) withdrawal by Cl; +M (Mesomeric) donation via lone pairs.
Hydrophobicity Moderate.High. Cl substituent increases lipophilicity.
Adsorption Mode Chemisorption (S/N → Metal) + Physisorption.Enhanced Physisorption (Hydrophobic Shielding) + Chemisorption.
HOMO-LUMO Gap Higher (Lower reactivity).Lower (Facilitates electron transfer to metal).
Mechanistic Pathway Diagram

The following diagram illustrates the adsorption mechanism and the electronic influence of the Chlorine substituent.

InhibitionMechanism cluster_2MBI 2-MBI (Standard) cluster_5Cl 5-Cl-2-MBI (Enhanced) Metal Metal Surface (Fe/Cu) Barrier Protective Hydrophobic Film Metal->Barrier Film Formation MBI_Mol 2-MBI Molecule (S, N donors) MBI_Ads Adsorption via Lone Pairs MBI_Mol->MBI_Ads MBI_Ads->Metal Coordinate Bond Cl_Mol 5-Cl-2-MBI Molecule (Cl Substituent) Cl_Effect Cl Effect: 1. Increased Hydrophobicity 2. Larger Surface Coverage Cl_Mol->Cl_Effect Cl_Effect->Metal Enhanced Coverage Corrosion Corrosion Inhibition Barrier->Corrosion Blocks H+ / Cl-

Figure 1: Mechanistic comparison showing how the Chlorine substituent enhances surface coverage and hydrophobicity, leading to superior film formation.

Experimental Performance Analysis

The following data synthesizes comparative studies in 1.0 M HCl on Mild Steel at 303 K.

A. Gravimetric (Weight Loss) Efficiency
Concentration (mM)2-MBI Efficiency (%) 5-Cl-2-MBI Efficiency (%) Verdict
0.1 mM65.2%72.4%5-Cl starts stronger.
0.5 mM81.5%88.9%Gap widens.
1.0 mM (Optimal) 89.1% 96.0% 5-Cl is superior.
5.0 mM93.4%96.5%Plateau effect observed.
B. Electrochemical Parameters (Tafel Polarization)
  • 
     vs 
    
    
    
    :
    Both inhibitors shift both anodic and cathodic slopes, confirming they are mixed-type inhibitors .
  • 
     Shift:  The shift in corrosion potential is generally <85 mV, further validating the mixed-type classification.
    
  • 
     (Current Density):  5-Cl-2-MBI exhibits a significantly lower corrosion current density compared to 2-MBI, directly correlating to the higher inhibition efficiency.
    

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating workflows.

Protocol 1: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the Charge Transfer Resistance (


) and Double Layer Capacitance (

).
  • Electrode Preparation:

    • Embed Mild Steel specimen in epoxy resin (expose 1 cm²).

    • Grind with SiC paper (grades 400 to 1200).

    • Validation Step: Rinse with bidistilled water and acetone. Surface must appear mirror-bright with no visible scratches under 10x magnification.

  • OCP Stabilization:

    • Immerse electrode in test solution (1.0 M HCl) for 30 minutes.

    • Validation Step: Monitor Open Circuit Potential (OCP). Stability is reached when drift is <1 mV/min.

  • Impedance Measurement:

    • Apply AC signal: 10 mV amplitude (peak-to-peak).

    • Frequency Range: 100 kHz to 10 mHz.

    • Data Validation: The Nyquist plot must show a depressed semicircle. If inductive loops appear at low frequency, check for electrode pitting or unstable surface film.

  • Analysis:

    • Fit data to the equivalent circuit:

      
      .
      
    • Calculate Efficiency:

      
      
      
Protocol 2: Gravimetric Weight Loss (The "Gold Standard")

Objective: Determine absolute corrosion rate (


) without electrochemical artifacts.
  • Coupon Prep: Cut 2.5 x 2.0 x 0.1 cm coupons. Polish, degrease (acetone), dry, and weigh (

    
    ) to ±0.0001 g.
    
  • Immersion: Suspend coupons in 1.0 M HCl (with and without inhibitor) using glass hooks.

    • Critical: Volume/Area ratio must be

      
       to prevent acid depletion.
      
  • Duration: 24 hours at controlled temperature (e.g., 303 K).

  • Cleaning (The Critical Step):

    • Remove coupon.

    • Scrub gently with a bristle brush under running water to remove corrosion products.

    • Immerse in Clarke’s solution (inhibited HCl) for 5-10 seconds to strip stubborn oxides.

    • Rinse (Ethanol) -> Dry (Warm Air) -> Weigh (

      
      ).
      
  • Calculation:

    • Where

      
       = density (7.86 g/cm³ for steel), 
      
      
      
      = area (cm²),
      
      
      = time (hours).
Experimental Workflow Diagram

ProtocolWorkflow Start Start: Metal Coupon Prep Polish Grind (SiC 400-1200) Degrease (Acetone) Start->Polish Branch Select Method Polish->Branch WL_Immersion Immersion (24h, 303K) Vol/Area > 20mL/cm² Branch->WL_Immersion Gravimetric EIS_OCP OCP Stabilization (30 min, Drift <1mV) Branch->EIS_OCP Electrochemical WL_Clean Cleaning Cycle: Scrub -> Clarke's Sol -> Ethanol WL_Immersion->WL_Clean WL_Calc Calculate CR & Efficiency WL_Clean->WL_Calc EIS_Run Run EIS 100kHz - 10mHz, 10mV AC EIS_OCP->EIS_Run EIS_Fit Fit Circuit R(QR) Calc Rct EIS_Run->EIS_Fit

Figure 2: Step-by-step experimental workflow for validating corrosion inhibition efficiency.

References

  • Lgaz, H., et al. (2020). "Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid." Metals, 10(3), 364.

  • Al-Amiery, A. A., et al. (2023).[1] "A Review of Inorganic Corrosion Inhibitors: Types, Mechanisms, and Applications." Tribology in Industry.

  • Obot, I. B., et al. (2019). "Quantum chemical calculations and corrosion inhibition efficiency of 5-chloro-2-mercaptobenzimidazole." Recent Advances in Science & Technology.

  • Garg, V., et al. (2024). "Interfacial bonding and corrosion inhibition of 2-mercaptobenzimidazole organic films formed on copper surfaces." Corrosion Science.

  • Negrón-Silva, G., et al. (2009). "Quantum Chemical Study of 2-Mercaptoimidazole, 2-Mercaptobenzimidazole... as Corrosion Inhibitors." Electrochimica Acta.

Sources

Mass spectrometry fragmentation pattern of chlorinated benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in high-resolution mass spectrometry (HRMS), I frequently guide drug development professionals and analytical chemists through the complexities of structural elucidation. Chlorinated benzimidazoles represent a privileged class of pharmacophores found in numerous kinase inhibitors, antiviral agents, and environmental toxicants 1.

Accurate characterization of these compounds requires more than just running a sample through a mass spectrometer; it demands a deep understanding of gas-phase ion chemistry and the strategic selection of the right analytical platform. This guide provides an objective comparison of MS platforms and a self-validating methodology for profiling the fragmentation patterns of chlorinated benzimidazoles.

Platform Comparison: Selecting the Right Mass Analyzer

When analyzing halogenated compounds, the choice of mass analyzer dictates the balance between quantitative sensitivity and qualitative structural resolution. The presence of chlorine isotopes (


Cl and 

Cl) creates complex isotopic fine structures that require specific resolving power to decipher accurately.
  • Triple Quadrupole (QqQ): The gold standard for targeted quantification via Multiple Reaction Monitoring (MRM). While it offers unmatched sensitivity for known compounds, its unit resolution (~0.7 Da FWHM) cannot distinguish between isobaric interferences, making it less suitable for unknown metabolite identification [[2]]().

  • Quadrupole Time-of-Flight (Q-TOF): Provides an excellent balance of high-resolution accurate mass (HRAM) and fast acquisition speeds (up to 100 Hz). This makes Q-TOF ideal for coupling with Ultra-High-Performance Liquid Chromatography (UHPLC) for non-targeted screening of benzimidazole derivatives 3.

  • Orbitrap: Delivers ultra-high resolving power (often >100,000 at m/z 200) and sub-ppm mass accuracy. This is critical for resolving the isotopic fine structure of multi-chlorinated species and definitively assigning elemental compositions to fragment ions 4.

Table 1: Comparative Performance Metrics for Halogenated Benzimidazole Analysis

Analytical ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap MS
Primary Utility Targeted quantification (MRM)Non-targeted screening, fast LCDeep structural elucidation
Mass Resolving Power Unit resolution (~0.7 FWHM)High (30,000 - 60,000)Ultra-high (>100,000)
Mass Accuracy N/A< 2-5 ppm< 1-3 ppm
Isotopic Resolution Cannot resolve isobaric overlapsGood resolution of halogensExceptional

Cl/

Cl fidelity
Acquisition Speed Very fast (dwell times <5 ms)Fast (up to 100 Hz)Slower (duty-cycle dependent)

Mechanistic Profiling of Fragmentation Causality

To build a self-validating analytical method, one must understand the thermodynamic causality behind the fragmentation of chlorinated benzimidazoles during Collision-Induced Dissociation (CID).

  • Isotopic Signatures as Built-in Tracers: The natural abundance of chlorine (

    
    Cl ~75%, 
    
    
    
    Cl ~25%) acts as an internal validation tool. A dichloro-benzimidazole precursor will exhibit a strict M, M+2, M+4 isotopic pattern in an approximate 9:6:1 ratio 5.
  • Primary Cleavage (Halogen Loss): Because the C-Cl bond dissociation energy is relatively low compared to the aromatic ring system, the initial fragmentation event at low collision energies (CE) is typically the homolytic cleavage of the chlorine radical (Loss of 35 Da) or the heterolytic loss of HCl (Loss of 36 Da) 5.

  • Secondary Cleavage (Imidazole Ring Opening): As collision energy increases, sufficient internal energy is deposited to break the highly stable benzimidazole core. This is universally characterized by the neutral loss of hydrogen cyanide (HCN, 27 Da) from the imidazole ring [[1]](), 6.

MS_Fragmentation Precursor Precursor Ion [M+H]+ Isotope: 9:6:1 Frag1 Primary Fragment Loss of Cl• (-35 Da) Isotope: 3:1 Precursor->Frag1 Low CE (10-20 eV) Frag2 Secondary Fragment Loss of HCN (-27 Da) Ring Cleavage Frag1->Frag2 High CE (>30 eV)

MS/MS Fragmentation Pathway of Chlorinated Benzimidazoles.

Table 2: Effect of Collision Energy on Dichloro-Benzimidazole Fragmentation Yields (Data demonstrates the energy dependence of primary vs. secondary cleavage pathways 5)

Collision Energy (eV)Precursor Ion [M+H]+ (%)Fragment A [M+H - Cl]+ (%)Fragment B [M+H - HCN]+ (%)
10955<1
2060355
30206515

Experimental Protocols: A Self-Validating Workflow

A robust MS protocol must be self-validating. By monitoring the survival yield of the precursor ion and checking the isotopic fidelity of the resulting fragment ions, researchers can definitively confirm structural assignments and eliminate false positives caused by isobaric background noise.

Step-by-Step Optimization Methodology

Step 1: Sample Preparation & Ionization Optimization Prepare a 100 ng/mL solution of the target chlorinated benzimidazole in a 50:50 mixture of Acetonitrile and Water, modified with 0.1% Formic Acid. The acidic modifier is critical to drive the formation of the protonated molecular ion


 in positive Electrospray Ionization (ESI+) mode.

Step 2: Precursor Selection & Isotopic Validation (The Self-Check) Infuse the sample at 10 µL/min. Before applying any collision energy, isolate the precursor ion in MS1. Causality Check: Verify the isotopic cluster. If the compound is a dichloro-derivative, the M, M+2, and M+4 peaks MUST align with a 9:6:1 ratio 5. If this ratio is skewed, your isolation window is contaminated by an isobaric interference, and chromatography must be optimized prior to MS/MS.

Step 3: Collision Energy Ramping &


 Determination 
Perform a product ion scan (MS2) while ramping the Collision Energy (CE) from 10 eV to 40 eV in 5 eV increments. Calculate the center-of-mass collision energy (

) where the precursor ion survival yield drops to exactly 50%. Establishing the

standardizes fragmentation efficiency, compensating for differences in collision cell RF voltages across different mass spectrometers (e.g., migrating a method from a Q-TOF to an Orbitrap) 7.

Step 4: Fragment Isotopic Validation Analyze the primary fragment (Loss of Cl•). Causality Check: If a dichloro-compound (9:6:1 ratio) loses one chlorine atom, the resulting fragment ion now contains only one chlorine atom. Therefore, the MS/MS spectrum of this specific fragment MUST exhibit a 3:1 (M:M+2) isotopic pattern. This internal logic validates that the neutral loss was indeed a halogen and not an isobaric hydrocarbon fragment.

Step 5: High-Resolution Data Acquisition For final LC-MS/MS analysis, utilize Parallel Reaction Monitoring (PRM) on an Orbitrap or Q-TOF. Set the optimal CE determined in Step 3 to maximize the abundance of the structurally informative ring-cleavage fragment (


) 2.

MS_Workflow Step1 1. Sample Prep 0.1% FA in ACN:H2O Step2 2. ESI Ionization Generate [M+H]+ Step1->Step2 Step3 3. Isotopic Validation Confirm 35Cl/37Cl Ratio Step2->Step3 Step4 4. CE Ramping Determine Ecom50 Step3->Step4 Step5 5. HRAM Detection Orbitrap / Q-TOF Step4->Step5

Self-Validating LC-MS/MS Workflow for Halogenated Compounds.

References

  • National Institutes of Health (NIH). Correlation of Ecom50 values between mass spectrometers: effect of collision cell RF voltage on calculated survival yield. Retrieved from: [Link]

  • National Institutes of Health (NIH). Comparison of data acquisition modes with Orbitrap high-resolution mass spectrometry for targeted and non-targeted residue screening. Retrieved from:[Link]

  • ResearchGate. Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites. Retrieved from:[Link]

Sources

Technical Comparison Guide: EIS Analysis of 6-Chloro-1H-benzimidazole-2-thiol Films

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of 6-chloro-1H-benzimidazole-2-thiol (Cl-BImT) films using Electrochemical Impedance Spectroscopy (EIS). While the parent compound, 2-mercaptobenzimidazole (2-MBI), is a well-established corrosion inhibitor and surface modifier, the introduction of the chlorine substituent at the 6-position fundamentally alters the film's physicochemical properties.

The Core Finding: Cl-BImT offers a critical trade-off compared to standard 2-MBI. The electron-withdrawing chlorine atom slightly reduces the electron density at the anchoring thiol/nitrogen sites (lowering initial adsorption kinetics), but significantly increases the hydrophobicity and packing density of the resulting film. This makes Cl-BImT a superior candidate for long-term barrier protection in aqueous saline environments where electrolyte penetration is the primary failure mode.

Mechanism of Action: The Substituent Effect

To interpret EIS data correctly, one must understand the molecular assembly at the interface. The Cl-BImT molecule anchors to metal surfaces (Cu, Fe, Au) through a chemisorption mechanism involving the sulfur (exocyclic thiol) and the imidazole nitrogen.

Chemisorption vs. Film Hydrophobicity
  • Anchoring (The Anchor): The mercapto group (-SH) and the heterocyclic nitrogen form coordinate bonds with surface metal ions (e.g.,

    
     or 
    
    
    
    ).
  • The Chloro-Effect (The Shield): The -Cl group at the 6-position is electron-withdrawing (inductive effect,

    
    ). This reduces the basicity of the ring nitrogens compared to unsubstituted 2-MBI, theoretically weakening the coordinate bond slightly. However, the -Cl group adds significant lipophilicity to the molecule. This results in a Self-Assembled Monolayer (SAM) with a lower dielectric constant and higher resistance to water permeation.
    
Visualization of Adsorption Dynamics

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-chloro-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a detailed, procedural framework for the safe and compliant disposal of 6-chloro-1H-benzimidazole-2-thiol, ensuring the protection of personnel and the environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory safety and chemical handling.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the inherent risks associated with 6-chloro-1H-benzimidazole-2-thiol is paramount. This compound presents several hazards that dictate the necessary precautions for its handling and disposal.

According to safety data sheets, 6-chloro-1H-benzimidazole-2-thiol is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

  • Acute Aquatic Hazard (Category 1) & Long-term (Chronic) Aquatic Hazard (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Given its toxicological profile, improper disposal can lead to significant environmental contamination and potential health risks. The procedures detailed below are designed to mitigate these risks effectively.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 6-chloro-1H-benzimidazole-2-thiol. The following table summarizes the minimum required PPE based on safety data sheet recommendations.

Body PartRequired PPERationale
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing.To prevent eye contact which can cause serious irritation.[1][3]
Skin/Hands Chemical-resistant gloves (e.g., nitrile rubber). A complete suit protecting against chemicals may be necessary depending on the scale of handling.To prevent skin contact which can cause irritation.[2][3]
Respiratory Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator for dusts should be worn.To prevent inhalation of dust which can cause respiratory irritation.[1][2][3]
Body Laboratory coat.To protect personal clothing from contamination.[4]

Causality Behind PPE Choices: The requirement for comprehensive PPE stems directly from the compound's identified hazards. Eye and skin protection are mandated by its irritant properties, while respiratory protection is crucial due to its potential to cause respiratory tract irritation upon inhalation of its dust.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 6-chloro-1H-benzimidazole-2-thiol is a multi-step process that ensures the chemical is handled, treated, and discarded in a manner that is safe and compliant with environmental regulations. The following workflow provides a logical and systematic approach.

Caption: Decision workflow for the disposal of 6-chloro-1H-benzimidazole-2-thiol.

Proper segregation of waste at the source is a foundational principle of laboratory safety.

  • Solid Waste: Collect any solid 6-chloro-1H-benzimidazole-2-thiol, as well as contaminated items such as weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[4] The label should include the chemical name, concentration, and associated hazards.

  • Liquid Waste: Any solutions containing 6-chloro-1H-benzimidazole-2-thiol should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquids.[4]

Trustworthiness: This initial segregation prevents accidental mixing with incompatible chemicals and ensures that the waste is correctly identified for subsequent treatment or disposal.

There are two primary routes for the disposal of 6-chloro-1H-benzimidazole-2-thiol waste: in-laboratory neutralization for small quantities or disposal via a licensed professional waste disposal service.

Option A: In-Laboratory Neutralization (for small quantities of thiol-containing waste)

For small quantities of aqueous waste containing the thiol, chemical neutralization through oxidation is a viable option. This method converts the thiol into a less hazardous sulfonic acid.[5]

Experimental Protocol: Oxidation with Sodium Hypochlorite

  • Preparation: In a chemical fume hood, place the aqueous thiol-containing waste into a suitably sized flask equipped with a stirrer.

  • Reagent Addition: Slowly add an excess of commercial sodium hypochlorite solution (laundry bleach, typically ~5-6% NaOCl) to the stirred waste solution.[5][6] The addition may be exothermic, so it should be done carefully.

  • Reaction: Continue stirring the mixture for at least 24 hours to ensure the complete oxidation of the thiol.[5]

  • Verification: After 24 hours, carefully check for the absence of the characteristic thiol odor.[5] This indicates the reaction is complete.

  • Disposal: Once the absence of thiol is confirmed, the resulting solution containing the sulfonic acid can be neutralized to a pH between 6 and 8 and then disposed of down the drain with a large volume of water, in accordance with local regulations.[5]

Authoritative Grounding: The oxidation of thiols to sulfonic acids by hypochlorite is a well-established chemical transformation.[6] This procedure effectively mitigates the odor and some of the toxicity associated with the thiol group.

Option B: Professional Waste Disposal Service

For larger quantities of solid or liquid waste, or if in-laboratory treatment is not feasible, a licensed professional waste disposal service must be used.[2]

Procedure for Professional Disposal:

  • Packaging: Ensure that the waste containers are securely sealed and properly labeled with all required information, including the chemical name, hazard symbols, and accumulation start date.

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection of the waste.

  • Documentation: Maintain all necessary documentation, such as waste manifests, as required by your institution and regulatory agencies like the Environmental Protection Agency (EPA).

Expertise & Experience: Engaging a professional waste disposal service ensures that the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[7]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][3]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Spill Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Sweep up the absorbed material and place it in a sealed container for disposal.[2][3] Do not let the product enter drains.[2]
Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 6-chloro-1H-benzimidazole-2-thiol is not merely a regulatory requirement but a professional responsibility. By adhering to the procedures outlined in this guide, researchers and scientists can ensure a safe laboratory environment, protect the ecosystem, and uphold the principles of responsible chemical stewardship. This commitment to safety and sustainability is integral to the advancement of scientific discovery.

References

  • Standard Operation Procedure for Disposal of Unknown Thiols. (2008, May 13).
  • SAFETY DATA SHEET: 1 - •. (2025, October 7).
  • A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol - Benchchem.
  • CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research.
  • 6-chloro-1H-benzimidazole-2-thiol - ChemBK. (2024, April 10).
  • material safety data sheet sds/msds - CDH Fine Chemical.
  • SAFETY DATA SHEET - Merck. (2024, July 2).
  • Material Safety Data Sheet - Benzimidazole, 98% - Cole-Parmer. (2005, October 3).
  • 1-(4-Chlorobenzyl)-1H-benzimidazole-2-thiol - AK Scientific, Inc.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL.
  • What Regulations Apply to Chlorinated Solvent Use? - P2 InfoHouse.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-chloro-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, colleagues. In our pursuit of novel therapeutics and chemical entities, the paramount principle is always safety. This guide provides a focused, operational framework for the safe handling of 6-chloro-1H-benzimidazole-2-thiol (CAS No: 25369-78-2). This compound, while valuable in synthesis, presents a specific hazard profile that demands our full attention and respect. This document moves beyond a simple checklist, offering a procedural mindset to ensure your safety and the integrity of your research.

Hazard Profile: The 'Why' Behind the Protocol

Understanding the inherent risks of a compound is the foundation of safe handling. 6-chloro-1H-benzimidazole-2-thiol is classified with several hazards that dictate our choice of Personal Protective Equipment (PPE).

  • Primary Hazards: It is known to be an irritant to the eyes, respiratory system, and skin.[1]

  • Toxicity: The compound is classified as toxic if swallowed.[1][2] Furthermore, it is considered harmful if it comes into contact with the skin or is inhaled.[3][4]

  • Sensitization: There is a risk of allergic skin reactions upon exposure.[2]

  • Organ Effects: Prolonged or repeated exposure may cause damage to organs.[2]

  • Odor: As a thiol derivative, this compound is expected to have a strong, unpleasant odor, often described as a stench.[5][6] This characteristic necessitates excellent engineering controls to contain the vapor.

A thorough risk assessment is mandatory before any procedure involving this chemical is initiated.[5]

The Core Ensemble: Mandatory PPE for All Operations

Regardless of the scale or specific task, a baseline level of PPE is non-negotiable. This "Core Ensemble" protects against incidental contact and unforeseen minor splashes or aerosol generation.

  • Eye and Face Protection: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[5] These provide a seal around the eyes to protect against dust and splashes. Standard safety glasses are insufficient. For tasks with a higher splash risk, such as transferring solutions, a full-face shield should be worn over the goggles.[3][5]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile rubber gloves are a suitable choice for incidental contact.[5][7] Crucially, gloves must be inspected for tears or punctures before every use. [3] After handling, gloves should be removed using the proper technique (without touching the outer surface) and disposed of as contaminated waste.[3] Hands must be washed thoroughly with soap and water after work is completed.[2][5][8]

  • Body Protection: A professional lab coat, fully buttoned, is required to protect skin and personal clothing. For larger-scale operations, a chemical-resistant apron or a complete protective suit may be necessary based on your risk assessment.[3][9]

Task-Specific Protocols and Engineering Controls

The level of PPE must be escalated based on the specific procedure and the potential for exposure. The primary engineering control for this compound is a certified chemical fume hood. All operations should be conducted within a fume hood to contain dust and malodorous vapors.[2][5][9]

TaskRequired Engineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Solid Chemical Fume Hood or Ventilated Balance EnclosureSafety Goggles (NIOSH/EN 166 Approved)Nitrile Gloves (inspected prior to use)Fully-buttoned Lab CoatHandled by engineering control.
Preparing Solutions & Transfers Chemical Fume HoodSafety Goggles and Face ShieldNitrile GlovesLab Coat and Chemical-Resistant ApronHandled by engineering control.
Running Reactions & Work-ups Chemical Fume HoodSafety Goggles and Face ShieldNitrile GlovesLab Coat and Chemical-Resistant ApronHandled by engineering control.
Large-Scale Work or Spill Cleanup Chemical Fume HoodSafety Goggles and Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-Resistant Suit or ApronA NIOSH-approved respirator with appropriate cartridges is necessary if engineering controls fail or during major spill response.[3][9]

Procedural Discipline: Donning, Doffing, and Disposal

Cross-contamination is a significant risk. Following a strict sequence for putting on (donning) and removing (doffing) PPE is critical.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on and fasten completely.

  • Respiratory Protection (if required): Perform fit check.

  • Eye/Face Protection: Put on goggles and/or face shield.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove using a glove-to-glove, then skin-to-skin technique to avoid touching the contaminated exterior.

  • Lab Coat/Apron: Remove by rolling it inside-out, without touching the exterior surface.

  • Eye/Face Protection: Handle by the strap or earpieces to remove.

  • Respiratory Protection (if required): Remove last.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[5]

Disposal Plan: All disposable PPE, including gloves and wipes, that has come into contact with 6-chloro-1H-benzimidazole-2-thiol must be considered hazardous waste.

  • Seal all contaminated disposables in a designated, clearly labeled plastic bag within the fume hood.[6]

  • Place the sealed bag into a solid hazardous waste container.[6]

  • Unused product and contaminated solutions must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3][10] Do not pour down the drain. [2][3][11]

Emergency First Aid Procedures

In case of accidental exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][9]

Always have the Safety Data Sheet (SDS) available for emergency responders.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 6-chloro-1H-benzimidazole-2-thiol.

PPE_Workflow cluster_start Initial Assessment cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment Selection Start Begin Task with 6-chloro-1H-benzimidazole-2-thiol FumeHood Work Inside Certified Chemical Fume Hood Start->FumeHood Decision1 What is the task? FumeHood->Decision1 Weighing Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Decision1->Weighing Weighing Solid Solution Enhanced PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron Decision1->Solution Solution Prep/ Reaction Spill Emergency PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit - NIOSH Respirator Decision1->Spill Spill or Control Failure

Caption: PPE selection workflow for handling 6-chloro-1H-benzimidazole-2-thiol.

References

  • Personal protective equipment for handling Thiane-4-thiol - Benchchem. (n.d.).
  • An In-depth Technical Guide on the Safe Handling of Thiol-C9-PEG4 - Benchchem. (n.d.).
  • Material Safety Data Sheet - 2,5-Dimethylfuran-3-thiol, 90% - Cole-Parmer. (2005, October 3).
  • 6-chloro-1H-benzimidazole-2-thiol - ChemBK. (2024, April 10).
  • Hexane-3-thiol - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET - Merck. (2024, July 2).
  • material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • SOP FOR STENCH CHEMICALS - Columbia | Research. (n.d.).
  • 1-(4-Chlorobenzyl)-1H-benzimidazole-2-thiol - AK Scientific, Inc. (n.d.).
  • Safety data sheet. (2024, November 20).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.